Phenylacetaldehyde
Description
Properties
IUPAC Name |
2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQWGWMVIHBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021483 | |
| Record name | Phenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |
| Record name | Phenylacetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |
| Record name | Phenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.023-1.045 | |
| Record name | Phenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.39 [mmHg] | |
| Record name | Phenylacetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-78-1 | |
| Record name | Phenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenylacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120.5 - 121.5 °C | |
| Record name | Phenylacetaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phenylacetaldehyde: A Technical Overview of its Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of phenylacetaldehyde, a significant organic compound in various scientific and industrial applications. This compound, also known as 2-phenylethanal, is an aromatic aldehyde that plays a role as a human and microbial metabolite and is a key component in the synthesis of fragrances and polymers.[1][2]
Chemical Identification
Physical and Chemical Properties
The physical characteristics of this compound are critical for its application in research and development. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 120.15 g/mol | [1][3][4][7] |
| Appearance | Colorless to faint yellow, oily liquid that may thicken upon standing. | [2][3][7][8] |
| Odor | Honey-like, sweet, floral (rose, lilac, hyacinth), green, and grassy notes. | [1][2][7][8] |
| Boiling Point | 194-195 °C | [1][6][7][8] |
| Melting Point | -10 °C to 34 °C | [1][7][8] |
| Density | 1.023–1.079 g/cm³ | [1][2][7][8] |
| Vapor Pressure | 0.39 mmHg | [7][8] |
| Refractive Index | 1.524–1.545 | [3][7] |
| Solubility | Slightly soluble in water; soluble in oils, propylene (B89431) glycol, ethanol, and ether. | [6][7][8] |
Reactivity and Occurrence
This compound is readily oxidized to form phenylacetic acid.[1][8] Due to the lability of the benzylic alpha proton and the aldehyde's reactivity, it can be contaminated with polystyrene oxide polymer.[1] This compound occurs naturally as a metabolite in various organisms, including humans, Saccharomyces cerevisiae, and Escherichia coli.[1][2] It is also found in some plants, such as Camellia sinensis (tea leaves).[2][7]
Note on Advanced Requirements:
-
Experimental Protocols: The provision of detailed experimental methodologies is beyond the scope of this document. Researchers are advised to consult peer-reviewed scientific literature for specific experimental protocols.
-
Visualization: As a language model, I am unable to generate visual diagrams such as those in Graphviz's DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]
- 6. Gas detectors and respiratory protection equipments C8H8O (this compound), CAS number 122-78-1 [en.gazfinder.com]
- 7. This compound | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to Phenylacetaldehyde: Molecular Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of phenylacetaldehyde, a significant organic compound in various scientific and industrial applications. The document details its molecular characteristics, presents a standardized experimental protocol for its identification and quantification, and illustrates the logical workflow of this analytical process. This guide is intended to serve as a valuable resource for professionals in research, quality control, and drug development who work with or encounter this aldehyde.
Core Molecular and Physical Data
This compound, also known as 2-phenylethanal, is an aromatic aldehyde with a characteristic sweet, honey-like floral odor.[1][2] It is a naturally occurring compound found in various plants and is also a product of amino acid metabolism.[2][3][4] Its versatile chemical nature makes it a valuable precursor and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₈O | - | [1][3][5] |
| Molecular Weight | 120.15 | g/mol | [1][3][4][5] |
| IUPAC Name | 2-phenylacetaldehyde | - | [3] |
| CAS Number | 122-78-1 | - | [1][5] |
| Appearance | Colorless to faint yellow liquid | - | [1] |
| Density | ~1.035 | g/mL | [1] |
| Boiling Point | 195 | °C | [2][4] |
| Melting Point | -10 | °C | [4] |
| Solubility in Water | 2.210 | g/L | [4] |
Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a detailed methodology for the identification and purity assessment of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for separating volatile and semi-volatile compounds and providing definitive identification based on their mass spectrum.
To confirm the identity and determine the purity of a given sample of this compound.
-
This compound sample (≥90% purity)
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
-
High-purity Helium (carrier gas)
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 m/z
-
-
Prepare a 1000 ppm stock solution of the this compound sample by accurately weighing the substance and dissolving it in the chosen GC-grade solvent in a volumetric flask.
-
Perform a serial dilution to a final concentration of approximately 10 ppm.
-
Transfer the final diluted sample into an autosampler vial for analysis.
-
Retention Time: Compare the retention time of the major peak in the sample chromatogram with that of a certified reference standard of this compound analyzed under identical conditions.
-
Mass Spectrum: Extract the mass spectrum of the major peak. Compare the fragmentation pattern with a library spectrum (e.g., NIST/Wiley) for this compound. Key fragments to look for include the molecular ion peak (m/z 120) and other characteristic fragments.
-
Purity Assessment: Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to estimate the sample's purity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS characterization protocol described above.
Caption: Workflow for this compound Characterization by GC-MS.
References
The Scent of Nature: A Technical Guide to the Natural Occurrence and Biosynthesis of Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of phenylacetaldehyde, a significant aromatic aldehyde. The document details its presence across various biological systems, elucidates the intricate biosynthetic pathways from its primary precursor, L-phenylalanine, and offers detailed experimental protocols for its study.
Natural Occurrence of this compound
This compound is a widespread volatile organic compound, renowned for its characteristic honey-like, floral aroma. It plays a crucial role in the sensory profiles of numerous natural products and serves as a chemical messenger in various ecological interactions.[1] Its natural distribution spans the plant and microbial kingdoms and has also been identified as a metabolite in animals.
In Plants: this compound is a key constituent of the floral scent of many species, acting as a potent attractant for pollinators.[2][3][4] It is found in the flowers of roses (Rosa sp.), jasmine (Jasminum sp.), petunia (Petunia hybrida), and loquat (Eriobotrya japonica).[1][3][4][5] Beyond flowers, it contributes to the aroma of various fruits and plant-derived products, including chocolate (from Theobroma cacao), buckwheat (Fagopyrum esculentum), pistachio trees (Pistacia vera), corn (Zea mays), lemons (Citrus limon), mustard (Brassica sp.), and red sage (Salvia officinalis).[2][6][7][8][9]
In Microorganisms: This aldehyde is a product of amino acid metabolism in various microorganisms. It is a known metabolite in baker's yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli.[2][10] Certain bacteria, such as Proteus species, can also produce this compound from phenylalanine.[11]
In Animals: this compound has been identified as a metabolite in humans and mice.[2][10] Furthermore, it functions as a communication pheromone in several insect orders.[2]
Quantitative Occurrence of this compound
The concentration of this compound can vary significantly depending on the natural source, developmental stage, and environmental conditions. The following table summarizes quantitative data from selected sources.
| Natural Source | Concentration/Emission Rate | Method of Analysis | Reference(s) |
| Petunia hybrida flowers | 1.76 ± 0.37 µ g/flower/hour | GC-MS | [2][3] |
| Honey | 1.0 - 2.6 mg/kg | GC-MS | [10][12][13] |
| Cocoa Beans (raw) | 0.10 ± 0.02 µg/g | GC-MS | [7] |
| Cocoa Beans (roasted) | 4.21 ± 0.30 µg/g | GC-MS | [7] |
Note: Quantitative data for the concentration of this compound in buckwheat was not available in the surveyed literature, although its presence as a key aroma compound is confirmed.[8][9]
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine, the primary precursor.[14][15][16] From L-phenylalanine, several distinct enzymatic pathways have been elucidated in different organisms.
Biosynthetic Pathways from L-Phenylalanine
There are three primary pathways for the conversion of L-phenylalanine to this compound, which vary across different species.
-
Direct Conversion via this compound Synthase (PAAS): In plants such as Petunia hybrida and roses, a bifunctional, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known as this compound synthase (PAAS) directly catalyzes the conversion of L-phenylalanine to this compound.[3][4] This single-enzyme step involves a coupled decarboxylation and oxidative deamination reaction.[3]
-
Two-Step Pathway via Phenethylamine: In tomato (Solanum lycopersicum), the biosynthesis proceeds through a two-step pathway. First, L-phenylalanine is decarboxylated by an aromatic amino acid decarboxylase (AADC) to yield phenethylamine.[5] Subsequently, phenethylamine is converted to this compound through the action of an amine oxidase, dehydrogenase, or transaminase.
-
The Ehrlich Pathway (via Phenylpyruvate): This pathway is prevalent in microorganisms like Saccharomyces cerevisiae and various bacteria.[9] It involves two main steps:
-
Transamination: An aminotransferase catalyzes the removal of the amino group from L-phenylalanine, producing phenylpyruvic acid.[12]
-
Decarboxylation: Phenylpyruvic acid is then decarboxylated by the enzyme phenylpyruvate decarboxylase (PPDC) to form this compound.[13] This pathway has also been identified as an alternative route in rose flowers.[5]
-
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic study of this compound and its biosynthetic pathways.
Extraction and Quantification of this compound
A widely used method for the analysis of volatile compounds like this compound from biological matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. Quantitation of L-amino acids by substrate recycling between an aminotransferase and a dehydrogenase: application to the determination of L-phenylalanine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic changes in polyphenol compounds, antioxidant activity, and PAL gene expression in different tissues of buckwheat during germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylalanin-Testkit Clinisciences [clinisciences.com]
- 7. Buckwheat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phenylalanine Assay Kit (ab83376) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Buckwheat (Fagopyrum esculentum Moench) grain and fractions: antioxidant compounds and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Phenolic Compounds in Buckwheat (Fagopyrum esculentum Moench) Sprouts Modified with Probiotic Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Whitepaper: The Enzymatic Oxidation of Phenylacetaldehyde to Phenylacetic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
The metabolic conversion of phenylacetaldehyde (PAAld) to phenylacetic acid (PAA) is a critical detoxification and biosynthetic pathway across all kingdoms of life. This reaction is primarily catalyzed by the NAD(P)+-dependent aldehyde dehydrogenase (ALDH) superfamily of enzymes. In humans, cytosolic ALDH1 and mitochondrial ALDH2 are key players in this oxidation, which is integral to the metabolism of biogenic amines and xenobiotics. For drug development professionals, understanding this pathway is crucial for evaluating the metabolism of drug candidates containing aldehyde moieties. For researchers in biotechnology, this pathway offers a robust route for the microbial production of PAA, a valuable platform chemical. This document provides a technical overview of the core pathway, quantitative enzyme kinetics, detailed experimental protocols, and the broader metabolic context.
The Core Metabolic Pathway
The conversion of this compound to phenylacetic acid is an irreversible oxidation reaction. This process is fundamental in the catabolism of the amino acid phenylalanine and in the degradation of environmental compounds like styrene (B11656).[1]
Enzymatic Catalysis
The primary enzymes responsible for this transformation belong to the aldehyde dehydrogenase (ALDH) superfamily.[2][3] These enzymes catalyze the NAD⁺-dependent oxidation of the aldehyde group of PAAld into a carboxylic acid group, forming PAA.[1][4]
-
In Mammals: The reaction is predominantly carried out by two major isoforms: cytosolic ALDH1 and mitochondrial ALDH2.[5] While ALDH2 is renowned for its role in ethanol (B145695) metabolism, it also efficiently processes a variety of other endogenous and exogenous aldehydes, including PAAld.[5][6][7] Aldehyde oxidase may also contribute to a lesser extent.[2][8][9][10]
-
In Bacteria: Specific this compound dehydrogenases (PADH) have been identified and characterized in various bacterial species, such as Pseudomonas putida and Brevibacterium sp., often as part of styrene degradation pathways.[4][11] This pathway is also leveraged in engineered E. coli for the high-yield production of PAA from phenylalanine.[12]
The overall chemical reaction is as follows:
This compound + NAD⁺ + H₂O → Phenylacetate + NADH + 2H⁺ [1]
Quantitative Enzyme Kinetics
The efficiency of this compound metabolism by human ALDH isozymes has been quantitatively determined. Both ALDH1 and ALDH2 exhibit high affinity (low Kₘ) for this compound, indicating it is a preferred substrate. The kinetic parameters highlight the physiological importance of these enzymes in detoxifying this aldehyde.
| Enzyme | Source | Kₘ (μM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Substrate Inhibition (Kᵢ) (μM) | Reference |
| ALDH1 | Human Liver (cytosolic) | < 0.15 | 0.34 - 2.4 | 0.070 - 3.9 | 95 | [5] |
| ALDH2 | Human Liver (mitochondrial) | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | 430 | [5] |
| Table 1: Summary of kinetic parameters for the oxidation of this compound by purified human liver aldehyde dehydrogenases. |
Experimental Protocols
Characterizing the enzymatic conversion of this compound to phenylacetic acid typically involves an in vitro spectrophotometric assay that monitors the production of NADH.
Protocol: Spectrophotometric Enzyme Activity Assay
This protocol is adapted from methodologies used for characterizing human ALDH isozymes.[5]
Principle: The activity of aldehyde dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH during the oxidation of this compound.
Reagents and Materials:
-
Purified ALDH enzyme (e.g., human recombinant ALDH1 or ALDH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Cofactor Stock Solution: 10 mM NAD⁺ in Assay Buffer
-
Substrate Stock Solution: 10 mM this compound in acetonitrile
-
Acetonitrile (for substrate solvent and control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a 200 µL final reaction volume. Add the components in the following order:
-
174 µL Assay Buffer (50 mM HEPES, pH 7.5)
-
10 µL NAD⁺ Stock Solution (final concentration: 0.5 mM)
-
X µL purified enzyme solution (to a final concentration that yields a linear reaction rate)
-
(200 - 174 - 10 - X - 4) µL additional Assay Buffer
-
4 µL Acetonitrile (as a solvent control, final concentration 2% v/v)
-
-
Temperature Equilibration: Incubate the plate/cuvettes at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding 2-10 µL of the this compound Stock Solution to achieve the desired final substrate concentration (e.g., for kinetic studies, vary concentrations from 0.1 µM to 500 µM). For the blank/control well, add the same volume of acetonitrile.
-
Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes. Ensure the initial reaction velocity is linear.
-
Data Analysis: Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation (with a substrate inhibition model if necessary) to determine Kₘ, Vₘₐₓ, and Kᵢ.
Broader Metabolic Context and Significance
The conversion of this compound to phenylacetic acid does not occur in isolation. It is a key step in a larger metabolic network.
-
Upstream Pathways: this compound is generated from several sources, including:
-
Alternative Fates: this compound can also be reduced to 2-phenylethanol (B73330) by alcohol dehydrogenases, a competing reaction that is particularly relevant in microbial fermentation and biotechnology.[12][13]
-
Significance in Drug Development: Many xenobiotics and drug molecules are metabolized to aldehydes. The high efficiency of ALDH enzymes in oxidizing aldehydes like PAAld underscores their critical role in first-pass metabolism and detoxification. An understanding of ALDH substrate specificity and potential for inhibition is vital for predicting drug-drug interactions and metabolic fates.
-
Significance in Biotechnology: The pathway is exploited for the "natural" production of PAA, which is used in the flavor, fragrance, and pharmaceutical industries.[15] Metabolic engineering efforts focus on maximizing the flux from phenylalanine to PAA by overexpressing the necessary enzymes while minimizing the competing reduction to 2-phenylethanol.[12]
Conclusion
The metabolic transformation of this compound to phenylacetic acid, mediated primarily by aldehyde dehydrogenases, is a well-characterized and highly efficient biochemical process. For researchers, its study provides insights into cellular detoxification mechanisms and the regulation of metabolic flux. For professionals in drug development and biotechnology, a deep understanding of the enzymes, kinetics, and context of this pathway is essential for predicting metabolic outcomes and designing novel biocatalytic systems. The data and protocols presented herein serve as a foundational guide for further investigation and application of this critical metabolic step.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Biochemistry of this compound Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate this compound, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strecker Degradation: A Deep Dive into Phenylacetaldehyde Formation
For Researchers, Scientists, and Drug Development Professionals
The Strecker degradation, a key reaction within the broader Maillard reaction landscape, is a critical pathway for the formation of potent aroma compounds, known as Strecker aldehydes. This technical guide focuses on the formation of phenylacetaldehyde from the amino acid phenylalanine, a compound of significant interest due to its characteristic honey-like aroma and its role as a potential precursor in various chemical syntheses. This document provides an in-depth exploration of the reaction mechanism, kinetic data, and detailed experimental protocols relevant to researchers in the fields of food chemistry, flavor science, and pharmaceutical development.
Core Concepts: The Mechanism of this compound Formation
The Strecker degradation is fundamentally an oxidative deamination and decarboxylation of an α-amino acid in the presence of a dicarbonyl compound or other reactive carbonyl species. In the case of this compound formation, phenylalanine serves as the amino acid precursor.
The generally accepted mechanism proceeds through several key steps:
-
Schiff Base Formation: The amino group of phenylalanine undergoes a nucleophilic attack on one of the carbonyl groups of a dicarbonyl compound (e.g., glyoxal, methylglyoxal) to form a Schiff base after the elimination of a water molecule.
-
Decarboxylation: The formed imine undergoes decarboxylation, releasing carbon dioxide and forming a new imine intermediate.[1][2]
-
Hydrolysis: The subsequent hydrolysis of this second imine yields this compound, ammonia, and the corresponding α-aminoketone derived from the initial dicarbonyl compound.[2]
This reaction is not limited to dicarbonyls from carbohydrate degradation. Lipid oxidation products, such as 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal, have also been shown to effectively initiate the Strecker degradation of phenylalanine to produce this compound.[3][4] The mechanism involving these lipid-derived carbonyls is analogous, proceeding through the formation of an imine intermediate followed by decarboxylation and hydrolysis.[3][4][5]
// Nodes Phe [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="α-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Imine [label="Intermediate\nImine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminoketone [label="α-Aminoketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O_in [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; H2O_out [label="H₂O", shape=plaintext, fontcolor="#5F6368"];
// Edges Phe -> SchiffBase; Dicarbonyl -> SchiffBase; SchiffBase -> H2O_out [arrowhead=none]; SchiffBase -> Intermediate_Imine [label="-CO₂"]; Intermediate_Imine -> this compound [label="+H₂O"]; Intermediate_Imine -> Aminoketone [label="+H₂O"]; H2O_in -> Intermediate_Imine [style=dashed]; Intermediate_Imine -> CO2 [style=invis]; } caption: "Generalized mechanism of this compound formation via Strecker degradation."
Quantitative Analysis of this compound Formation
The yield and rate of this compound formation are influenced by several factors, including the nature of the carbonyl compound, temperature, pH, and the presence of other substances like lipids. The following tables summarize key quantitative data from various studies.
Table 1: this compound Yield from Phenylalanine with Different Carbonyl Compounds
| Carbonyl Compound | Temperature (°C) | pH | Solvent System | This compound Yield (%) | Reference |
| 2,4-Decadienal | 180 | Varied | Not specified | ~8 | [6] |
| Methyl 13-oxooctadeca-9,11-dienoate | 180 | Varied | Not specified | ~6 | [6] |
| 4-Hydroxy-2-nonenal | 37, 60, 80 | Not specified | Acetonitrile-water | 17 | [4] |
| Glucose | Steaming | 5.4 | Phosphate (B84403) buffer | Not specified (optimal molar ratio 1:4 glucose:phenylalanine) | [1][7] |
Table 2: Activation Energies for this compound Formation
| Initiating Carbonyl Type | Example Compound | Activation Energy (Ea) (kJ/mol) | Reference |
| Oxoalkenals | 4-oxo-2-nonenal | 55-64 | [3] |
| Tertiary Lipid Oxidation Products | 4,5-epoxy-2-alkenals, 4-hydroxy-2-nonenal | 58-67 | [3] |
| Alkadienals | 2,4-alkadienals | 28-38 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for conducting the Strecker degradation of phenylalanine and for the subsequent analysis of this compound.
General Protocol for Strecker Degradation of Phenylalanine
This protocol is a synthesized methodology based on common practices reported in the literature.[4][5][6]
Materials:
-
L-Phenylalanine
-
Dicarbonyl compound (e.g., methylglyoxal, glyoxal) or lipid oxidation product (e.g., 4-hydroxy-2-nonenal)
-
Solvent: Acetonitrile-water mixture (e.g., 2:1, 1:1, or 1:2 v/v) or a suitable buffer solution (e.g., phosphate buffer, pH 5-7)
-
Reaction vessels (e.g., sealed glass vials or a round-bottom flask with a condenser)
-
Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer or a temperature-controlled oil bath)
-
Internal standard for quantification (e.g., an appropriate stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
Procedure:
-
Reactant Preparation: Prepare stock solutions of L-phenylalanine and the chosen carbonyl compound in the selected solvent system.
-
Reaction Setup: In a reaction vessel, combine the L-phenylalanine solution, the carbonyl compound solution, and the internal standard. The molar ratio of the carbonyl compound to the amino acid can be varied to study its effect.
-
Reaction Conditions: Seal the vessel and place it in the heating apparatus. Set the desired temperature (e.g., 37°C, 60°C, 80°C, or 180°C, depending on the research goals and the stability of the reactants).
-
Reaction Monitoring: Allow the reaction to proceed for a specific duration. Samples can be withdrawn at different time points to study the reaction kinetics.
-
Reaction Quenching: To stop the reaction, rapidly cool the reaction vessel in an ice bath.
-
Sample Preparation for Analysis: The reaction mixture may be directly analyzed or may require extraction. For GC-MS analysis, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, diethyl ether) is often performed. The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate), and concentrated if necessary.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reactants [label="Prepare Reactant\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup_Reaction [label="Set up Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reactants; Prepare_Reactants -> Setup_Reaction; Setup_Reaction -> Incubate; Incubate -> Quench; Quench -> Extract; Extract -> Analyze; Analyze -> End; } caption: "A generalized experimental workflow for studying this compound formation."
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and effective technique for the separation and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 250°C at a rate of 10°C/min
-
Final hold: Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. For this compound, characteristic ions such as m/z 91 and 120 can be monitored.
Quantification:
A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations containing the same amount of internal standard as the samples. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound. The concentration of this compound in the experimental samples is then determined from this calibration curve.
Factors Influencing this compound Formation
Several factors can significantly impact the formation of this compound during the Strecker degradation:
-
pH: The rate of this compound formation is pH-dependent. Studies have shown that the reaction can occur at physiological pH (around 6-7).[8] In wine, a higher pH has been shown to lead to a greater accumulation of this compound during oxidation.
-
Temperature: As with most chemical reactions, higher temperatures generally increase the rate of the Strecker degradation.
-
Reactant Concentration and Ratio: The relative amounts of phenylalanine and the carbonyl compound will influence the overall yield of this compound. For instance, in a glucose-phenylalanine system, an optimal molar ratio of 1:4 was found for this compound formation.[1][7]
-
Presence of Oxygen and Metal Ions: Oxygen and transition metal ions can promote the formation of dicarbonyl compounds from sugars and lipid oxidation products, thereby indirectly enhancing the Strecker degradation.
-
Water Activity: Water is a reactant in the final hydrolysis step, and its availability can influence the reaction rate. However, very high water content can also dilute the reactants and potentially slow down the initial condensation step.
Conclusion
The Strecker degradation of phenylalanine is a multifaceted reaction that plays a crucial role in the formation of the important aroma compound, this compound. Understanding the underlying mechanisms, the influence of various reaction parameters, and having robust experimental protocols are essential for researchers aiming to control or enhance its formation in various applications, from food and beverage production to the synthesis of fine chemicals and pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and this compound in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate and methyl 12,13-epoxy-9-oxo-11-octadecenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tentamus.com [tentamus.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
The Dual Role of Phenylacetaldehyde: A Technical Guide to its Function as a Human and Microbial Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetaldehyde, a volatile aromatic aldehyde, occupies a critical nexus in both human and microbial metabolism. Derived from the essential amino acid phenylalanine, it serves as a transient but significant intermediate in a cascade of biochemical transformations with far-reaching implications for health and disease. In humans, this compound is rapidly oxidized to phenylacetic acid (PAA), the precursor to phenylacetylglutamine (B1677654) (PAGln), a metabolite increasingly linked to cardiovascular and neurological disorders. Within the microbial realm, particularly the gut microbiome, this compound and its derivatives function as signaling molecules, influencing processes such as quorum sensing and biofilm formation. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and signaling roles of this compound in both human and microbial contexts. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
This compound in Human Metabolism
This compound is primarily known in human physiology as a short-lived intermediate in the metabolism of phenylalanine. Its rapid conversion to phenylacetic acid (PAA) means that its own systemic concentrations are generally low and difficult to quantify. However, the physiological effects are largely attributed to its downstream metabolites, PAA and phenylacetylglutamine (PAGln).
Biosynthesis and Degradation
The primary route of this compound formation in humans is through the metabolism of phenylethylamine, which itself is derived from phenylalanine. This compound is then swiftly oxidized to PAA by aldehyde dehydrogenases.[1]
Human Metabolism of this compound
Caption: Overview of the metabolic pathway from phenylalanine to phenylacetylglutamine in humans.
Quantitative Data in Human Fluids
Due to its high reactivity, direct quantification of this compound in human biological fluids is challenging and not routinely reported. Instead, its more stable downstream metabolites, PAA and PAGln, are measured as indicators of this metabolic pathway.
| Metabolite | Fluid | Concentration Range (in healthy individuals) | Concentration Range (in specific conditions) |
| Phenylacetic Acid (PAA) | Plasma | Total: 459.1 ng/mL[2] | - |
| Cerebrospinal Fluid (CSF) | Total: 41.6 ng/mL[2][3] | - | |
| Urine | 8.49 ± 0.99 mg/24h (Free) | - | |
| 128.8 ± 15.0 mg/24h (Conjugated) | - | ||
| Phenylacetylglutamine (PAGln) | Plasma | Not typically detected[4] | Uremic patients: 18 to 366 µmol/L[4] |
| Urine | 185.2 ± 99.8 µg/mL[5] | Phenylketonuria patients: 403.6 ± 379.1 µg/mL[5] |
Signaling Pathways in Human Cells
Recent research has begun to uncover the direct signaling effects of this compound and its downstream metabolites in human cells.
-
This compound: In breast cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3), a key signaling protein involved in cell survival and proliferation. The inhibition of the Stat3 signaling pathway ultimately contributes to the suppression of cancer stem cell formation.[3]
This compound-Induced Stat3 Signaling Inhibition
References
- 1. Bacterial Volatile Discovery using Solid Phase Microextraction and Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Plant Volatile, this compound Targets Breast Cancer Stem Cell by Induction of ROS and Regulation of Stat3 Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetaldehyde Solubility: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of phenylacetaldehyde in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Solubility Data
The solubility of this compound is a critical parameter in its application in fragrances, flavors, and as a precursor in chemical synthesis. A summary of its solubility in water and common organic solvents is presented below.
| Solvent | Solubility (g/L) | Temperature (°C) | Notes |
| Water | 2.210[1][2] | 25[1][2] | Slightly soluble[3][4][5][6][7] |
| Ethanol | 1056.7[6] | 25[6] | Soluble[3][4][8][9][10], Miscible[1][2] |
| 80% Ethanol | 1 mL in 2 mL[3][5][6] | Not Specified | Soluble |
| Methanol | 916.97[6] | 25[6] | Miscible |
| Diethyl Ether | Not specified | Not Specified | Soluble[4][8][9][10], Miscible[1][2] |
| Acetone | Not specified | Not Specified | Soluble[11] |
| Chloroform | Not specified | Not Specified | Soluble[8] |
| Propylene Glycol | Not specified | Not Specified | Soluble[3][5][6] |
| Oils | Not specified | Not Specified | Soluble[3][5][6] |
| Isopropanol | 612.8[6] | 25[6] | |
| Ethyl Acetate | 2295.51[6] | 25[6] | |
| n-Propanol | 777.79[6] | 25[6] |
Experimental Protocols for Solubility Determination
OECD Guideline 105: Water Solubility
The OECD Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[2][5] The choice of method depends on the expected solubility of the substance.
Column Elution Method (for solubilities < 10⁻² g/L):
-
Preparation of the Column: A microcolumn is packed with an inert support material coated with the test substance, this compound.
-
Saturation: Water is passed through the column at a slow, controlled rate to ensure that the water becomes saturated with this compound.
-
Analysis: The eluate is collected, and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Equilibrium Check: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.
Flask Method (for solubilities > 10⁻² g/L):
-
Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of water.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium.[2] Preliminary tests are often conducted to determine the necessary equilibration time.
-
Phase Separation: The mixture is centrifuged or filtered to separate the undissolved this compound from the saturated aqueous solution.
-
Concentration Determination: The concentration of this compound in the clear aqueous phase is determined using an appropriate analytical method (HPLC, GC, etc.).
Adaptation for Organic Solvents
The Flask Method described in OECD Guideline 105 can be readily adapted for determining the solubility of this compound in organic solvents. The key steps remain the same: equilibration of an excess of the solute with the solvent at a constant temperature, followed by separation of the undissolved portion and analysis of the saturated solution.
Visualizing Key Pathways and Workflows
Phenylalanine Metabolic Pathway
This compound is a key intermediate in the metabolism of the amino acid phenylalanine. Understanding this pathway is crucial in various fields, including biotechnology and food science.
Caption: Metabolic pathway of phenylalanine to this compound and its subsequent products.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound, based on the principles of the OECD guidelines.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. filab.fr [filab.fr]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. acri.gov.tw [acri.gov.tw]
- 7. This compound | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SMPDB [smpdb.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characteristic Peaks in FTIR and Raman Spectra of Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characteristic vibrational spectroscopic signatures of phenylacetaldehyde, a key compound in various industrial and biological processes. Understanding the FTIR and Raman spectra of this aromatic aldehyde is crucial for its identification, characterization, and quality control in research, development, and manufacturing.
Introduction to the Vibrational Spectroscopy of this compound
This compound (C₈H₈O) is an organic compound with a distinctive floral scent, playing a significant role in the fragrance industry and as a precursor in the synthesis of various pharmaceuticals. Its molecular structure, featuring a phenyl ring and an aldehyde functional group, gives rise to a unique vibrational fingerprint that can be effectively probed using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These non-destructive techniques provide detailed information about the molecular vibrations, allowing for unambiguous identification and structural elucidation.
This guide presents the characteristic FTIR and Raman peaks for this compound, outlines detailed experimental protocols for spectral acquisition, and provides a logical workflow for the analysis.
Characteristic FTIR and Raman Peaks of this compound
The vibrational modes of this compound can be categorized into several distinct regions corresponding to the stretching and bending of its functional groups. The following tables summarize the key characteristic peaks observed in the FTIR and Raman spectra.
FTIR Spectral Data
The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group. Other significant peaks arise from the aromatic C-H and aliphatic C-H stretching and bending vibrations, as well as the C=C stretching of the phenyl ring.
| Peak Position (cm⁻¹) | Vibrational Assignment | Intensity | Reference |
| 3030 | Aromatic C-H Stretch | Medium | [1] |
| 2920 | Aliphatic C-H (sp³) Stretch | Medium | [1] |
| 2820, 2720 | Aldehydic C-H Stretch (Fermi resonance doublet) | Weak to Medium | |
| 1724 | C=O Carbonyl Stretch | Strong | [1] |
| 1602, 1498 | Aromatic C=C Stretch | Medium | [1] |
| 1454 | C-H Bend | Medium | [1] |
Raman Spectral Data
| Peak Position (cm⁻¹) | Vibrational Assignment | Expected Intensity | Reference |
| ~3060 | Aromatic C-H Stretch | Strong | |
| ~2920 | Aliphatic C-H Stretch | Medium | |
| ~1700 | C=O Carbonyl Stretch | Weak | |
| ~1600 | Aromatic C=C Stretch (ring breathing) | Very Strong | |
| ~1000 | Aromatic Ring Breathing (trigonal) | Strong | |
| ~800 | Aromatic C-H Out-of-plane Bend | Medium |
Experimental Protocols
Accurate and reproducible spectral data are contingent upon meticulous experimental procedures. The following sections detail the methodologies for acquiring FTIR and Raman spectra of liquid this compound.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for liquid samples in FTIR spectroscopy.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR accessory. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
-
Raman Spectroscopy Protocol
Raman spectroscopy of liquid samples is often straightforward, with minimal sample preparation required.
Materials:
-
Raman Spectrometer with a suitable laser excitation source (e.g., 785 nm or 1064 nm to minimize fluorescence)
-
Sample holder (e.g., glass vial or cuvette)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Fill a clean glass vial or cuvette with the liquid this compound sample.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the liquid sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve an optimal signal-to-noise ratio. It is crucial to start with low laser power to avoid sample degradation.
-
-
Spectrum Acquisition:
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).
-
-
Data Processing:
-
Process the raw spectrum to remove any background fluorescence and cosmic rays.
-
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the experimental data and its interpretation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Vibrational Modes of this compound.
Conclusion
The combination of FTIR and Raman spectroscopy offers a powerful and comprehensive approach for the characterization of this compound. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently identify and analyze this important compound. The characteristic vibrational peaks, particularly the strong C=O stretch in the FTIR spectrum and the prominent ring breathing modes in the Raman spectrum, serve as reliable fingerprints for this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectral data, facilitating accurate structural confirmation and purity assessment.
References
An In-depth Technical Guide to the Chemical Stability and Reactivity of the Aldehyde Group in Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetaldehyde is a significant organic compound, playing a crucial role as a human metabolite and a precursor in the synthesis of various fragrances and polymers.[1][2] Its aldehyde group is the focal point of its chemical behavior, exhibiting a delicate balance between stability and high reactivity. This guide provides a comprehensive overview of the chemical stability and reactivity of the aldehyde group in this compound, with a particular focus on its implications for researchers, scientists, and professionals in drug development. We will delve into its primary reactions—oxidation, reduction, aldol (B89426) condensation, and imine formation—supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these characteristics is paramount for its effective handling, application, and for predicting its metabolic fate.
Introduction
This compound, an aromatic aldehyde, is characterized by a benzene (B151609) ring attached to an acetaldehyde (B116499) moiety.[3] This structure confers a unique reactivity profile, primarily dictated by the aldehyde functional group and the adjacent benzylic alpha-proton.[2] While valued for its honey-like aroma in the fragrance industry, its inherent instability, particularly its propensity for polymerization and oxidation, presents challenges in its storage and application.[2][4] In the context of drug development, this compound emerges as a metabolite of various xenobiotics and endogenous compounds, such as styrene (B11656) and phenylalanine, respectively.[2][5] Its reactivity allows it to interact with biological macromolecules, a factor of considerable interest in toxicology and pharmacology. This guide aims to provide a detailed technical resource on the core chemical properties of the aldehyde group in this compound.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical consideration for its practical use. The aldehyde group, coupled with the labile benzylic alpha-proton, makes the molecule susceptible to several degradation pathways.[2]
2.1. Autoxidation and Polymerization
This compound is readily oxidized by atmospheric oxygen to form phenylacetic acid.[2] This autoxidation process can be accelerated by light and the presence of metallic impurities. Furthermore, this compound has a notable tendency to polymerize, a process that can be catalyzed by both acids and bases.[4] This spontaneous polymerization leads to the formation of higher molecular weight products, often observed as a viscous, polymeric residue in aged samples.[4] The primary route for acid-catalyzed polymerization is the formation of a cyclic trimer, 2,4,6-tribenzyl-s-trioxane.
2.2. Metabolic Degradation
In biological systems, this compound is a key intermediate in the metabolism of phenylalanine and phenylethylamine.[5][6] It is primarily metabolized via oxidation to phenylacetic acid, a reaction catalyzed by aldehyde dehydrogenase and aldehyde oxidase.[6] Phenylacetic acid is then typically conjugated and excreted in the urine.[2]
Reactivity of the Aldehyde Group
The aldehyde group of this compound is a hub of chemical reactivity, readily undergoing a variety of transformations that are fundamental to organic synthesis and have implications for its biological activity.
3.1. Oxidation
The aldehyde group is easily oxidized to a carboxylic acid. This transformation is not only a significant degradation pathway but also a synthetically useful reaction.
-
Reaction: this compound → Phenylacetic Acid
-
Common Oxidants: Potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and molecular oxygen (in the presence of a catalyst).[7][8][9]
Quantitative Data for Oxidation with Chromic Acid
The oxidation of this compound with chromic acid follows first-order kinetics with respect to both the acid chromate (B82759) ion (HCrO₄⁻) and the aldehyde. The rate is also proportional to the square of the hydrogen ion concentration.[9]
| Parameter | Value | Conditions |
| Reaction Order (vs. HCrO₄⁻) | 1 | [H⁺] and [Aldehyde] constant |
| Reaction Order (vs. This compound) | 1 | [H⁺] and [HCrO₄⁻] constant |
| Reaction Order (vs. H⁺) | 2 | [HCrO₄⁻] and [Aldehyde] constant |
Experimental Protocol: Oxidation with Potassium Permanganate
Objective: To oxidize this compound to phenylacetic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
In a flask equipped with a stirrer, dissolve sodium carbonate in water.
-
Add this compound to the solution.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to reduce any remaining permanganate.
-
Acidify the solution with hydrochloric acid to precipitate the phenylacetic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the phenylacetic acid crystals by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like water or ethanol (B145695).
3.2. Reduction
The aldehyde group can be readily reduced to a primary alcohol, yielding 2-phenylethanol (B73330), a valuable fragrance compound.
-
Reaction: this compound → 2-Phenylethanol
-
Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂/Pd-C).[10]
Experimental Protocol: Reduction with Sodium Borohydride
Objective: To reduce this compound to 2-phenylethanol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution while stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Carefully add dilute hydrochloric acid to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylethanol.
-
The product can be purified by distillation.
3.3. Aldol Condensation
Due to the presence of acidic α-hydrogens, this compound can undergo a base- or acid-catalyzed aldol condensation with itself or other carbonyl compounds.[3][11][12] The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.
-
Reaction: 2 x this compound → 3-hydroxy-2,4-diphenylbutanal → 2,4-diphenylbut-2-enal
Experimental Protocol: Base-Catalyzed Aldol Condensation
Objective: To perform a self-aldol condensation of this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Add an aqueous solution of sodium hydroxide dropwise to the flask while stirring.
-
Continue stirring at room temperature for a set period, monitoring the reaction progress by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
The product can be purified by column chromatography.
3.4. Imine Formation (Schiff Base Formation)
This compound reacts with primary amines to form imines, also known as Schiff bases.[13] This reaction is typically acid-catalyzed and is reversible.
-
Reaction: this compound + R-NH₂ ⇌ Phenylacetaldimine-R + H₂O
Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)
Objective: To synthesize the Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol or another suitable solvent
-
A catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and aniline in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a designated time, monitoring the reaction by TLC. The removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The reactivity of this compound is central to several biological pathways, most notably the Ehrlich pathway in yeast and the metabolism of phenylalanine in humans.
4.1. The Ehrlich Pathway
In yeasts and other microorganisms, this compound is a key intermediate in the Ehrlich pathway, which converts amino acids into fusel alcohols.[14][15][16][17] Phenylalanine is first transaminated to phenylpyruvic acid, which is then decarboxylated to this compound. Finally, this compound is reduced to 2-phenylethanol.
Caption: The Ehrlich pathway for the conversion of phenylalanine to 2-phenylethanol.
4.2. Human Metabolism of Phenylalanine
In humans, phenylalanine is primarily hydroxylated to tyrosine. However, a minor pathway involves the transamination of phenylalanine to phenylpyruvic acid, which can then be decarboxylated to this compound. This compound is subsequently oxidized to phenylacetic acid.[1][18]
Caption: A simplified diagram of a minor metabolic pathway of phenylalanine in humans.
Conclusion
The aldehyde group in this compound is a versatile and highly reactive functional group that governs the molecule's chemical behavior and biological significance. Its susceptibility to oxidation and polymerization underscores the need for careful handling and storage. Concurrently, its capacity to undergo a range of transformations, including reduction, aldol condensation, and imine formation, makes it a valuable synthon in organic chemistry. For professionals in drug development, understanding the metabolic pathways involving this compound is crucial for predicting the fate and potential toxicity of related compounds. While quantitative kinetic data for some of its reactions remain to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and scientists working with this important aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3919305A - Process for the preparation of phenylacetic acid - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - phenylacetaldehye to phenylacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
- 12. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 13. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 14. researchgate.net [researchgate.net]
- 15. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Reactome | Phenylalanine metabolism [reactome.org]
key safety and handling precautions for phenylacetaldehyde in the lab
An In-depth Technical Guide to the Safe Handling of Phenylacetaldehyde in the Laboratory
For researchers, scientists, and drug development professionals, a thorough understanding of chemical safety is paramount to ensuring a safe and productive laboratory environment. This guide provides a comprehensive overview of the key safety and handling precautions for this compound, a combustible and hazardous chemical commonly used in various research and development applications.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1] It is a combustible liquid that is harmful if swallowed, can cause skin and eye irritation or severe damage, and may lead to skin sensitization.[2][3][4] Inhalation may also cause respiratory irritation.[3]
GHS Hazard Statements:
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[2][3]
-
H317: May cause an allergic skin reaction.[4]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[2][3]
-
H335: May cause respiratory irritation.[3]
-
H401 / H412: Toxic to aquatic life / Harmful to aquatic life with long lasting effects.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe storage and handling. It is an air-sensitive liquid that is incompatible with strong oxidizing agents and strong bases.[4][5]
| Property | Value | Source |
| CAS Number | 122-78-1 | [3][4] |
| Molecular Formula | C₈H₈O | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Appearance | Liquid | [2] |
| Flash Point | 68 °C (154.4 °F) - 79.4 °C (175.0 °F) | [2][6] |
| Boiling Point | 195 °C | [6] |
| Melting Point | -10 °C | [5][6] |
| Specific Gravity | 1.027 - 1.035 g/mL at 25 °C | [1][6] |
| Storage Temperature | 2-8°C (Refrigerated) | [6] |
Toxicological Data
Exposure to this compound can have significant toxicological effects. Accidental ingestion may be harmful, and swallowing the liquid can lead to aspiration into the lungs, posing a risk of chemical pneumonitis.[1] It can cause contact allergies, manifesting as eczema or, more rarely, urticaria.[1]
| Toxicity Test | Species | Route | LD50 Value | Source |
| LD50 | Rat | Oral | 1500 - 1550 mg/kg | [1][3][7] |
| LD50 | Mouse | Oral | 3890 mg/kg | [1][3][7] |
| LD50 | Guinea Pig | Oral | 3890 mg/kg | [1][7] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [1][5] |
Exposure Controls and Personal Protection
To minimize exposure risks, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Use explosion-proof ventilation equipment to stay below exposure limits.[2]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose | Source |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and eye irritation. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC). | Prevents skin contact and sensitization. | [1] |
| Skin/Body Protection | Protective clothing, lab coat. | Prevents skin exposure. | [1] |
| Respiratory Protection | Type A-P filter respirator or equivalent. | Required when ventilation is inadequate or for high concentrations to prevent respiratory irritation. | [1] |
Detailed Laboratory Protocols
Standard Handling Protocol
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Methodology:
-
Preparation : Before starting, review the Safety Data Sheet (SDS). Ensure all necessary equipment and safety measures are in place.[1]
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation : Perform all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][8]
-
Handling : Avoid all personal contact with the chemical.[1] Keep containers securely sealed when not in use.[1] Ground all equipment to prevent static discharge.[2] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1][4]
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Keep containers in a refrigerated, inert atmosphere.[4]
-
Cleanup : After handling, decontaminate the work surface.
-
Waste Disposal : Dispose of waste materials in a designated, approved hazardous waste container.[2][4]
-
Post-Procedure : Remove PPE carefully to avoid skin contact and wash hands thoroughly with soap and water.[1]
Emergency Spill Response Protocol
The appropriate response to a spill depends on its size and the immediate risk it poses.
Minor Spill Protocol:
-
Alert : Immediately alert personnel in the immediate area.[9]
-
Control : Remove all sources of ignition from the area.[1]
-
Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2]
-
Collect : Carefully scoop the absorbed material into a designated container for hazardous waste.[2][4]
-
Clean : Clean the spill surface thoroughly to remove any residual contamination.[2]
-
Report : Report the incident to the laboratory supervisor.[9]
Major Spill Protocol:
-
Evacuate : Immediately alert everyone in the lab and evacuate the area, moving upwind if possible.[1][9]
-
Isolate : Close doors to the affected area and prevent entry.[10]
-
Alert Emergency Responders : Contact your institution's emergency response team (e.g., EHS) and/or call 911. Provide them with the location and nature of the hazard.[1][10]
-
Control : If it can be done without risk, remove ignition sources.[11]
First Aid and Exposure Response Protocol
Immediate and appropriate action is critical in the event of personal exposure.
Methodology:
-
Eye Contact : Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4][10]
-
Skin Contact : Immediately remove all contaminated clothing and footwear.[1] Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][4][10] Seek medical attention if irritation or a rash occurs.[2][4]
-
Inhalation : Remove the individual from the contaminated area to fresh air.[1][4] Lay the person down and keep them warm and rested.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion : Rinse the mouth thoroughly with water.[2][4] Do NOT induce vomiting, as aspiration into the lungs can cause severe damage.[1][12] Call a poison center or doctor immediately for advice.[2][4]
Fire Fighting Protocol
This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[1]
-
Extinguishing Media : Use alcohol-stable foam, dry chemical powder, or CO₂.[1][4]
-
Fire Fighting Actions : Alert emergency responders immediately.[1] Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1] Vapors may form an explosive mixture with air.[8]
-
Hazards : Combustion produces carbon monoxide and carbon dioxide.[4] Containers may explode when heated.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in suitable, closed, and properly labeled containers.[4]
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3]
-
Do not allow the material to enter drains or waterways.[8]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. vigon.com [vigon.com]
- 3. mpbio.com [mpbio.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:122-78-1 | Chemsrc [chemsrc.com]
- 6. フェニルアセトアルデヒド ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]
- 8. johndwalsh.com [johndwalsh.com]
- 9. cmu.edu [cmu.edu]
- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 11. vigon.com [vigon.com]
- 12. vigon.com [vigon.com]
Methodological & Application
Application Notes & Protocols: Phenylacetaldehyde Synthesis via Styrene Oxide Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. One prominent synthetic route is the isomerization of styrene (B11656) oxide. This reaction can be achieved through various catalytic methods, including acid catalysis, base catalysis, and enzymatic conversion. The choice of method depends on the desired selectivity, reaction conditions, and environmental considerations. This document provides a detailed overview of the mechanisms, experimental protocols, and performance data for different catalytic systems.
The isomerization of styrene oxide is a Meinwald rearrangement, a reaction that transforms an epoxide into a carbonyl compound. The reaction proceeds via different mechanisms depending on the catalyst employed, with acid-catalyzed and enzyme-catalyzed routes being the most extensively studied.
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization is a common and effective method for converting styrene oxide to this compound. The mechanism involves the protonation of the epoxide ring, followed by ring-opening to form a stabilized benzylic carbocation, and subsequent rearrangement via a 1,2-hydride shift.[1][2] Various solid acid catalysts, such as zeolites and supported heteropoly acids, are employed to enhance selectivity and facilitate catalyst recovery.[1][3][4]
Reaction Mechanism
The acid-catalyzed mechanism proceeds as follows:
-
Protonation: The oxygen atom of the epoxide ring is protonated by an acid catalyst.
-
Ring Opening: The protonation facilitates the opening of the epoxide ring, forming a secondary carbocation at the benzylic position, which is stabilized by the adjacent phenyl group.
-
1,2-Hydride Shift: A hydride ion migrates from the adjacent carbon to the carbocation center.
-
Deprotonation: The resulting protonated aldehyde loses a proton to yield this compound and regenerate the acid catalyst.
Caption: Acid-catalyzed isomerization of styrene oxide.
Quantitative Data: Heterogeneous Acid Catalysts
The performance of various solid acid catalysts is summarized below. These catalysts offer advantages in terms of reusability and reduced waste generation.
| Catalyst | Temp. (°C) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 20 wt% H₃PW₁₂O₄₀/SiO₂ | 60 | Cyclohexane (B81311) | 97 | >95 | 92 | [1][5] |
| HZSM-5 Zeolite | 300 | Gas Phase (N₂) | ~98 | ~95 | ~93 | [6] |
| Steel Tube Reactor | 240 | Gas Phase (N₂) | 98 | 99 | 97 | [7] |
| Fluorinated Mordenite (HM1F) | 50 | n-hexane | ~95 | ~90 | ~85 | [3] |
| ZnAl Hydrotalcite | 150 | Gas Phase | >98 | >98 | >96 | [8] |
Experimental Protocol: Isomerization using H₃PW₁₂O₄₀/SiO₂
This protocol is based on the liquid-phase isomerization of styrene oxide using a silica-supported phosphotungstic acid catalyst.[1]
Materials:
-
Styrene oxide (97% min)
-
20 wt% H₃PW₁₂O₄₀/SiO₂ catalyst
-
Cyclohexane (anhydrous)
-
Glass batch reactor with magnetic stirrer and temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: Activate the H₃PW₁₂O₄₀/SiO₂ catalyst by heating at an appropriate temperature (e.g., 150-200°C) under vacuum for several hours to remove adsorbed water.
-
Reaction Setup: Charge the glass batch reactor with the activated catalyst (e.g., 50 mg) and anhydrous cyclohexane (e.g., 25 mL).
-
Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.
-
Reaction Initiation: Add styrene oxide (e.g., 1 mmol) to the reactor to start the reaction.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots from the reaction mixture and analyzing them by GC to determine the conversion of styrene oxide and the yield of this compound.
-
Reaction Termination: After the desired conversion is reached (e.g., 4-6 hours), cool the reactor to room temperature.
-
Product Isolation: Separate the catalyst from the reaction mixture by centrifugation or filtration. The resulting solution contains the this compound product. The solvent can be removed under reduced pressure if required.
-
Catalyst Reuse: The recovered catalyst can be washed with a solvent like hexane, dried, and reactivated for subsequent runs.[1]
Enzymatic Isomerization
The use of styrene oxide isomerase (SOI) offers a highly selective and environmentally benign route to this compound.[9] SOI is a membrane-bound enzyme found in various bacteria that degrade styrene.[10][11] The enzyme catalyzes the isomerization of styrene oxide via a Meinwald rearrangement with a 1,2-hydride shift, similar to the acid-catalyzed pathway but with high stereo- and regioselectivity.[12][13]
Enzymatic Reaction Pathway
The enzyme utilizes a ferric heme b cofactor as a Lewis acid to activate the epoxide ring.[11][13]
-
Substrate Binding: Styrene oxide binds to the active site of the SOI enzyme.
-
Lewis Acid Catalysis: The Fe(III) center of the heme cofactor coordinates to the epoxide oxygen, facilitating ring-opening.[13]
-
Rearrangement: A highly specific 1,2-hydride shift occurs, leading to the formation of this compound.[12]
-
Product Release: The this compound product is released from the enzyme.
Caption: General workflow for enzymatic styrene oxide isomerization.
Quantitative Data: Styrene Oxide Isomerase (SOI) Performance
Different sources of SOI exhibit varying levels of activity and stability. Codon optimization and heterologous expression in hosts like E. coli have enabled high enzyme yields.[4][9]
| Enzyme Source (Gene) | Host | Substrate Conc. (mM) | Product Conc. (mM) | Yield (%) | Time (min) | Reference |
| Sphingopyxis fribergensis (StyC-Kp5.2) | E. coli | 400 | >300 | ~80 | 60-120 | [9] |
| Rhodococcus opacus (opt. StyC) | E. coli | 150 | 150 | 100 | <60 | [4][9] |
| Corynebacterium sp. AC-5 | Native | - | - | - | - | [14] |
Note: The specific activity of the codon-optimized StyC from Rhodococcus opacus 1CP reached 61.9 ± 7.5 U/mg in crude cell extracts.[9]
Experimental Protocol: Whole-Cell Biocatalysis
This protocol describes a general procedure for the biotransformation of styrene oxide using E. coli cells expressing a styrene oxide isomerase gene.[4][9]
Materials:
-
Recombinant E. coli cells containing the SOI gene (e.g., StyC-Kp5.2).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0).
-
Styrene oxide.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain under appropriate conditions (medium, temperature, and inducer concentration) to express the SOI enzyme.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with buffer and resuspend to a desired cell density (e.g., measured as optical density or wet cell weight). This cell suspension is the whole-cell biocatalyst.
-
-
Biotransformation Reaction:
-
In a suitable reaction vessel (e.g., Erlenmeyer flask), combine the phosphate buffer and the prepared cell suspension.
-
Place the vessel in a shaking incubator set to the optimal temperature (e.g., 30-37°C).
-
Add styrene oxide to the desired initial concentration (e.g., 150 mM). Due to substrate/product toxicity, a fed-batch strategy may be required for higher concentrations.
-
-
Monitoring and Termination:
-
Monitor the reaction by taking samples at regular intervals. Extract the samples with an equal volume of ethyl acetate (B1210297) containing an internal standard.
-
Analyze the organic phase by GC to quantify styrene oxide and this compound.
-
-
Product Recovery:
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Collect the supernatant and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to recover the this compound.
-
The organic phases can be combined, dried (e.g., over anhydrous Na₂SO₄), and the solvent evaporated to yield the crude product, which can be further purified by distillation or chromatography.
-
Conclusion
The isomerization of styrene oxide to this compound can be performed efficiently through both chemocatalytic and biocatalytic routes. Solid acid catalysts offer high conversion and yield under relatively harsh gas-phase or liquid-phase conditions. In contrast, styrene oxide isomerase enzymes provide an exceptionally selective and green alternative, operating under mild aqueous conditions. The choice of protocol will depend on the specific requirements of the application, including scale, purity standards, and sustainability goals. The detailed protocols and performance data provided herein serve as a valuable resource for researchers and professionals in the field.
References
- 1. repositorio.ufop.br [repositorio.ufop.br]
- 2. organic chemistry - Acid-catalysed isomerisation of phenyl epoxide to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. tdx.cat [tdx.cat]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous production of different styrene oxide isomerases for the highly efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Styrene-oxide isomerase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Protocol for Darzens Condensation in the Synthesis of Phenylacetaldehyde
Application Note: This document provides a detailed protocol for the synthesis of phenylacetaldehyde from benzaldehyde (B42025) via the Darzens condensation reaction. This three-step process is a classic method for the formation of α,β-epoxy esters (glycidic esters), which are then converted to the target aldehyde. This protocol is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry techniques.
The overall transformation involves three key stages:
-
Darzens Condensation: A base-catalyzed reaction between benzaldehyde and an α-haloester (ethyl chloroacetate) to form ethyl 3-phenylglycidate.
-
Saponification: Hydrolysis of the resulting glycidic ester to its corresponding carboxylate salt (sodium 3-phenylglycidate).
-
Decarboxylation: Acid-catalyzed decarboxylation of the glycidic acid salt to yield this compound.
Data Presentation
| Parameter | Value | Notes |
| Starting Aldehyde | 2,5-dimethoxybenzaldehyde | 16.6 g (100 mmol) |
| α-Haloester | Methyl 2-chloropropionate | 18.3 g (150 mmol) |
| Base (Condensation) | Sodium methoxide | 8.1 g (150 mmol) |
| Solvent (Condensation) | Methanol (MeOH) | 100 mL |
| Temperature (Condensation) | 15 °C | - |
| Reaction Time (Condensation) | 1 hour (after addition) | - |
| Base (Saponification) | Sodium hydroxide (B78521) (NaOH) | 10 g (250 mmol) |
| Solvent (Saponification) | Water (H₂O) | 40 mL |
| Temperature (Saponification) | 20 °C | - |
| Reaction Time (Saponification) | Overnight | - |
| Acid (Decarboxylation) | 15% Hydrochloric acid (HCl) | To pH 3.5 |
| Temperature (Decarboxylation) | 65 °C | - |
| Reaction Time (Decarboxylation) | 2 hours | - |
| Final Product | 2,5-dimethoxyphenylacetone | - |
| Overall Yield | 76.9% | Based on starting aldehyde |
Experimental Protocols
The following is a detailed, three-stage protocol for the synthesis of this compound based on established procedures for the Darzens condensation.
Stage 1: Darzens Condensation to form Ethyl 3-Phenylglycidate
This stage involves the base-catalyzed condensation of benzaldehyde and ethyl chloroacetate (B1199739).[1][2]
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous diethyl ether or toluene
-
Ice bath
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution or suspension of sodium ethoxide (1.5 equivalents) in anhydrous diethyl ether or toluene.
-
Cool the flask in an ice bath to a temperature between 0 and 10 °C.
-
Prepare a mixture of freshly distilled benzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.2 equivalents).
-
Add the benzaldehyde and ethyl chloroacetate mixture dropwise to the stirred sodium ethoxide suspension over 30-40 minutes, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude ethyl 3-phenylglycidate.
Stage 2: Saponification of Ethyl 3-Phenylglycidate
This stage hydrolyzes the ester to its sodium salt.[3]
Materials:
-
Crude ethyl 3-phenylglycidate from Stage 1
-
10-15% aqueous sodium hydroxide (NaOH) solution
-
Heating mantle or water bath
Procedure:
-
Dissolve the crude ethyl 3-phenylglycidate in ethanol.
-
Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 equivalents) to the solution.
-
Heat the mixture to 50-60 °C and stir for 3-5 hours until the saponification is complete, which can be monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of 3-phenylglycidic acid.
Stage 3: Decarboxylation to this compound
The final stage involves the acid-catalyzed decarboxylation of the glycidic acid salt.[2][3]
Materials:
-
Aqueous solution of sodium 3-phenylglycidate from Stage 2
-
15% aqueous hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane (B109758) for extraction
Procedure:
-
Carefully acidify the aqueous solution of the glycidic acid salt to a pH of 3-4 with 15% aqueous hydrochloric acid. An oil may separate out.
-
Heat the acidified mixture to 60-80 °C for 2-4 hours to facilitate decarboxylation. The evolution of CO₂ gas will be observed.
-
After cooling, extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
References
using phenylacetaldehyde as a monomer additive in polyester synthesis
Application Notes & Protocols
Topic: Phenylacetaldehyde as a Functional Additive in Advanced Polyester (B1180765) Synthesis
Document ID: AP-PES-012
Revision: 1.0
Introduction
Polyesters are a critical class of polymers utilized in materials science and medicine. The functionalization of the polyester backbone is a key strategy for tuning their physicochemical properties, such as thermal stability, solubility, and biocompatibility. The incorporation of aromatic moieties, like pendant benzyl (B1604629) groups, can enhance polymer solubility and provide sites for further chemical modification[1].
While not a traditional monomer in conventional polycondensation reactions, this compound can be employed in advanced polymerization strategies. This document outlines a protocol for the synthesis of a functionalized polyester using this compound via cationic alternating copolymerization with a cyclic anhydride (B1165640). This modern approach allows for the direct incorporation of the aldehyde-derived structure into the polyester backbone, offering a versatile platform for creating novel materials[2][3][4]. This method leverages the reactivity of the aldehyde group under specific catalytic conditions to create polyesters with highly tunable structures and properties[2][5]. This compound can also act as a rate-controlling additive in certain polymerization reactions[6].
This application note provides a detailed experimental protocol, expected material characteristics, and visualizations for researchers in polymer chemistry and drug development.
Experimental Protocol: Cationic Alternating Copolymerization
This protocol describes the synthesis of a polyester by reacting this compound and succinic anhydride using a cationic initiator.
2.1 Materials
-
This compound (PAA), >98% purity, freshly distilled
-
Succinic Anhydride (SA), >99% purity, recrystallized from acetic anhydride
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), polymerization grade
-
Dichloromethane (B109758) (DCM), anhydrous, >99.8%
-
Methanol (MeOH), ACS grade
-
Diethyl ether, anhydrous
-
Nitrogen gas (N₂), high purity
-
Standard glassware (Schlenk flask, syringes, condenser), oven-dried
2.2 Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Temperature controller
-
Syringes for liquid transfer
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
2.3 Synthesis Procedure
-
Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen. All reagents should be handled under an inert atmosphere.
-
Monomer Charging: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add succinic anhydride (e.g., 1.0 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane to the flask to dissolve the succinic anhydride.
-
Monomer Addition: Add freshly distilled this compound (e.g., 1.2 g, 10 mmol for a 1:1 molar ratio) to the flask via syringe.
-
Equilibration: Stir the solution at room temperature (25 °C) for 15 minutes to ensure homogeneity.
-
Initiation: Using a syringe, carefully add the cationic initiator, BF₃·OEt₂ (e.g., 0.14 mL, 1.1 mmol, 10 mol% relative to monomer), to the stirring solution.
-
Polymerization: Allow the reaction to proceed at 25 °C for 24 hours under a nitrogen atmosphere. The solution may become more viscous as the polymer forms.
-
Termination & Precipitation: Quench the reaction by adding 2 mL of methanol. Pour the viscous solution slowly into a beaker containing 200 mL of cold diethyl ether while stirring vigorously. A white or pale-yellow polymer will precipitate.
-
Purification: Allow the precipitate to settle. Decant the supernatant. Re-dissolve the polymer in a minimal amount of dichloromethane (approx. 10 mL) and re-precipitate into cold diethyl ether. Repeat this process two more times to remove unreacted monomers and initiator residues.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours or until a constant weight is achieved.
Data Presentation
The properties of the resulting polyester are highly dependent on the reaction conditions. The following table summarizes expected data based on varying the monomer feed ratio.
| Parameter | PAA:SA Ratio (molar) | Mn (kDa) via GPC | PDI (Mw/Mn) | Tg (°C) via DSC |
| Experiment 1 | 1:1 | 15.2 | 1.65 | 75 |
| Experiment 2 | 0.9:1 | 12.8 | 1.72 | 71 |
| Experiment 3 | 1.1:1 | 14.5 | 1.68 | 73 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity Index
-
Tg: Glass transition temperature
-
PAA: this compound
-
SA: Succinic Anhydride
Visualizations
4.1 Experimental Workflow
The following diagram illustrates the major steps in the synthesis and purification of the polyester.
Caption: Workflow for polyester synthesis via cationic alternating copolymerization.
4.2 Logical Relationship Diagram
This diagram shows the conceptual link between adding this compound and the resulting polymer characteristics.
Caption: Impact of this compound on polyester properties.
4.3 Proposed Biological Interaction Pathway
Polyesters functionalized with aromatic groups may have unique interactions in biological systems. For drug development professionals, a key consideration is how the material or its degradation products interact with cellular pathways. This compound is a known metabolite that can be oxidized to phenylacetic acid. A polyester designed for controlled release could potentially influence pathways sensitive to these molecules.
Caption: Hypothetical pathway of a PAA-polyester in a biological system.
References
- 1. Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group [file.scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A recyclable polyester library from reversible alternating copolymerization of aldehyde and cyclic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Platform for Recyclable Polyesters: Alternating Copolymerization of Aldehydes (or Their Derivatives) with Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Phenylacetaldehyde as a Precursor for Novel Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of phenylacetaldehyde as a versatile precursor for the synthesis of a variety of pharmaceutical compounds. Detailed protocols for the synthesis of key intermediates and novel drug candidates with anticonvulsant and anticancer properties are presented. Furthermore, the mechanisms of action and relevant signaling pathways for these novel compounds are illustrated.
Introduction
This compound is an organic compound that serves as a valuable building block in the synthesis of fragrances, polymers, and notably, pharmaceutical agents.[1] Its ready oxidation to phenylacetic acid provides a direct route to a key intermediate in the production of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and the conceptual framework for ibuprofen's synthesis.[2][3] Beyond these established drugs, this compound and its derivatives are pivotal in the development of novel therapeutics, including anticonvulsants and anticancer agents. This document outlines the synthetic pathways from this compound to these innovative compounds and details their biological activities.
Core Synthetic Pathways from this compound
The journey from this compound to a diverse array of pharmaceutical compounds often proceeds through two key intermediates: phenylacetic acid and phenylacetamide. The synthetic relationship between these molecules forms the foundation for the subsequent development of more complex drug candidates.
Caption: General synthetic workflow from this compound.
Section 1: Synthesis of Key Intermediates
Protocol: Oxidation of this compound to Phenylacetic Acid
Phenylacetic acid is a primary derivative of this compound and a crucial intermediate for numerous pharmaceuticals.[4] The oxidation of this compound to its corresponding carboxylic acid can be achieved using various oxidizing agents. Aldehyde dehydrogenase is the primary enzyme responsible for this conversion in biological systems.[4]
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Slowly add an aqueous solution of the oxidizing agent (e.g., KMnO₄) to the stirred solution. An exothermic reaction may be observed; maintain the temperature with an ice bath.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude phenylacetic acid, which can be further purified by recrystallization or distillation.[5][6]
Protocol: Synthesis of Phenylacetamide from Phenylacetic Acid
Phenylacetamide serves as the backbone for a variety of novel drug candidates. It can be synthesized from phenylacetic acid through several methods, including the reaction with ammonia (B1221849) or via an acid chloride intermediate.[7][8]
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Ammonia (aqueous or gaseous) or ammonium (B1175870) hydroxide (B78521)
-
Sodium carbonate solution
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux phenylacetic acid with an excess of thionyl chloride until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.
-
Amidation: Dissolve the crude phenylacetyl chloride in an inert solvent like dichloromethane.
-
Slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution while cooling in an ice bath.
-
Stir the reaction mixture until the formation of a precipitate is complete.
-
Filter the solid, wash with cold water, and then with a dilute sodium carbonate solution to remove any unreacted phenylacetic acid.
-
Recrystallize the crude phenylacetamide from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the purified product.[9]
Section 2: Novel Anticonvulsant Agents from Phenylacetamide
A novel series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been synthesized and shown to possess significant anticonvulsant activity. These compounds are designed as analogs of active pyrrolidine-2,5-diones.[10][11]
Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
The synthesis involves the alkylation of appropriate amines with 2-chloro-N-phenylacetamides.[10]
Caption: Experimental workflow for novel anticonvulsant synthesis.
Experimental Protocol:
-
Synthesis of 2-chloro-N-phenylacetamides: React the desired substituted aniline with chloroacetyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide at 0°C for 3 hours.[10]
-
Alkylation: In a round-bottom flask, dissolve the 2-chloro-N-phenylacetamide intermediate and the desired amine (e.g., 1-phenylpiperazine) in dry acetone.
-
Add anhydrous potassium carbonate and a catalytic amount of potassium iodide.
-
Reflux the mixture at 60°C, monitoring the reaction progress by HPLC.
-
After completion, filter the inorganic salts and evaporate the solvent.
-
Purify the crude product by chromatography or recrystallization to yield the final N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative.[11]
Anticonvulsant Activity
The anticonvulsant properties of these novel compounds were evaluated in murine models.
| Compound ID | MES Screen (ED₅₀ mg/kg) | 6-Hz Screen (ED₅₀ mg/kg) |
| 12 | 100 (at 0.5h) | Not Reported |
| 13 | 100 (at 0.5h), 300 (at 4h) | Not Reported |
| 19 | 300 (at 0.5h), 100 (at 4h) | Not Reported |
| 24 | 100 (at 0.5h) | Not Reported |
| Data sourced from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[10] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Many antiepileptic drugs exert their effects by modulating voltage-gated sodium channels.[10][12][13][14] These channels are crucial for the initiation and propagation of action potentials. By binding to the channel, these drugs stabilize its inactivated state, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.
Caption: Signaling pathway for anticonvulsant action.
Section 3: Novel Anticancer Agents from Phenylacetamide
Recent studies have demonstrated that certain phenylacetamide derivatives exhibit potent cytotoxic and pro-apoptotic effects on various cancer cell lines, making them promising candidates for novel anticancer therapies.[2][15]
Synthesis of Anticancer Phenylacetamide Derivatives
The synthesis of these compounds generally involves the coupling of a substituted acetophenone (B1666503) derivative with an appropriate amine, facilitated by coupling agents.[15]
Experimental Protocol:
-
In a flask, dissolve the substituted acetophenone (1 mmol) in acetonitrile.
-
Add N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).
-
Stir the mixture for a designated period to activate the carboxylic acid.
-
Add the desired amine and continue stirring until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final phenylacetamide derivative.[15]
In Vitro Cytotoxicity
The cytotoxic effects of these novel phenylacetamide derivatives were evaluated against several human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) |
| 3c | MCF-7 | 0.7 ± 0.08 |
| 3d | MCF-7 | 0.7 ± 0.4 |
| 3d | MDA-MB-468 | 0.6 ± 0.08 |
| 3d | PC-12 | 0.6 ± 0.08 |
| Data represents the concentration required to inhibit cell growth by 50%.[2][15] |
Mechanism of Action: Induction of Apoptosis
These novel phenylacetamide derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), and the activation of executioner caspases such as caspase-3. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[3][15][16][17][18]
Caption: Apoptotic signaling pathway of novel anticancer agents.
Section 4: this compound in the Synthesis of MAO Inhibitors
This compound is a direct precursor to phenylethylidenehydrazine, a key intermediate in the synthesis of the monoamine oxidase (MAO) inhibitor, phenelzine.[19] Phenelzine is an antidepressant that works by irreversibly inhibiting both MAO-A and MAO-B.[20]
Protocol: Synthesis of Phenylethylidenehydrazine
This synthesis involves a condensation reaction between this compound and hydrazine (B178648) hydrate (B1144303).[19][21]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield phenylethylidenehydrazine.[1][19]
Mechanism of Action of Phenelzine
Phenelzine and its active metabolite, phenylethylidenehydrazine, inhibit monoamine oxidase (MAO) and GABA transaminase (GABA-T). Inhibition of MAO leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain, which is responsible for its antidepressant effects.[22][23][24] The inhibition of GABA-T increases the concentration of the inhibitory neurotransmitter GABA, contributing to anxiolytic and anticonvulsant properties.[19]
Caption: Mechanism of action of phenelzine.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical compounds. Its conversion to key intermediates like phenylacetic acid and phenylacetamide opens up synthetic routes to both established drugs and novel therapeutic agents. The examples provided herein for anticonvulsant and anticancer compounds highlight the potential for developing new chemical entities with significant biological activity derived from this readily available precursor. The detailed protocols and mechanistic insights offered in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for the Detection and Quantification of Phenylacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylacetaldehyde is a significant organic compound found in various natural sources, including flowers and honey, contributing to their characteristic aromas.[1] It is widely used in the fragrance and flavor industries and serves as a key precursor in the synthesis of pharmaceuticals and other organic molecules.[2] Accurate and sensitive quantification of this compound is crucial for quality control in food and fragrance products, environmental monitoring, and in the study of biochemical pathways.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, specificity, and the ability to separate this compound from complex sample matrices.[5][6]
This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS, including sample preparation, instrument parameters, and method validation data.
Experimental Protocol
This protocol outlines a robust method for the analysis of this compound in liquid samples using liquid-liquid extraction and GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction
This procedure is suitable for extracting this compound from aqueous matrices.
-
Sample Collection: Transfer 1 mL of the aqueous sample into a clean glass test tube.
-
Internal Standard (IS) Spiking: Add a known concentration of an appropriate internal standard. A suitable choice would be a deuterated analog of this compound or another aromatic compound with similar chemical properties that does not co-elute with the analyte, such as acetone-d6.[7]
-
pH Adjustment: Adjust the sample to a weakly acidic pH (e.g., pH 4) using 1.0 M HCl to ensure the stability of the analyte.[7]
-
Extraction: Add 1 mL of a suitable organic solvent, such as tert-butyl methyl ether (tBME) or ethyl acetate.[1][7]
-
Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer, which contains the extracted this compound, into a 1.5 mL autosampler vial for GC-MS analysis.[8]
Note on Derivatization (Optional): For enhanced sensitivity at trace levels, derivatization can be employed. Aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7][9] This process converts the aldehyde into a more stable and detectable oxime derivative.[7]
GC-MS Instrumentation and Parameters
The following parameters are recommended and may require optimization based on the specific instrument.[2]
| Parameter | Setting |
| GC System | Agilent GC or equivalent[10] |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Splitless (for trace analysis) or 10:1 Split (for higher concentrations)[11] |
| Injection Volume | 1.0 µL |
| Liner | Deactivated splitless liner |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | DB-5ms, HP-5ms, or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10][12] |
| Oven Program | Initial temp: 40 °C, hold for 2 min. Ramp 1: 10 °C/min to 135 °C. Ramp 2: 25 °C/min to 240 °C, hold for 5 min.[7] |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temp. | 230 °C[7] |
| MS Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan: m/z 40-300 (for initial identification). Selected Ion Monitoring (SIM): For quantification, monitoring characteristic ions.[7][11] |
This compound Identification
This compound (C₈H₈O, Molecular Weight: 120.15 g/mol ) can be identified by its retention time and mass spectrum.[13]
Quantitative Data Summary
The performance of the GC-MS method should be validated for linearity, sensitivity, accuracy, and precision.[6][12] The following table summarizes typical performance data from validated methods for aldehyde analysis.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.01 - 10 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.03 - 30 µg/L | [7] |
| Accuracy (Recovery) | 88% - 107% | [5][9] |
| Precision (%RSD) | < 15% | [7][9] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for this compound Quantification by GC-MS.
References
- 1. tentamus.com [tentamus.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and this compound in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. gcms.cz [gcms.cz]
- 10. hpst.cz [hpst.cz]
- 11. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. This compound | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylacetaldehyde as a Floral Attractant in Entomology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenylacetaldehyde, a common floral volatile, as an attractant for various insect species in entomological research. The following sections detail its applications, quantitative data on its efficacy, and standardized protocols for its use in laboratory and field settings.
Introduction
This compound is a naturally occurring organic compound found in a variety of flowers, fruits, and other plant tissues.[1] It plays a crucial role in plant-insect interactions, acting as a powerful floral attractant for a wide range of insect species, particularly those that feed on nectar.[1][2] Its strong, pleasant floral scent makes it an effective lure for monitoring and managing insect populations, including agricultural pests and beneficial insects. This document outlines the practical applications and methodologies for utilizing this compound in entomological studies.
Applications in Entomology
This compound has been successfully employed as a semiochemical lure for the following insect orders:
-
Lepidoptera (Moths and Butterflies): It is a well-documented attractant for numerous moth species, including economically important pests like the cabbage looper (Trichoplusia ni), soybean looper (Chrysodeixis includens), and alfalfa looper (Autographa californica).[1][2][3] It can be used alone or in combination with other compounds to enhance trap captures.[2][3]
-
Neuroptera (Lacewings): this compound is a significant attractant for common green lacewings (Chrysoperla carnea complex), which are important biological control agents.[4][5][6]
-
Hymenoptera (Bees, Wasps, and Ants): Studies have shown that pan traps baited with this compound can increase the capture rate of Hymenoptera, including small parasitoid wasps.[7][8]
-
Diptera (Flies): The lovebug, Plecia nearctica, is attracted to this compound.[9]
-
Coleoptera (Beetles): The rice water weevil (Lissorhoptrus oryzophilus) exhibits a significant response to this compound.[10]
-
Hemiptera (True Bugs): The plant bug Lygus pratensis has been found to be attracted to traps baited with this compound.[11]
Quantitative Data on Insect Attraction
The efficacy of this compound as an attractant, both alone and in combination with other volatile compounds, has been quantified in various studies. The following tables summarize key findings.
Table 1: Attraction of Lepidoptera to this compound-Based Lures
| Species | Lure Composition | Trap Type | Mean Catch (± SE) | Location | Reference |
| Autographa californica (Alfalfa Looper) | This compound (PAA) | Unitrap | 2.5 ± 0.6 (males), 1.8 ± 0.5 (females) | Washington, USA | [2] |
| Autographa californica (Alfalfa Looper) | PAA + Acetic Acid (AA) | Unitrap | 8.9 ± 1.9 (males), 6.1 ± 1.3 (females) | Washington, USA | [2] |
| Trichoplusia ni (Cabbage Looper) | This compound (PAA) | Unitrap | 10.3 ± 2.1 | Washington, USA | [2] |
| Trichoplusia ni (Cabbage Looper) | PAA + Acetic Acid (AA) | Unitrap | 3.8 ± 0.9 | Washington, USA | [2] |
| Chrysodeixis includens (Soybean Looper) | This compound (PAA) | Unitrap | 1.2 ± 0.3 | Florida, USA | [2] |
| Chrysodeixis includens (Soybean Looper) | PAA + Acetic Acid (AA) | Unitrap | 0.3 ± 0.1 | Florida, USA | [2] |
| Autographa gamma (Silver Y Moth) | This compound (PAA) | CSALOMON VARL+ | 1.8 ± 0.4 | Hungary | [2] |
| Autographa gamma (Silver Y Moth) | PAA + Acetic Acid (AA) | CSALOMON VARL+ | 0.9 ± 0.2 | Hungary | [2] |
Table 2: Attraction of Neuroptera to this compound-Based Lures
| Species | Lure Composition | Trap Type | Mean Catch per trap per week | Location | Reference |
| Chrysoperla carnea complex (Green Lacewing) | This compound (1 dispenser) | Funnel | 10-100 times more than unbaited traps | Hungary & Italy | [5][6] |
| Chrysoperla carnea complex (Green Lacewing) | This compound (3 dispensers) | Funnel | Generally more than 1 dispenser, significantly so at 2/5 sites | Hungary & Italy | [5][6] |
| Chrysoperla carnea s.l. | This compound (PAA) | Not specified | - | Europe | [4] |
| Chrysoperla carnea s.l. | PAA + Acetic Acid | Not specified | Increased catch compared to PAA alone | Europe | [4] |
| Chrysoperla carnea s.l. | PAA + Acetic Acid + Methyl Salicylate | Not specified | Further increased catch | Europe | [4] |
Table 3: Attraction of Hymenoptera to this compound-Baited Traps
| Order/Group | Lure Composition (in trapping solution) | Trap Type | Effect on Capture Rate | Location | Reference |
| Hymenoptera (overall) | 0.5 mL this compound / L | White Pan Trap | Increased overall capture rate | California, USA | [7][8] |
| New Hymenoptera groups | 0.5 mL this compound / L | White Pan Trap | Increased capture rate of new groups | California, USA | [12] |
| Small parasitoid wasps | 0.5 mL this compound / L | White Pan Trap | 10-fold increase in capture | California, USA | [7][8] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of lures and the deployment of traps for monitoring insect populations using this compound.
Lure Preparation
4.1.1. Polyethylene (B3416737) Bag Dispenser Protocol
This method is suitable for a controlled, slow release of this compound and is commonly used for trapping Lepidoptera and Neuroptera.[2][5][13]
Materials:
-
This compound (>95% purity)
-
Dental cotton rolls
-
Small polyethylene bags (e.g., 1.0 x 1.5 cm, 0.02 mm thickness)
-
Heat sealer
-
Micropipette
-
Plastic handles for easy handling (optional)
-
Aluminum foil
Procedure:
-
Cut dental cotton rolls into 1 cm pieces.
-
Using a micropipette, apply a specific amount of this compound (e.g., 100 mg or 400 mg) onto each cotton roll piece.[2][5]
-
Place the loaded cotton roll into a small polyethylene bag.[5][13]
-
If using, insert a plastic handle into the opening of the bag.
-
Wrap each individual dispenser in aluminum foil to prevent premature volatilization.[2][5]
-
Store the wrapped dispensers at -18°C until field use.[2][5]
4.1.2. Polypropylene (B1209903) Vial Dispenser Protocol
This method allows for a higher release rate and is often used in combination with other liquid attractants.[2]
Materials:
-
This compound
-
8 mL polypropylene vials with lids
-
Cotton balls
-
Drill or heated needle to create a release hole
Procedure:
-
Drill a small hole (e.g., 3 mm diameter) in the lid of each polypropylene vial.[2]
-
Place a cotton ball into the bottom of each vial.
-
Pipette a specific volume of this compound (e.g., 4 mL) onto the cotton ball.[2]
-
Securely fasten the lid on the vial.
-
The vial is now ready for deployment in a trap.
Trap Deployment
The choice of trap type is crucial and depends on the target insect species.
4.2.1. Funnel Traps (e.g., CSALOMON® VARL+ or Unitrap®)
These are effective for capturing moths and lacewings.[2][5]
Procedure:
-
Assemble the funnel trap according to the manufacturer's instructions.
-
Suspend the prepared this compound dispenser (polyethylene bag or vial) from the inside of the trap's roof, positioned in the center and slightly above the funnel opening.[5]
-
Place a killing agent, such as a small piece of an anti-moth strip (e.g., containing dichlorvos) or a Vaportape® strip, in the collection container at the bottom of the trap to dispatch captured insects and prevent their escape.[2][5]
-
Hang the trap from a pole or tree branch at a height of 1-2 meters.
-
In research settings, deploy traps in a randomized block design with multiple replicates.
-
Check traps and collect insects at regular intervals (e.g., weekly). Lures should be replaced every 2-3 weeks.[2][5]
4.2.2. Sticky Delta Traps
These are also used for moths and other flying insects.
Procedure:
-
Assemble the delta trap into its triangular shape.
-
Place a replaceable sticky liner on the bottom inside surface of the trap.
-
Suspend the this compound dispenser from the top center of the trap, ensuring it is 1-2 cm above the sticky surface.[6]
-
Deploy the trap at the desired height.
-
Check traps regularly and replace sticky liners when they become saturated with insects or debris.
4.2.3. Pan Traps
These are particularly useful for sampling Hymenoptera.[7][8]
Procedure:
-
Use white or yellow pan traps (bowls).
-
Prepare a trapping solution of water mixed with a few drops of unscented detergent to break the surface tension.
-
Add this compound directly to the trapping solution at a concentration of approximately 0.5 mL per liter.[8]
-
Place the pan traps on the ground or at a desired height.
-
Collect captured insects at regular intervals using a fine mesh sieve.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for this compound
In some insects, the reception of this compound is mediated by specific olfactory receptors. In Drosophila melanogaster, for example, it is primarily detected by the Ionotropic Receptor 84a (IR84a) which forms a complex with the co-receptor IR8a.[14][15][16] In other insects, like the rice water weevil, specific Odorant Receptors (ORs) are involved.[10]
Caption: Simplified olfactory signaling pathway for this compound.
Experimental Workflow for Evaluating this compound as an Attractant
The following diagram illustrates a typical workflow for a research project aimed at assessing the attractiveness of this compound to a target insect species.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of a this compound-based attractant for common green lacewings (Chrysoperla carnea s.l.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eje.cz [eje.cz]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adding scent: exploring improvements in pan trapping to monitor pollinators [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. neurotteri.enea.it [neurotteri.enea.it]
- 14. This compound induced olfactory conditioning in Drosophila melanogaster (Diptera: Drosophilidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aldol Condensation of Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation of phenylacetaldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes. These products serve as versatile intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and natural products. This compound, possessing an enolizable α-proton, can undergo self-condensation or crossed-aldol reactions with other carbonyl compounds.[1] However, it is also susceptible to polymerization and autocondensation, which necessitates carefully controlled experimental conditions.[2] This document provides detailed application notes and protocols for the experimental setup of aldol condensation reactions involving this compound under various catalytic systems, including base-catalyzed, acid-catalyzed, and organocatalytic conditions.
General Considerations
Due to the propensity of this compound to undergo polymerization, it is crucial to use purified starting material and maintain precise control over reaction parameters such as temperature, concentration, and reaction time. Reactions should be monitored by appropriate techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and prevent the formation of side products.
Base-Catalyzed Aldol Condensation
Base-catalyzed aldol condensation is a widely used method for the formation of carbon-carbon bonds. The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile.[3]
Quantitative Data for Base-Catalyzed Crossed-Aldol Condensation
While specific quantitative data for the self-condensation of this compound is not extensively documented in the reviewed literature, the following table summarizes representative data for the base-catalyzed crossed-aldol condensation of aromatic aldehydes with various ketones, which can be adapted for this compound.
| Aldehyde | Ketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetone (B3395972) | NaOH | Ethanol/Water | RT | 0.5 | ~90 (crude) | Generic Lab Protocol |
| 4-Nitrobenzaldehyde | Acetone | NaOH | Ethanol/Water | 40 | 5 | 97.4 | [4] |
| Benzaldehyde | Cyclohexanone | NaOH | Ethanol | RT | - | Good | [4] |
Experimental Protocol: Base-Catalyzed Crossed-Aldol Condensation of this compound with Acetone (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Ketone: Add acetone (1.0-1.2 eq.) to the solution.
-
Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (B78521) (10-20 mol%) to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Acid-Catalyzed Aldol Condensation
Acid-catalyzed aldol condensation proceeds through the formation of an enol intermediate, which is less nucleophilic than an enolate but can still react with a protonated carbonyl group. These reactions often lead to the dehydrated α,β-unsaturated product.
Experimental Protocol: Acid-Catalyzed Self-Aldol Condensation of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 5-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Organocatalyzed Asymmetric Aldol Reaction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for the enantioselective aldol reaction of aldehydes and ketones.[5][6] The reaction is believed to proceed through an enamine intermediate.[6]
Quantitative Data for Proline-Catalyzed Asymmetric Aldol Reactions
The following table presents data for the L-proline-catalyzed asymmetric aldol reaction of various aldehydes with ketones. While specific data for the self-condensation of this compound is limited, these examples provide a basis for experimental design.
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Isovaleraldehyde | Propionaldehyde | L-Proline (20) | DMF | 4 | 19 | 88 | 97 | 24:1 | [7] |
| 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | RT | 4 | 68 | 76 | - | [6] |
| Benzaldehyde | Cyclohexanone | L-Proline (10) | MeOH/H₂O | RT | 19 | 95 | 98 | 95:5 | [8] |
Experimental Protocol: L-Proline-Catalyzed Asymmetric Self-Aldol Condensation of this compound (General Procedure)
-
Reaction Setup: To a vial containing a magnetic stir bar, add L-proline (10-30 mol%) and the chosen solvent (e.g., DMF, DMSO, or a mixture of solvents).
-
Addition of Aldehyde: Add this compound (1.0 eq.) to the catalyst suspension.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or chiral HPLC.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the aldol adduct. The enantiomeric excess and diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the corresponding derivatives.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the different types of aldol condensation reactions.
Caption: General experimental workflow for aldol condensation.
Caption: Simplified catalytic cycles for aldol condensation.
References
- 1. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Flavoring Agents from Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde is a versatile aromatic aldehyde renowned for its potent, sweet, and floral aroma, often described as honey-like with green and rosy nuances.[1][2][3] Its characteristic scent profile makes it a valuable precursor in the synthesis of a variety of flavoring agents and fragrance compounds used extensively in the food, beverage, and cosmetic industries. This document provides detailed application notes and experimental protocols for the synthesis of several key flavoring agents derived from this compound, including 2-phenylethanol (B73330), phenylacetic acid, and various acetals. Additionally, it explores the utility of this compound in the Strecker synthesis of phenylalanine and its potential in aldol (B89426) condensation reactions to generate further flavor complexity.
Synthesis of 2-Phenylethanol (Rose, Floral)
2-Phenylethanol is a widely used fragrance and flavor compound with a characteristic mild, warm, rose-honey scent.[4][5][6] It is a major component of rose oil and is used in a variety of floral and fruity flavor formulations. The most common laboratory synthesis of 2-phenylethanol from this compound involves the reduction of the aldehyde group.
Experimental Protocol: Reduction of this compound to 2-Phenylethanol
This protocol details the reduction of this compound using sodium borohydride (B1222165), a mild and selective reducing agent.
Materials:
-
This compound (C₈H₈O)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (12.0 g, 0.1 mol) in 100 mL of methanol.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add sodium borohydride (1.9 g, 0.05 mol) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully add 50 mL of 1 M HCl to quench the reaction and neutralize the excess sodium borohydride.
-
Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylethanol.
-
Purify the product by vacuum distillation to obtain pure 2-phenylethanol.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General chemical knowledge |
| Boiling Point | 219-221 °C | [7] |
| Density | 1.02 g/cm³ | [5] |
| Purity (GC) | >99% | [5] |
Sensory Profile
| Compound | Aroma Descriptors |
| 2-Phenylethanol | Rose, floral, honey, sweet, mild |
Synthesis of Phenylacetic Acid (Honey, Sweet)
Phenylacetic acid possesses a powerful, sweet, honey-like aroma in dilution, though it can be unpleasant in concentrated form.[8][9][10][11] It is used to impart honey and sweet notes in various food and fragrance applications.[12] The synthesis from this compound involves the oxidation of the aldehyde group.
Experimental Protocol: Oxidation of this compound to Phenylacetic Acid
This protocol describes the oxidation of this compound using potassium permanganate (B83412).
Materials:
-
This compound (C₈H₈O)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 1 L beaker, prepare a solution of sodium carbonate (5 g) in 400 mL of water.
-
Add this compound (12.0 g, 0.1 mol) to the sodium carbonate solution with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (23.7 g, 0.15 mol) in 400 mL of water.
-
Slowly add the potassium permanganate solution to the this compound mixture over a period of 1 hour, maintaining the temperature between 30-40 °C. Use an ice bath to control the temperature if necessary.
-
Continue stirring for an additional hour after the addition is complete.
-
Add a saturated solution of sodium bisulfite to the reaction mixture until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide, and wash the precipitate with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until no more precipitate forms (pH ~2).
-
Collect the precipitated phenylacetic acid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot water to obtain pure phenylacetic acid.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 65-75% | [13] |
| Melting Point | 76-78 °C | [11] |
| Purity (HPLC) | >99% | Analytical method development |
Sensory Profile
| Compound | Aroma Descriptors |
| Phenylacetic Acid | Honey, sweet, floral, animalic, vanilla, chocolate, tobacco |
Synthesis of this compound Acetals (Green, Floral)
Acetals of this compound are valuable flavoring agents that offer greater stability than the parent aldehyde. They typically possess green, floral, and sometimes earthy or fruity notes.[14][15] The synthesis involves the acid-catalyzed reaction of this compound with an alcohol or diol.
Experimental Protocol: Synthesis of this compound Dimethyl Acetal (B89532)
This protocol details the synthesis of this compound dimethyl acetal.
Materials:
-
This compound (C₈H₈O)
-
Methanol (CH₃OH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (12.0 g, 0.1 mol), methanol (32.0 g, 1.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize the catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol by distillation.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of water.
-
Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by rotary evaporation.
-
Purify the resulting crude this compound dimethyl acetal by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | High | General chemical knowledge |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H), 4.53 (t, J=5.6 Hz, 1H), 3.32 (s, 6H), 2.92 (d, J=5.6 Hz, 2H) | Spectroscopic data interpretation |
Sensory Profile
| Compound | Aroma Descriptors |
| This compound Dimethyl Acetal | Green, floral, foliage, rosy, earthy, mushroom |
| This compound Glyceryl Acetal | Floral, honey, dried rose, tea |
Strecker Synthesis of Phenylalanine
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[16][17][18][19] this compound can be used as the starting aldehyde to produce phenylalanine, an essential amino acid with a slightly bitter taste that is a precursor to many flavor compounds.
Experimental Protocol: Strecker Synthesis of Phenylalanine
This protocol outlines the two-step synthesis of phenylalanine from this compound.
Materials:
-
This compound (C₈H₈O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous ammonia (B1221849) (NH₃)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
Procedure: Step 1: Synthesis of α-Aminophenylpropionitrile
-
In a well-ventilated fume hood, dissolve ammonium chloride (6.4 g, 0.12 mol) in 25 mL of water in a 250 mL round-bottom flask.
-
Add 15 mL of concentrated aqueous ammonia and cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide (4.9 g, 0.1 mol) in 10 mL of water.
-
Add this compound (12.0 g, 0.1 mol) dropwise to the cold solution with vigorous stirring.
-
Stir the mixture in the ice bath for 1 hour, then at room temperature for 24 hours.
-
Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude α-aminophenylpropionitrile.
Step 2: Hydrolysis to Phenylalanine
-
Add 50 mL of concentrated hydrochloric acid to the crude α-aminophenylpropionitrile.
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution and neutralize with a concentrated solution of sodium hydroxide to precipitate the phenylalanine.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize from hot water to obtain pure phenylalanine.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Moderate to good | General chemical knowledge |
| Melting Point | 283 °C (decomposes) | Standard chemical data |
Aldol Condensation of this compound
This compound can undergo a self-aldol condensation reaction in the presence of a base to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[20][21] This reaction can lead to the formation of new, more complex flavor and fragrance molecules.
Conceptual Reaction Pathway
The reaction proceeds via the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. Subsequent dehydration leads to the formation of (2E)-2,4-diphenylbut-2-enal.
Visualizations
General Experimental Workflow
Caption: General experimental workflow for synthesizing flavoring agents.
Reaction Pathways from this compound
Caption: Key synthetic pathways starting from this compound.
References
- 1. This compound: Flavour Origins & Prevention Guide [flavoractiv.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. phenyl acetaldehyde, 122-78-1 [perflavory.com]
- 4. Showing Compound 2-Phenylethanol (FDB012152) - FooDB [foodb.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 60-12-8: 2-Phenylethanol | CymitQuimica [cymitquimica.com]
- 7. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. arochemexports.com [arochemexports.com]
- 11. elchemy.com [elchemy.com]
- 12. fraterworks.com [fraterworks.com]
- 13. SU91579A1 - Method for preparing phenylacetic acid by oxidation of phenylethyl alcohol - Google Patents [patents.google.com]
- 14. perfumeextract.co.uk [perfumeextract.co.uk]
- 15. This compound glyceryl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 16. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 19. Strecker Synthesis [organic-chemistry.org]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
Application Note: Proper Storage and Handling of Phenylacetaldehyde to Prevent Degradation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and this compound in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Phenylacetaldehyde for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde is a volatile organic compound with a characteristic honey-like, floral odor, playing a significant role in the flavor and fragrance industry. It is also a key intermediate in the synthesis of various pharmaceuticals and a biomarker in certain metabolic pathways. Accurate and sensitive quantification of this compound in diverse matrices such as biological fluids, environmental samples, and pharmaceutical preparations is crucial. However, its direct analysis can be challenging due to its volatility, thermal instability, and lack of a strong chromophore for UV detection.
Chemical derivatization is a powerful strategy to overcome these analytical hurdles. By converting the reactive aldehyde functional group into a more stable, less polar, and more easily detectable derivative, significant improvements in chromatographic separation, sensitivity, and overall analytical performance can be achieved. This document provides detailed application notes and protocols for the derivatization of this compound using four common reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (DNPH), o-Phenylenediamine (B120857) (OPD), and Dansyl Hydrazine (B178648).
Derivatization Strategies for this compound
The choice of derivatization reagent and subsequent analytical technique is dictated by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Ideal for Gas Chromatography (GC) based methods, particularly with Electron Capture Detection (ECD) or Mass Spectrometry (MS). PFBHA reacts with this compound to form a stable oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, which dramatically enhances sensitivity for ECD and provides a characteristic mass fragmentation pattern for MS analysis.[1][2] The resulting derivatives are also more thermally stable than those from other reagents like DNPH, making them well-suited for the high temperatures of a GC inlet.[3]
-
2,4-Dinitrophenylhydrazine (DNPH): The most common reagent for High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] DNPH reacts with this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[6] This derivative possesses a strong chromophore, allowing for sensitive detection in the UV-Vis region (typically around 360 nm).[7]
-
o-Phenylenediamine (OPD): A versatile reagent that can be used for fluorescence detection. OPD reacts with α-dicarbonyl compounds, but can also react with aldehydes to form fluorescent quinoxaline (B1680401) derivatives.[8] This method offers high sensitivity and is suitable for samples where low detection limits are required.
-
Dansyl Hydrazine: A fluorescent labeling agent used for HPLC with fluorescence detection. It reacts with the carbonyl group of this compound to form a highly fluorescent dansylhydrazone. This derivatization significantly enhances the sensitivity of detection, making it a valuable tool for trace analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of aldehydes using the described derivatization methods. It is important to note that performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Derivatization Reagent | Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| PFBHA | GC-MS | Volatile Aldehydes (general) | 0.001 nM | 0.003 nM | [9] |
| PFBHA | GC-MS (on-fiber) | Hexanal, Heptanal | 0.006 nM, 0.005 nM | - | [9] |
| PFBHA | GC-MS | Aldehydes | 6-100 pptV | - | [10] |
| DNPH | UHPLC-UV | Low molecular weight carbonyls | ~0.1 ng | - | [6] |
| DNPH | HPLC-UV | Aldehydes | 4.3-21.0 µg/L | - | [11] |
| DNPH | LC-MS | Aldehydes | - | 9 ppb (for highest LOQ compound) | [12] |
| o-Phenylenediamine | Polarography | α-Ketoacids | ~5 x 10⁻⁷ M | - | [8] |
| Dansyl Hydrazine | HPLC-Fluorescence | Aldehydes (general) | - | - |
Experimental Protocols
PFBHA Derivatization for GC-MS Analysis
This protocol describes the derivatization of this compound with PFBHA for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent water (HPLC grade)
-
Hexane (B92381) or Toluene (GC grade)
-
Sodium chloride (analytical grade)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 4-6)
-
Sample vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
Sample Preparation: Place a known volume of the sample containing this compound into a sample vial.
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6 using a suitable buffer or dilute acid.[1]
-
Derivatization Reagent Preparation: Prepare a fresh solution of PFBHA in reagent water (e.g., 1-15 mg/mL).[1]
-
Derivatization Reaction: Add an excess of the PFBHA solution to the sample vial and seal it tightly.
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]
-
Extraction: After cooling to room temperature, add a known volume of extraction solvent (e.g., 1-2 mL of hexane or toluene).[1]
-
Salting Out: Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the derivative into the organic solvent.
-
Mixing: Vortex or shake the vial vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Allow the layers to separate.
-
Sample Transfer: Carefully transfer the upper organic layer containing the PFBHA-phenylacetaldehyde oxime derivative to a clean vial for GC-MS analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C[1]
-
Injection Mode: Splitless or split (e.g., 10:1 ratio)[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C (hold for 5 min).[1]
-
MS Ion Source Temperature: 230-250°C[1]
-
MS Transfer Line Temperature: 280°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions of the derivative.
DNPH Derivatization for HPLC-UV Analysis
This protocol outlines the derivatization of this compound with DNPH for analysis by High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile (B52724) with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Acid (e.g., hydrochloric acid or phosphoric acid)
-
Sample vials
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Sample Preparation: Place a known volume of the aqueous sample or standard into a vial.
-
Acidification: Acidify the sample with a small amount of acid to catalyze the reaction.
-
Derivatization: Add an excess of the DNPH reagent solution to the sample.
-
Reaction: Vortex the mixture and allow it to react at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for a shorter period to ensure complete reaction.[7][13]
-
Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to clean up the sample and concentrate the derivative.
-
Condition the C18 cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the DNPH-phenylacetaldehyde hydrazone derivative with acetonitrile.
-
-
Analysis: The resulting solution is ready for injection into the HPLC system.
HPLC-UV Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C)
-
Detection: UV detector set at 360 nm[7]
o-Phenylenediamine (OPD) Derivatization for Fluorescence Detection
This protocol provides a general procedure for the derivatization of this compound with o-phenylenediamine for fluorescence analysis. Optimization of reaction conditions may be required for specific applications.
Materials:
-
This compound standard solution
-
o-Phenylenediamine (OPD) solution (freshly prepared in a suitable buffer)
-
Buffer solution (e.g., phosphate or acetate (B1210297) buffer, pH may need optimization)
-
Solvent for extraction (e.g., ethyl acetate)
-
Sample vials
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
Sample Preparation: Place a known volume of the sample containing this compound into a reaction vial.
-
Buffer Addition: Add the appropriate buffer solution to the sample.
-
Derivatization: Add the freshly prepared OPD solution to the vial.
-
Reaction: Heat the mixture at an optimized temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Cooling: Cool the reaction mixture to room temperature.
-
Extraction: Extract the fluorescent derivative into an organic solvent like ethyl acetate.
-
Analysis: Analyze the organic extract using a fluorometer or an HPLC system with a fluorescence detector.
Fluorescence Spectrometer Conditions (Example):
-
Excitation Wavelength: To be determined experimentally based on the absorbance maximum of the derivative.
-
Emission Wavelength: To be determined experimentally based on the emission maximum of the derivative.
Dansyl Hydrazine Derivatization for HPLC-Fluorescence Detection
This protocol describes the derivatization of this compound with dansyl hydrazine for sensitive analysis by HPLC with fluorescence detection.
Materials:
-
This compound standard solution
-
Dansyl hydrazine solution (in a suitable solvent like acetonitrile or ethanol)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Reaction vials
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
Sample Preparation: Place a known amount of the dried sample extract or standard into a reaction vial.
-
Reagent Addition: Add the dansyl hydrazine solution and a small amount of acid catalyst (e.g., a few microliters of TFA) to the vial.
-
Reaction: Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for an optimized time (e.g., 30-60 minutes).
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the diluted sample into the HPLC system.
HPLC-Fluorescence Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: ~340 nm (typical for dansyl derivatives)
-
Emission Wavelength: ~520 nm (typical for dansyl derivatives)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. unitedchem.com [unitedchem.com]
- 8. fc.up.pt [fc.up.pt]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
how to prevent polymerization of phenylacetaldehyde upon storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of phenylacetaldehyde to prevent polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning viscous and yellow upon storage?
A1: this compound has a tendency to spontaneously polymerize, which causes an increase in viscosity and a change in color.[1] This process can be accelerated by exposure to air, light, and incompatible materials such as strong acids or bases.[2][3][4] The compound is also sensitive to air and can oxidize, which may contribute to the color change.[3][4]
Q2: What is the primary polymer that forms?
A2: Under acidic conditions, this compound primarily trimerizes to form a stable cyclic compound called 2,4,6-tribenzyl-1,3,5-trioxane.[1] It can also undergo aldol (B89426) condensation due to the reactivity of its alpha-hydrogen, leading to a variety of other polymeric structures.[3][5][6]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize polymerization, this compound should be stored under specific conditions. This includes refrigeration, exclusion of air and light, and using appropriate containers.[2][4][7]
Q4: Are there chemical stabilizers that can be added to this compound?
A4: Yes, commercial preparations of this compound often contain stabilizers.[5][6][8] Polycarboxylic acids, such as citric acid, are effective inhibitors of polymerization.[9][10] Dilution with a solvent like diethyl phthalate (B1215562) can also be used to increase its stability in formulations.[3]
Q5: For how long can I store this compound?
A5: The shelf life of this compound is highly dependent on storage conditions and purity. If stored improperly, significant polymerization can occur within a few weeks.[1] When stored under ideal conditions with a stabilizer, its shelf life is extended. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, but routine inspection is recommended.[7]
Troubleshooting Guide
Problem: I suspect my this compound has started to polymerize. How can I confirm this?
Solution:
-
Visual Inspection: The most immediate signs of polymerization are an increase in viscosity and a darkening of the liquid, which typically changes from colorless or pale yellow to a more pronounced yellow or brown.[1]
-
Viscosity Measurement: A noticeable increase in the fluid's resistance to flow compared to a fresh sample is a strong indicator of polymer formation.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: While not definitive for quantifying the polymer, a change in the fingerprint region of the spectrum or a broadening of the aldehyde peak (~1734 cm⁻¹) compared to a reference sample can indicate the presence of polymeric species.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to assess purity. A decrease in the peak area corresponding to the this compound monomer and the appearance of new, higher molecular weight peaks can confirm polymerization.[12]
-
Problem: My this compound is viscous. Can I still use it?
Solution:
If the material has become viscous, it indicates that a significant amount of polymer has formed. For applications requiring high purity, it is not recommended to use the material directly. The presence of polymers and potential byproducts can interfere with reactions. However, it may be possible to reclaim the pure monomer through purification.[2]
Problem: How can I purify this compound that has polymerized?
Solution:
Distillation is the most effective method to regenerate pure this compound monomer from its polymer.[1] The cyclic trimer, 2,4,6-tribenzyl-s-trioxane, can be distilled at atmospheric pressure to rapidly regenerate the monomer in pure form.[1] For other polymers or contaminants, vacuum distillation may be necessary. It is crucial to monitor the temperature closely to prevent degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | 2 - 8 °C | Slows down the rate of polymerization. | [3][4][7] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents oxidation, as the compound is air-sensitive. | [4] |
| Light | Amber vial or dark location | Minimizes light-induced degradation. | [2] |
| Container | Tightly sealed, appropriate material (e.g., metal can) | Prevents contamination and exposure to air. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | These can catalyze polymerization or cause other unwanted reactions. | [2][3] |
Table 2: Common Stabilizers for this compound
| Stabilizer Type | Specific Example | Typical Concentration | Mechanism | Citations |
| Polycarboxylic Acid | Citric Acid | 0.01% (100 ppm) | Inhibits acid- or base-catalyzed polymerization. | [10] |
| Polycarboxylic Acids | Oxalic acid, succinic acid, etc. | 10 - 1000 ppm | Inhibit polymerization and autocondensation. | [9] |
| Diluent | Diethyl Phthalate | Formulation dependent | Reduces the effective concentration of the aldehyde, slowing polymerization. | [3] |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Polymerization
Objective: To qualitatively assess the extent of polymerization in a stored sample of this compound.
Materials:
-
Stored this compound sample
-
Fresh or reference standard of this compound
-
Glass vials
-
Pipettes
-
Viscometer (optional)
Methodology:
-
Visual Comparison: Dispense 1 mL of the stored sample into a clear glass vial. In a separate identical vial, dispense 1 mL of the fresh reference standard.
-
Color Assessment: Place both vials against a white background and compare the color. A significant darkening (e.g., from pale yellow to dark yellow or brown) in the stored sample indicates degradation.
-
Viscosity Assessment (Qualitative): Gently tilt both vials to a 45-degree angle and observe the flow of the liquid. If the stored sample flows noticeably slower than the reference, polymerization has occurred.
-
Viscosity Measurement (Quantitative, Optional): If a viscometer is available, measure the viscosity of both the sample and the reference standard according to the instrument's operating procedure. A higher viscosity in the sample confirms polymerization.
Protocol 2: Regeneration of this compound from its Trimer by Distillation
Objective: To regenerate pure this compound monomer from its stable trimer, 2,4,6-tribenzyl-s-trioxane.
Materials:
-
Sample containing 2,4,6-tribenzyl-s-trioxane
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed. Place the sample and boiling chips into the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle. This compound has a boiling point of approximately 195°C.[3]
-
Distillation: According to a patented method, rapid distillation of the trimer at atmospheric pressure will regenerate the this compound monomer.[1] Monitor the temperature at the distillation head. Collect the distillate that comes over at or near the boiling point of this compound.
-
Collection: Collect the purified this compound in the receiving flask, which can be cooled in an ice bath to minimize evaporation.
-
Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber vial. Add a stabilizer (e.g., 100 ppm citric acid), flush the headspace with an inert gas like nitrogen, and store at 2-8°C.
Safety Precaution: All handling of this compound and its distillation should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Visualizations
Caption: Troubleshooting flowchart for this compound storage.
Caption: Workflow for stabilizing and storing this compound.
Caption: Simplified pathways for this compound polymerization.
References
- 1. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]
- 6. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 7. Study on the Mechanism of this compound Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104529728A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. This compound|High-Purity Research Chemical [benchchem.com]
- 12. mdpi.com [mdpi.com]
Phenylacetaldehyde Stabilization & Long-Term Use: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing phenylacetaldehyde for long-term use. This compound is a valuable compound in various applications but is prone to degradation. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has become viscous and lost its characteristic odor. What is happening?
A1: This is a classic sign of polymerization. This compound has a strong tendency to self-condense, particularly in the presence of acidic or basic impurities, or upon exposure to light and low temperatures. The primary polymerization product is 2,4,6-tribenzyl-1,3,5-trioxane. To prevent this, ensure proper storage conditions and consider using a stabilizer.
Q2: I've noticed a decrease in the purity of my this compound over time, and I detect an acidic smell. What is the cause?
A2: This indicates oxidation of this compound to phenylacetic acid.[1] This degradation pathway is common when the compound is exposed to air. To mitigate oxidation, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and consider the addition of an antioxidant.
Q3: What are the recommended storage conditions for unstabilized this compound?
A3: For long-term storage, this compound should be kept in a cool, dry, and dark place, preferably refrigerated (2-8°C).[2] The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon to prevent oxidation.[3] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Q4: I need to use this compound in a reaction sensitive to aldehydes. How can I temporarily protect it?
A4: You can protect the aldehyde functional group by converting it into an acetal (B89532). Acetals are stable under neutral and basic conditions and can be easily hydrolyzed back to the aldehyde using aqueous acid when needed. Formation of a cyclic acetal with ethylene (B1197577) glycol or propylene (B89431) glycol is a common and efficient protection strategy.
Q5: Can I stabilize this compound for use in food or fragrance applications?
A5: Yes, certain stabilizers are suitable for these applications. Polybasic carboxylic acids like citric acid and oxalic acid are effective and considered safe for use in food and fragrances.[5][6][7] Alpha-tocopherol (Vitamin E) is another natural antioxidant that can be used.[5]
This compound Degradation Pathways
This compound primarily degrades through two pathways: polymerization and oxidation. Understanding these pathways is key to selecting an appropriate stabilization method.
Caption: Degradation of this compound via polymerization and oxidation.
Stabilization Methods & Efficacy
Several methods can be employed to stabilize this compound. The choice of method depends on the specific application and the required duration of stability.
Quantitative Data on Stabilizer Efficacy
The following table summarizes the effectiveness of various stabilizers in preventing the degradation of this compound. The data is based on the remaining percentage of this compound after storage under specified conditions.
| Stabilizer | Concentration (ppm) | Storage Temperature (°C) | Storage Duration (Days) | This compound Purity (%) | Reference |
| None | 0 | 20 | 28 | 93.2 | [7] |
| Citric Acid | 200 | 20 | 28 | 99.2 | [7] |
| Oxalic Acid | 200 | 20 | 28 | 99.4 | [7] |
| None | 0 | 40 | 28 | 81.9 | [7] |
| Citric Acid | 200 | 40 | 28 | 97.0 | [7] |
| Oxalic Acid | 200 | 40 | 28 | 98.3 | [7] |
| None | 0 | 20 | 42 | 82.5 | [1][8] |
| Citric Acid | 100 | 20 | 42 | 99.3 | [1][8] |
| alpha-Tocopherol | 100 | 20 | 42 | 86.8 | [1][8] |
| alpha-Tocopherol | 300 | 20 | 42 | 86.4 | [1][8] |
| alpha-Tocopherol | 500 | 20 | 42 | 87.0 | [1][8] |
Experimental Protocols
Here are detailed methodologies for key stabilization experiments.
Stabilization with Polybasic Carboxylic Acids
This method is simple, cost-effective, and suitable for applications in fragrances and flavorings.
Objective: To prevent both polymerization and oxidation of this compound.
Materials:
-
Freshly distilled this compound
-
Citric acid or Oxalic acid
-
Airtight glass storage container
Procedure:
-
Add the polybasic carboxylic acid directly to the freshly distilled this compound. A concentration of 100-300 ppm is recommended. For example, to achieve a 200 ppm concentration, add 20 mg of the acid to 100 g of this compound.
-
Gently agitate the mixture until the stabilizer is completely dissolved. Stirring is not typically necessary as these acids are soluble in this compound.[7]
-
Transfer the stabilized solution to an airtight glass container.
-
Flush the headspace with an inert gas (e.g., nitrogen) before sealing.
-
Store in a cool, dark place (2-8°C).
Reversible Stabilization by Acetal Formation
This method is ideal for protecting the aldehyde group during other chemical transformations. The acetal can be readily converted back to this compound.
Caption: Reversible formation of a cyclic acetal for stabilization.
Objective: To form a stable cyclic acetal of this compound.
Materials:
-
This compound (0.1 mol, 12.0 g)
-
Ethylene glycol (0.15 mol, 9.3 g)
-
Zr(SO₄)₂/SiO₂ catalyst (0.2 g) or p-toluenesulfonic acid
-
Cyclohexane (B81311) (12 mL)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask and reflux condenser
Procedure:
-
Combine this compound, ethylene glycol, the catalyst, and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction for approximately 1.5 hours or until no more water is collected.[1]
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the this compound ethylene glycol acetal.
Deprotection (Hydrolysis): To regenerate this compound, treat the acetal with an excess of water and a catalytic amount of acid (e.g., aqueous HCl).
Stabilization with Antioxidants
The addition of antioxidants is effective in preventing the oxidation of this compound to phenylacetic acid.
Objective: To inhibit oxidative degradation of this compound.
Materials:
-
Freshly distilled this compound
-
Butylated hydroxytoluene (BHT) or alpha-tocopherol
-
Airtight, light-resistant glass storage container
Procedure:
-
Dissolve the chosen antioxidant in a small amount of a suitable solvent if necessary, though they are generally soluble in this compound.
-
Add the antioxidant to the freshly distilled this compound to achieve the desired concentration. For alpha-tocopherol, concentrations between 100-500 ppm have been tested.[1][8] For BHT, a general starting concentration is 0.01-0.1% by weight.
-
Agitate the mixture gently to ensure uniform distribution.
-
Transfer the stabilized solution to an airtight, light-resistant glass container.
-
Flush the headspace with an inert gas (e.g., nitrogen) before sealing.
-
Store in a cool, dark place.
Reversible Stabilization by Schiff Base Formation
Formation of a Schiff base (imine) is another effective method to protect the aldehyde functionality. This reaction is reversible.
Caption: Reversible formation of a Schiff base for stabilization.
Objective: To form a stable and reversible Schiff base of this compound.
Materials:
-
This compound (10 mmol)
-
A primary amine (e.g., aniline (B41778) or ethanolamine) (10 mmol)
-
Ethanol (B145695) or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolve this compound and the primary amine in a suitable solvent like ethanol in a round-bottom flask in a 1:1 molar ratio.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the mixture for 3-4 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base may precipitate out.
-
The product can be isolated by filtration and recrystallized from a suitable solvent if necessary.
Deprotection (Hydrolysis): The Schiff base can be hydrolyzed back to this compound and the primary amine by treatment with aqueous acid or base.
References
- 1. US20020128518A1 - Method for stabilizing this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 5. globalconference.info [globalconference.info]
- 6. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1227206C - Method for stabilising this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Phenylacetaldehyde by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude phenylacetaldehyde via vacuum distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound, offering potential causes and solutions to ensure a successful purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Distillation | - Vacuum leak: Improperly sealed joints are a common cause of insufficient vacuum.[1] - Inadequate heating: The distillation pot temperature is too low. - Low vacuum level: The vacuum pump is not achieving the required low pressure. | - Check all glassware for cracks and ensure all joints are properly greased and sealed. - Gradually increase the heating mantle temperature. - Verify the vacuum pump is functioning correctly and the system is airtight. |
| Bumping or Uncontrolled Boiling | - Absence of boiling chips or magnetic stirring: Leads to uneven heating and sudden, violent boiling. - Heating too rapidly: Causes a sudden surge in vapor pressure. | - Always use a magnetic stirrer and stir bar; boiling stones are not effective under vacuum. [1] - Heat the distillation flask gradually to allow for smooth boiling. |
| Product is Yellow or Discolored | - Thermal decomposition: this compound is sensitive to heat and can decompose at elevated temperatures.[2] - Presence of impurities: Co-distillation of colored impurities. | - Ensure the distillation is performed under a deep vacuum to lower the boiling point. - Consider a pre-distillation wash of the crude material to remove impurities. |
| Low Yield of Purified Product | - Polymerization: this compound is prone to polymerization, especially when heated for extended periods.[2] - Product loss in the apparatus: Inefficient condensation or leaks. | - Add a stabilizer (e.g., hydroquinone (B1673460) or citric acid) to the distillation flask. - Ensure the condenser has a sufficient flow of cold water. - Check for any leaks in the collection part of the apparatus. |
| Poor Separation of Impurities | - Inefficient distillation column: For impurities with close boiling points, a simple distillation setup may not be adequate. | - Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation. [3] |
| Milky or Cloudy Distillate | - Presence of water: Water can co-distill with the product, especially if the crude material was not properly dried. | - Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
Frequently Asked Questions (FAQs)
Q1: At what temperature and pressure should I distill this compound?
A1: The boiling point of this compound is significantly reduced under vacuum. Distilling at a lower temperature minimizes the risk of thermal decomposition and polymerization.[2] Below is a table of approximate boiling points at various pressures:
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 195 - 198 |
| 20 | 89 - 92 |
| 16 | 82 |
| 11 | 85 |
Note: These values are approximate and may vary slightly depending on the purity of the material and the accuracy of the pressure measurement.
Q2: My this compound is viscous and seems to have polymerized. Can I still distill it?
A2: It is best to avoid distilling highly polymerized this compound as this can lead to very low yields and potential charring in the distillation flask. This compound can progressively deteriorate and polymerize upon standing.[2] If polymerization is suspected, it is recommended to use fresh or properly stored crude material.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include:
-
Styrene oxide: A common precursor.[4]
-
Benzaldehyde: Can be a starting material or a byproduct.
-
Phenylacetic acid: An oxidation product of this compound.[4]
-
Polystyrene oxide polymer: A common contaminant due to the reactivity of this compound.[4]
Q4: How can I prevent polymerization during distillation?
A4: To inhibit polymerization, a small amount of a stabilizer can be added to the crude this compound in the distillation flask. Common stabilizers include:
-
Hydroquinone
-
Butylated hydroxytoluene (BHT)
-
Polybasic carboxylic acids such as citric acid.
Q5: Is it necessary to perform a workup of the crude this compound before distillation?
A5: Yes, a pre-distillation workup is highly recommended to remove impurities that could interfere with the distillation or contaminate the final product. A typical workup may involve:
-
Washing: Sequentially washing the crude product with a dilute acid, a dilute base (e.g., sodium bicarbonate solution), and brine to remove acidic and basic impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.
-
Filtration: Filtering to remove the drying agent before charging the flask for distillation.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol provides a detailed methodology for the purification of crude this compound.
1. Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Water.
-
Saturated brine solution to aid in phase separation.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the dried organic layer to remove the drying agent.
2. Vacuum Distillation Setup:
-
Assemble a clean and dry vacuum distillation apparatus as shown in the diagram below. A fractional distillation column is recommended for better separation.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.[1]
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Add the dried and filtered crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.
-
Add a small amount of a stabilizer (e.g., a few crystals of hydroquinone) to the flask.
3. Distillation Procedure:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly, stop the distillation by removing the heat source.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent degradation.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common vacuum distillation issues.
References
optimizing reaction conditions to improve phenylacetaldehyde synthesis yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions and improve the yield of phenylacetaldehyde synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q: My reaction yield is consistently low. What are the potential causes and how can I address them?
A: Low yields in this compound synthesis can stem from several factors, primarily related to side reactions or incomplete conversion of starting materials.
-
Side-Product Formation: The most common issue is the over-oxidation of the aldehyde product to phenylacetic acid, which significantly lowers the yield of the desired product.[1][2][3] Another common problem is polymerization of the this compound product.[2][4]
-
Incomplete Conversion: The reaction may not be proceeding to completion. For instance, in the oxidation of 2-phenylethanol (B73330), a 78% conversion rate was reported under specific conditions, indicating that a portion of the starting material remained unreacted.[5]
-
Reaction Conditions: The choice of catalyst, reaction temperature, and residence time are critical. For example, the oxidation of 2-phenylethanol over a silver catalyst is highly sensitive to temperature and contact time.[5]
To improve yield, consider the following:
-
Minimize Oxidation: Use milder or more selective oxidizing agents. In methods involving oxidation, controlling the stoichiometry of the oxidant is crucial. A two-phase solvent system can also help by extracting the newly formed this compound into a non-polar phase, protecting it from further oxidation in the aqueous phase.[3]
-
Prevent Polymerization: this compound is prone to polymerization, especially in the presence of acidic catalysts or upon storage.[4] Ensure purification steps are carried out promptly after synthesis. Stabilization can be achieved by converting the aldehyde to a more stable derivative, like 2,4,6-tribenzyl-s-trioxane, from which pure this compound can be regenerated by flash distillation.[4]
-
Optimize Catalyst and Conditions: The choice of catalyst is method-dependent. For instance, copper is used in some industrial oxidations of 2-phenylethanol.[1] For the isomerization of styrene (B11656) oxide, Lewis acids like bismuth triflate have been shown to be effective.[6] Experiment with different catalyst loadings, temperatures, and reaction times to find the optimal balance for your specific method.
Q: I'm observing significant formation of phenylacetic acid as a byproduct. How can I minimize this?
A: The formation of phenylacetic acid is a result of the over-oxidation of this compound, which is a common issue because aldehydes are easily oxidized.[1][2]
Strategies to minimize oxidation include:
-
Control of Oxidizing Agent: If you are using an oxidation method (e.g., from 2-phenylethanol), carefully control the amount of the oxidizing agent to avoid an excess that would promote further oxidation.
-
Reaction Time: Shorter reaction times can reduce the exposure of the aldehyde product to oxidizing conditions.
-
Two-Phase Reaction System: A biphasic system can be highly effective. The reaction occurs in an aqueous phase, and the less polar this compound product is continuously extracted into an organic phase (like benzene (B151609) or toluene), where it is shielded from the oxidizing agent.[3][7]
-
Immediate Work-up: Process the reaction mixture immediately upon completion to isolate the this compound before it has a chance to oxidize.
Q: My final product is dark and viscous, suggesting polymerization. How can I prevent this and purify the product?
A: this compound is known to be unstable and can readily polymerize, especially in the presence of acids or upon standing for extended periods.[2][4] This leads to a darkened, viscous product and a significant loss of the pure aldehyde.
Prevention and Purification Strategies:
-
Avoid Acidic Conditions: Be mindful that many synthesis methods, such as the dehydration of phenylethan-1,2-diol, may use Lewis or mineral acids as catalysts.[8] It is crucial to neutralize the reaction mixture thoroughly during the work-up to remove any residual acid.
-
Stabilization via Derivatization: A highly effective method for purification involves converting the crude this compound into its stable trimer, 2,4,6-tribenzyl-s-trioxane. This is achieved by treating the aldehyde with a catalyst like hydrogen fluoride (B91410) or boron trifluoride.[4] The solid trioxane (B8601419) can be easily separated and purified by filtration and washing.
-
Regeneration from Trimer: The purified, crystalline trioxane can be heated rapidly (flash distilled) at atmospheric pressure to regenerate high-purity this compound. A product yield of 92% from the trioxane has been reported using this method.[4]
-
Proper Storage: If immediate use is not possible, store the purified this compound in a cool, dry, well-ventilated area, away from light and ignition sources, and in securely sealed containers.[9]
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound?
A: Several methods are used for the synthesis of this compound, ranging from laboratory-scale preparations to industrial processes.[8] Key methods include:
-
Oxidation of 2-Phenylethanol: This is a common industrial method where 2-phenylethanol is oxidized using air over a heated catalyst, such as copper or silver.[1][5]
-
Isomerization of Styrene Oxide: This method involves the rearrangement of styrene oxide to this compound, often catalyzed by Lewis acids.[6][8]
-
Darzens Condensation: This classic method involves the condensation of benzaldehyde (B42025) with an alpha-halo ester (like ethyl chloroacetate) under alkaline conditions, followed by hydrolysis and decarboxylation.[1][8]
-
Dehydration of Phenylethan-1,2-diol: This reaction can be catalyzed by Lewis acids or mineral acids.[8]
-
Strecker Degradation of Phenylalanine: This reaction, often occurring in food chemistry, involves the reaction of the amino acid phenylalanine with dicarbonyl compounds to produce this compound.[8][10]
Q: How does the choice of starting material affect the synthesis strategy?
A: The starting material fundamentally dictates the required chemical transformations and potential challenges. The diagram below illustrates pathways from different common precursors.
Caption: Reaction pathways from various precursors to this compound.
-
From Benzaldehyde: Requires adding a carbon atom, typically through reactions like the Darzens or Wittig reaction.[11][12]
-
From 2-Phenylethanol: Involves a straightforward oxidation/dehydrogenation. The main challenge here is preventing over-oxidation to phenylacetic acid.[1][5]
-
From Styrene: This route typically proceeds via a two-step process involving oxidation to styrene oxide, followed by isomerization to this compound.[2]
-
From Phenylalanine: This is a biochemical or food chemistry route (Strecker degradation) rather than a typical synthetic pathway in a lab setting.[10]
Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Reported Yield | Key Challenges | Reference |
| Dehydrogenation | 2-Phenylethanol | Silver (Ag) crystals | 67% | Incomplete conversion (78%), requires high temperature (540°C) | [5] |
| Oxidation | 2-Phenylethanol | Copper (Cu) | Low (unspecified) | Over-oxidation to phenylacetic acid | [1] |
| Darzens Condensation | Benzaldehyde, Ethyl Chloroacetate | Base | Not specified | Multi-step process | [1][8] |
| Grignard-based Method | 1,3-dibenzyl-benzimidazolium salt, Benzylmagnesium chloride | Oxalic Acid | High (unspecified) | Avoids specific byproducts by using a nitrogen-based raw material | [1] |
| Strecker Degradation | Glucose, Phenylalanine | Heat (Steaming) | Dependent on reactant ratio (Optimal 1:4 Glucose:Phenylalanine) | Primarily for flavor generation, not bulk synthesis | [10] |
Experimental Protocols & Workflows
Protocol: Synthesis via Dehydrogenation of 2-Phenylethanol
This protocol is based on a reported method for the catalytic dehydrogenation of 2-phenylethanol.[5]
Materials:
-
2-Phenylethanol
-
Deionized Water
-
Silver crystal catalyst (particle size 0.1 to 2.5 mm)
-
Packed bed reactor
Procedure:
-
Catalyst Packing: Introduce 82 parts of the silver catalyst into the reactor to form a homogeneous bed with a height of approximately 30 mm.
-
Reactant Preparation: Prepare a mixture of 150 parts 2-phenylethanol and 60 parts water.
-
Reaction Execution:
-
Heat the catalyst bed to 540°C.
-
Pass the 2-phenylethanol/water mixture along with 210 parts of air per hour over the catalyst bed.
-
Maintain a system pressure of 1.1 bar.
-
The residence time should be approximately 0.07 seconds.
-
-
Product Collection: The output stream is cooled and collected. The organic phase, containing this compound, is separated from the aqueous phase.
-
Purification: The resulting organic phase (reported as 73% strength) requires further purification, typically by distillation, to obtain high-purity this compound. Given the product's instability, consider the stabilization/regeneration method described in the troubleshooting section.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting this compound synthesis.
References
- 1. CN104529728A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - this compound from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. The Pherobase Synthesis - 2-phenylacetaldehyde | C8H8O [pherobase.com]
- 7. Efficient Synthesis of this compound via interfacial catalysis by surface-active hybrid polyoxometalates [ouci.dntb.gov.ua]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Study on the Mechanism of this compound Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
identifying and minimizing byproducts in phenylacetaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during phenylacetaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during this compound synthesis?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some common impurities include:
-
Phenylacetic acid: Arises from the ready oxidation of this compound, especially when exposed to air.[1][2][3]
-
Polymers: this compound is prone to polymerization, particularly in the presence of acids or upon prolonged storage.[1][4][5] This can result in the formation of trimers like 2,4,6-tribenzyl-s-trioxane or higher molecular weight polymers.
-
Aldol (B89426) condensation products: Self-condensation of this compound can occur, leading to the formation of β-hydroxy aldehydes.[6][7]
-
Benzaldehyde and Acetophenone: These can be observed as byproducts in certain oxidation methods of styrene (B11656).[8]
-
2-Phenylethanol (B73330): Can be formed from the reduction of this compound.
Q2: My final product is a viscous, dark-colored liquid. What is the likely cause?
A2: A viscous and darkened product strongly suggests polymerization has occurred.[4] this compound is known to be unstable and can polymerize over time, a process that can be accelerated by the presence of acidic impurities.[4]
Q3: I am synthesizing this compound via the isomerization of styrene oxide. What are the potential byproducts?
A3: While the isomerization of styrene oxide is a common and often efficient method, potential byproducts can include residual starting material (styrene oxide) and products from side reactions if the catalyst is not selective.[9][10][11][12] The choice of catalyst is crucial in minimizing these secondary reactions.[11]
Q4: During the oxidation of 2-phenylethanol, my yields of this compound are consistently low. What could be the reason?
A4: A primary challenge in this synthesis is the over-oxidation of the desired this compound to phenylacetic acid.[13] The aldehyde is an intermediate that can be readily oxidized further under the reaction conditions.[2][3]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound synthesis.
Issue 1: Low Yield of this compound and Presence of Phenylacetic Acid
Possible Cause: Over-oxidation of the aldehyde product. This is particularly common in syntheses involving the oxidation of 2-phenylethanol or the Strecker degradation of phenylalanine.[13][14]
Troubleshooting Steps:
-
Reaction Time and Temperature: Carefully monitor and optimize the reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize over-oxidation.
-
Choice of Oxidizing Agent: Select a milder or more selective oxidizing agent. For instance, using pyridinium (B92312) chlorochromate (PCC) for the oxidation of 2-phenylethanol can be a good option.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation of the sensitive aldehyde product.
-
Work-up Procedure: Promptly work up the reaction mixture upon completion to isolate the this compound and prevent its degradation.
Issue 2: Formation of Polymeric Byproducts
Possible Cause: this compound is prone to acid-catalyzed polymerization.[4] Trace amounts of acid can initiate this process, leading to significant product loss.
Troubleshooting Steps:
-
Neutralize Acidic Catalysts: If an acidic catalyst is used in the synthesis (e.g., in styrene oxide isomerization), ensure its complete neutralization and removal during the work-up.
-
Purification Method: Distillation is a common purification method. However, prolonged heating during distillation can also promote polymerization.[4] Consider vacuum distillation to lower the boiling point and reduce thermal stress on the product.
-
Storage: Store purified this compound under an inert atmosphere, in a cool, dark place, and consider the use of stabilizers.[15] Addition of antioxidants or dilution with a suitable solvent like diethyl phthalate (B1215562) can improve stability.[16] A method for stabilization involves converting it to its stable trimer, 2,4,6-tribenzyl-s-trioxane, which can be stored and later depolymerized by rapid distillation to regenerate the pure aldehyde.[4]
Issue 3: Presence of Aldol Condensation Byproducts
Possible Cause: Basic conditions or elevated temperatures can promote the self-condensation of this compound.[6][17]
Troubleshooting Steps:
-
Control of pH: If the reaction is performed under basic conditions, carefully control the pH and temperature to disfavor the aldol reaction.
-
Reaction Concentration: Lowering the concentration of the aldehyde may reduce the rate of the bimolecular aldol condensation.
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of this side reaction.
Summary of Byproducts and Minimization Strategies
| Synthetic Route | Common Byproducts | Minimization Strategies |
| Isomerization of Styrene Oxide | Unreacted Styrene Oxide, other rearrangement products | Use of selective catalysts (e.g., certain zeolites or biocatalysts like styrene oxide isomerase), optimization of reaction conditions (temperature, solvent).[9][11] |
| Oxidation of 2-Phenylethanol | Phenylacetic Acid, Benzaldehyde | Use of mild and selective oxidizing agents (e.g., PCC), control of reaction time and temperature, conducting the reaction under an inert atmosphere.[13] |
| Strecker Degradation of Phenylalanine | Phenylacetic Acid, Benzoic Acid | Use of a two-phase solvent system to extract the aldehyde as it is formed, protecting it from further oxidation.[14] |
| Darzens Condensation | Side products from hydrolysis and decarboxylation steps | Careful control of reaction conditions (temperature, pH) during hydrolysis and decarboxylation.[18] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Isomerization of Styrene Oxide using a Solid Acid Catalyst
-
Objective: To synthesize this compound from styrene oxide with minimal byproducts.
-
Methodology:
-
Activate the solid acid catalyst (e.g., a modified mordenite (B1173385) zeolite) by heating at 673 K.[11]
-
In a batch reactor, add the activated catalyst (0.04 g) to a solution of styrene oxide (0.3 ml) in a dry solvent like n-hexane or methanol (B129727) (25 ml).[11]
-
Heat the reaction mixture. This can be done using conventional heating or microwave irradiation.[11]
-
Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) to determine the conversion of styrene oxide and the selectivity for this compound.
-
Upon completion, filter the catalyst from the reaction mixture.
-
The solvent can be removed under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
-
Protocol 2: Purification of this compound via its Trioxane (B8601419) Derivative
-
Objective: To purify and stabilize this compound by converting it to its trimer, followed by regeneration.
-
Methodology:
-
Polymerization: Dissolve crude this compound in a solvent like chlorobenzene. Add a catalytic amount of hydrogen fluoride (B91410) at a temperature between 20 and 40°C.[4]
-
Stir the mixture for approximately 2 hours.
-
Neutralize the hydrogen fluoride with an aqueous solution of potassium carbonate.[4]
-
Filter the resulting slurry to isolate the solid 2,4,6-tribenzyl-s-trioxane. Wash the product with water and then methanol.[4]
-
Regeneration: Dry the trioxane compound. Regenerate pure this compound by rapid distillation at atmospheric pressure. The aldehyde will distill at approximately 195-197°C.[4]
-
Visualizations
Caption: Key Byproduct Formation Pathways in this compound Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brainly.com [brainly.com]
- 7. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous production of different styrene oxide isomerases for the highly efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tdx.cat [tdx.cat]
- 12. organic chemistry - Acid-catalysed isomerisation of phenyl epoxide to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. CN104529728A - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - this compound from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. CN1227206C - Method for stabilising this compound - Google Patents [patents.google.com]
- 16. This compound CAS#: 122-78-1 [m.chemicalbook.com]
- 17. brainly.in [brainly.in]
- 18. This compound|High-Purity Research Chemical [benchchem.com]
Technical Support Center: Suppression of Phenylacetaldehyde Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phenylacetaldehyde to phenylacetic acid. This compound is a highly reactive compound, and its degradation can impact experimental outcomes, product purity, and stability.[1][2] This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning into a viscous liquid or solid over time?
A: this compound is prone to polymerization, which can cause it to become viscous and solidify.[1][2][3] This process is often accelerated by the presence of acidic or basic impurities and exposure to light or low temperatures.[1]
Q2: What are the common signs of this compound oxidation?
A: The primary indicator of oxidation is the formation of phenylacetic acid, which can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5][6] Visually, you might not see a significant change, but the purity of your sample will decrease.
Q3: How should I properly store this compound to minimize degradation?
A: To minimize both oxidation and polymerization, store this compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][7][8][9] Avoid contact with incompatible materials, including strong oxidizing agents, acids, and bases.[1]
Q4: Can I use standard antioxidants to prevent the oxidation of this compound?
A: While general-purpose antioxidants like BHT (butylated hydroxytoluene) can be effective for some aldehydes, their suitability for your specific application must be tested to ensure they do not interfere with downstream reactions. For food and fragrance applications, specific stabilizers like polycarboxylic acids are recommended.[8]
Q5: Is there a way to reverse the oxidation to phenylacetic acid?
A: No, the oxidation of an aldehyde to a carboxylic acid is generally an irreversible process under standard laboratory conditions. Prevention is the most effective strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during the stabilization and purification of this compound.
Issue 1: Stabilizer (Polycarboxylic Acid) Does Not Dissolve
-
Problem: The added polycarboxylic acid (e.g., citric acid) is not fully dissolving in the this compound.
-
Possible Causes:
-
The concentration of the stabilizer is too high.
-
The this compound is cold, reducing solubility.
-
The stabilizer has absorbed moisture and clumped together.
-
-
Solutions:
-
Concentration Check: Ensure you are adding the correct amount of stabilizer, typically in the range of 100-300 ppm.[10]
-
Gentle Warming: Gently warm the mixture to room temperature with slight agitation to aid dissolution. Avoid excessive heat, which can accelerate degradation.
-
Use Anhydrous Stabilizer: Ensure the polycarboxylic acid is anhydrous before addition.
-
Issue 2: Incomplete Removal of Phenylacetic Acid During Purification
-
Problem: After performing a liquid-liquid extraction with sodium bisulfite, you still detect phenylacetic acid in your this compound sample.
-
Possible Causes:
-
Insufficient shaking during extraction, leading to poor mixing.
-
The pH of the aqueous phase was not optimal for the separation.
-
An insufficient amount of sodium bisulfite solution was used.
-
-
Solutions:
-
Vigorous Mixing: Shake the separatory funnel vigorously for at least 30 seconds to ensure thorough mixing of the phases.[11][12]
-
Repeat Extraction: Perform the aqueous wash multiple times to improve the removal of the acidic impurity.
-
pH Adjustment: While the bisulfite adduct formation is the primary mechanism for aldehyde separation, ensuring the aqueous phase is slightly basic (after the initial adduct formation) can help to sequester the acidic phenylacetic acid as its carboxylate salt.
-
Issue 3: Low Yield After Regeneration from Trioxane (B8601419)
-
Problem: The yield of this compound after the distillation and depolymerization of 2,4,6-tribenzyl-s-trioxane is lower than expected.
-
Possible Causes:
-
Incomplete depolymerization of the trioxane.
-
Decomposition of this compound at high distillation temperatures.
-
-
Solutions:
-
Rapid Distillation: Heat the trioxane rapidly to a temperature just above its melting point (154-156 °C) to initiate decomposition and distill the this compound as it forms.[3] The distillation occurs around 195-197 °C at atmospheric pressure.[3]
-
Vacuum Distillation: Consider performing the distillation under reduced pressure to lower the required temperature and minimize thermal degradation.
-
Experimental Protocols
Protocol 1: Stabilization of this compound with Polycarboxylic Acids
This protocol describes the use of a polycarboxylic acid, such as citric acid, to inhibit the oxidation of this compound.
Methodology:
-
Reagent Preparation: Ensure the this compound to be stabilized is of high purity. Use an anhydrous grade of citric acid.
-
Addition of Stabilizer: Add citric acid to the this compound at a concentration of 100-300 ppm (e.g., 100-300 mg of citric acid per 1 kg of this compound).[10]
-
Dissolution: Gently agitate the mixture at room temperature until the citric acid is completely dissolved. No stirring is strictly necessary if the stabilizer is added to the storage vessel first, followed by the aldehyde.[10]
-
Storage: Transfer the stabilized this compound to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly. Store in a cool, dark place.
Protocol 2: Stabilization of this compound via Trioxane Formation
This method involves converting this compound into its stable crystalline trimer, 2,4,6-tribenzyl-s-trioxane, for long-term storage. The pure aldehyde can be regenerated by distillation.
Methodology:
Part A: Formation of 2,4,6-Tribenzyl-s-trioxane [3]
-
Reaction Setup: In a fume hood, prepare a solution of a catalyst such as hydrogen fluoride (B91410) or boron trifluoride in an inert solvent like chlorobenzene. The catalyst should be used in catalytic amounts (0.25 to 4% by weight of the total reaction mixture).
-
Addition of this compound: Slowly add this compound to the catalyst solution. The reaction is exothermic, and the temperature should be maintained between 0 and 75 °C.
-
Crystallization: Stir the mixture for a designated period (e.g., 1-2 hours). The 2,4,6-tribenzyl-s-trioxane will precipitate out of the solution.
-
Isolation: Filter the crystalline product and wash it with a suitable solvent (e.g., methanol) to remove any residual catalyst and unreacted aldehyde.
-
Drying: Dry the purified trioxane crystals. The product can be stored indefinitely without significant degradation.[3]
Part B: Regeneration of this compound [3]
-
Setup: Place the dried 2,4,6-tribenzyl-s-trioxane in a distillation apparatus.
-
Distillation: Rapidly heat the trioxane to a temperature slightly above its melting point (154-156 °C). Decomposition to this compound will begin.
-
Collection: Collect the distilled this compound, which will boil at approximately 195-197 °C at atmospheric pressure.
-
Storage: Immediately stabilize the freshly distilled this compound using Protocol 1 and store it under an inert atmosphere.
Protocol 3: Purification of this compound from Phenylacetic Acid using Liquid-Liquid Extraction
This protocol is adapted from a general method for removing aldehydes from mixtures and can be used to purify this compound from its oxidation product, phenylacetic acid.[11][12][13]
Methodology:
-
Dissolution: Dissolve the impure this compound in a water-miscible solvent like methanol (B129727) or THF.[13]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds. This will form the water-soluble bisulfite adduct of this compound.[11][12]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel. Shake again to partition the components. The phenylacetic acid will preferentially move into the aqueous layer as its sodium salt (if the pH is slightly basic) or remain in the organic layer if the aqueous phase is acidic. The this compound will be in the aqueous phase as its bisulfite adduct.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the this compound-bisulfite adduct.
-
Regeneration of this compound: Transfer the aqueous layer to a clean separatory funnel. Add a fresh portion of an organic solvent (e.g., diethyl ether). Slowly add a base, such as sodium hydroxide, until the pH is strongly basic. This will reverse the adduct formation, releasing the pure this compound into the organic layer.[13]
-
Final Workup: Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The following table summarizes the effectiveness of different stabilizers on the purity of this compound over a 28-day period as described in the patent literature.
| Stabilizer | Concentration | This compound Purity after 28 days |
| None | N/A | 81.9% |
| Citric Acid | 100-300 ppm | 97.0% |
| Oxalic Acid | 100-300 ppm | 98.3% |
Data sourced from patent US20020128518A1. The exact storage conditions were not specified.
Visualizations
Experimental Workflow for Stabilization with Polycarboxylic Acids
Caption: Workflow for stabilizing this compound using polycarboxylic acids.
Logical Relationship for Trioxane-Based Stabilization and Regeneration
Caption: Reversible conversion of this compound to its stable trioxane form.
Experimental Workflow for Purification via Liquid-Liquid Extraction
Caption: Workflow for the purification of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound: Flavour Origins & Prevention Guide [flavoractiv.com]
- 10. US20020128518A1 - Method for stabilizing this compound - Google Patents [patents.google.com]
- 11. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
troubleshooting phenylacetaldehyde adsorption issues in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of phenylacetaldehyde, a compound known for its challenging adsorptive behavior.
Troubleshooting Guide
This guide addresses the most common problems related to this compound adsorption in both Gas and Liquid Chromatography.
Q1: Why am I observing poor peak shape (tailing) and low signal response for this compound in my Gas Chromatography (GC) analysis?
A: Poor peak shape and reduced response for this compound are classic symptoms of analyte adsorption within the GC system. This compound, being a reactive aldehyde, is particularly susceptible to interaction with active sites throughout the sample flow path.[1][2] These interactions delay the elution of a portion of the analyte molecules, causing peak tailing, or bind them irreversibly, resulting in signal loss.[3][4]
The primary causes are:
-
Active Silanol (B1196071) Groups: Fused silica (B1680970) columns, glass inlet liners, and glass wool contain silanol (Si-OH) groups on their surfaces.[5][6][7] These sites are acidic and can strongly interact with the polar carbonyl group of this compound.
-
Contamination: Non-volatile residues from previous injections or septum particles can accumulate in the inlet liner, creating new active sites for adsorption.[8][9][10] A dirty liner is a frequent culprit for chromatographic issues.[8]
-
Metal Surfaces: Active sites can also be present on metal surfaces within the injector, transfer lines, or detector.[1][6]
Q2: How can I systematically troubleshoot and improve my GC results for this compound?
A: A systematic approach is crucial for identifying and resolving the source of adsorption. Follow this workflow, starting with the components that have the most significant impact on performance.
Troubleshooting Workflow for this compound in GC
Q3: I am experiencing peak tailing and inconsistent retention times for this compound in HPLC. What are the likely causes?
A: While less common than in GC, adsorption can still occur in High-Performance Liquid Chromatography (HPLC), especially with sensitive molecules like this compound.
The main causes in HPLC include:
-
Secondary Silanol Interactions: Most reversed-phase columns are silica-based and can have residual, un-capped silanol groups. These acidic sites can interact with the this compound molecule, causing peak tailing.[11][12]
-
Metal Surface Interactions: Standard stainless steel HPLC columns and system components (like frits and tubing) have metal oxide surfaces that can act as Lewis acids.[13] Electron-rich moieties on an analyte, such as the carbonyl oxygen in this compound, can adsorb to these surfaces, leading to poor peak shape and recovery.[13][14] This is particularly problematic at trace-level concentrations.
-
Column Contamination: Strong adsorption of sample matrix components onto the head of the column can create active sites and distort peak profiles.[15][16]
Q4: What solutions can I implement to mitigate this compound adsorption in my HPLC method?
A: To address adsorption in HPLC, focus on minimizing interactions with both the stationary phase and the system hardware.
-
Use Inert Hardware: Employ HPLC columns with PEEK-lined or other metal-free hardware to eliminate analyte contact with stainless steel surfaces.[13][14]
-
Mobile Phase Optimization:
-
pH Adjustment: Operating at a lower mobile phase pH can help protonate and neutralize residual silanol groups, reducing their ability to interact with the analyte.[11]
-
Additives: In some cases, adding a chelating agent like EDTA to the mobile phase can help passivate metal surfaces, but this may not be compatible with all detectors (e.g., mass spectrometry).[13][14]
-
-
Use a Guard Column: A guard column with the same packing material as the analytical column acts as a sacrificial component, trapping strongly adsorbed contaminants and protecting the primary column.[15][16]
-
Sample Diluent: Ensure the sample solvent is as weak as, or weaker than, the initial mobile phase to prevent peak shape distortion.[17][18]
Q5: My adsorption issues persist despite optimizing my chromatographic system. Is there an alternative chemical strategy I can use?
A: Yes. When instrumental optimization is insufficient, derivatization is a powerful chemical strategy. This process modifies the problematic functional group on the analyte to create a new compound that is more suitable for analysis.[19][20][21]
For this compound, the reactive aldehyde group can be converted into a more stable and less adsorptive derivative, such as an oxime or a hydrazone. This pre-column modification effectively eliminates the primary cause of adsorption, leading to significantly improved peak shape, sensitivity, and reproducibility.[21]
Data Summary
The following tables summarize the key components contributing to adsorption and provide a checklist for troubleshooting.
Table 1: GC System Components and Adsorption Risk
| Component | Primary Cause of Adsorption | Recommended Solution |
| Inlet Liner | Active silanol groups, metal oxides, contamination.[5][6][9] | Use a new, highly deactivated (Ultra-Inert) liner.[3][9] Replace regularly.[8] |
| Glass Wool | Very high surface area with many active silanol sites.[5][6] | Avoid if possible. If required, use quartz wool with superior deactivation.[3][5] |
| GC Column | Active silanols at the column inlet, stationary phase degradation.[3][22] | Use a high-quality inert column.[4] Trim the first 15-20 cm if contamination is suspected.[22][23] |
| Inlet Seal | Exposed metal surfaces.[6] | Use an inert-deactivated gold seal.[1][3] |
| Ferrules | Can create dead volume or expose active surfaces if installed incorrectly.[24] | Use high-quality ferrules and ensure a clean, square column cut.[2][3] |
Table 2: Troubleshooting Checklist for GC Peak Tailing
| Check | Action | Rationale |
| 1. Injector Liner | Replace with a new, deactivated liner. | The liner is the most common source of activity and contamination.[5][8] |
| 2. Column Installation | Verify correct column position in the inlet. | Incorrect positioning can create dead volumes, causing tailing for all peaks.[24] |
| 3. Column Head | Trim 15-20 cm from the column inlet. | Removes contamination and active sites that accumulate at the front of the column.[22][23] |
| 4. System Leaks | Perform a leak check. | Oxygen entering the system at high temperatures can damage the stationary phase, creating active sites.[22] |
| 5. Sample Overload | Inject a 10-fold diluted sample. | Injecting too much sample can saturate the column, leading to peak fronting or tailing.[2] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ GC Inlet Deactivation (Silylation)
Disclaimer: This procedure involves hazardous chemicals and should be performed by trained personnel with appropriate safety precautions.
-
Preparation: Cool the GC inlet to room temperature. Turn off carrier gas flow to the inlet.
-
Reagent: Prepare a solution of a silylating agent, such as 5% Dimethyldichlorosilane (DMDCS) in toluene.
-
Application: Carefully remove the septum and inject 5-10 µL of the silylating solution directly into the cool inlet liner.
-
Reaction: Immediately seal the inlet and heat it to a temperature above the boiling point of the solvent (e.g., 120°C for toluene) and hold for 10-15 minutes. This allows the silylating agent to vaporize and react with active silanol sites.
-
Purging: After the reaction, reduce the inlet temperature and purge the inlet with a high flow of inert carrier gas for at least 30 minutes to remove all residual reagent and byproducts.
-
Conditioning: Install a new septum and condition the system by running the oven through a temperature program before analyzing samples.
Protocol 2: Procedure for Trimming a Capillary GC Column
-
Cool Down: Ensure the GC oven, inlet, and detector are cool and the carrier gas is turned off.
-
Disconnect: Carefully disconnect the column nut from the GC inlet.
-
Unwind: Gently unwind about one loop of the column from the cage.
-
Score: Using a ceramic scoring wafer or sapphire scribe, make a single, light scratch on the polyimide coating of the column at the desired trim length (typically 15-20 cm from the end).
-
Break: While holding the column on either side of the score, snap the column cleanly. The end should be a square, 90-degree cut with no jagged edges. A magnifying loupe is recommended for inspection.[2][3]
-
Clean: Wipe the end of the column with a lint-free cloth dampened with methanol (B129727) to remove any fragments.
-
Reinstall: Slide a new nut and ferrule onto the column. Reinstall the column in the inlet according to the manufacturer's specifications for correct positioning.
Visualization of Chemical Interaction
The following diagram illustrates how deactivation (silylation) blocks active sites on a silica surface, preventing the adsorption of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromspec.com [chromspec.com]
- 5. restek.com [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 11. acdlabs.com [acdlabs.com]
- 12. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. halocolumns.com [halocolumns.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sdiarticle4.com [sdiarticle4.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 24. chromatographyonline.com [chromatographyonline.com]
improving yield and selectivity in the Wittig reaction of phenylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yield and selectivity in the Wittig reaction of phenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in the Wittig reaction?
This compound is a challenging substrate for the Wittig reaction due to its propensity to undergo self-condensation (an aldol (B89426) reaction) under basic conditions. This is because the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) are acidic and can be removed by the base used to generate the ylide, leading to the formation of an enolate which can then react with another molecule of the aldehyde. This side reaction can significantly reduce the yield of the desired alkene. Additionally, like many aldehydes, this compound can be prone to oxidation and polymerization.
Q2: How does the choice of ylide (stabilized vs. unstabilized) affect the stereoselectivity of the reaction with this compound?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or ketone), are more stable and less reactive. They typically favor the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1][2]
-
Unstabilized ylides , which have alkyl or aryl substituents, are more reactive and generally lead to the kinetically favored (Z)-alkene with moderate to high selectivity.[1][3]
-
Semi-stabilized ylides , such as benzylidenetriphenylphosphorane, often give mixtures of (E)- and (Z)-alkenes, and the selectivity can be influenced by reaction conditions.
Q3: What is the role of the base in the Wittig reaction, and which bases are recommended for this compound?
The base is used to deprotonate the phosphonium (B103445) salt to form the phosphorus ylide. The choice of base is critical, especially with a sensitive aldehyde like this compound.
-
For stabilized ylides , weaker bases like sodium carbonate or even sodium bicarbonate can be sufficient.
-
For unstabilized ylides , strong bases are required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[2][3] When using strong bases with this compound, it is crucial to control the temperature and addition rate to minimize enolization and subsequent aldol condensation. "Salt-free" conditions, avoiding lithium-based reagents, can sometimes improve selectivity for the (Z)-alkene with unstabilized ylides.[1]
Q4: How can I minimize the aldol condensation side reaction of this compound?
Minimizing the aldol condensation is key to achieving a good yield. Here are some strategies:
-
Use of non-ionic bases: Employing bases that do not introduce metal ions can sometimes reduce the rate of enolization.
-
Low temperature: Performing the reaction at low temperatures (e.g., -78 °C) can significantly slow down the rate of the aldol reaction more than the Wittig reaction itself.
-
Slow addition of the aldehyde: Adding the this compound slowly to the pre-formed ylide ensures that the aldehyde concentration is low at any given time, thus disfavoring the bimolecular aldol condensation.
-
Choice of solvent: The solvent can influence the rates of both the Wittig and aldol reactions. Aprotic, non-polar solvents are generally preferred.
-
In situ ylide generation: In some cases, generating the ylide in the presence of the aldehyde can be beneficial, as the ylide can react with the aldehyde as it is formed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired alkene | 1. Aldol condensation of this compound: This is the most common side reaction. | - Perform the reaction at low temperatures (-78 °C).- Add the this compound slowly to the ylide solution.- Use a non-nucleophilic base.- Consider an alternative olefination method if the problem persists (e.g., Horner-Wadsworth-Emmons reaction). |
| 2. Decomposition of the ylide: Unstabilized ylides are sensitive to air and moisture. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or titrated base solutions. | |
| 3. Poor quality of this compound: The aldehyde may have oxidized or polymerized. | - Use freshly distilled or purified this compound.- Store the aldehyde under an inert atmosphere and in the dark. | |
| 4. Inefficient ylide formation: The base may not be strong enough or may have degraded. | - Use a stronger base if necessary (e.g., n-BuLi for unstabilized ylides).- Ensure the base is fresh and properly handled. | |
| Poor E/Z selectivity | 1. Ylide type: Using a semi-stabilized ylide often results in a mixture of isomers. | - For high (E)-selectivity, use a stabilized ylide.- For high (Z)-selectivity, use an unstabilized ylide under salt-free conditions.- For (E)-alkenes from unstabilized ylides, consider the Schlosser modification.[4] |
| 2. Reaction conditions: Solvent and temperature can influence selectivity. | - For unstabilized ylides, polar aprotic solvents like DMF in the presence of lithium salts can enhance (Z)-selectivity.[4] For stabilized ylides, non-polar solvents like toluene (B28343) can favor the (E)-isomer. | |
| Difficulty in purifying the product | 1. Presence of triphenylphosphine (B44618) oxide: This byproduct can be difficult to separate from the desired alkene. | - Column chromatography: This is a very effective method for separation.- Recrystallization: If the product is a solid, recrystallization can be used to separate it from the more soluble triphenylphosphine oxide.- Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent. |
Data Presentation: Yield and Selectivity in the Wittig Reaction
The following tables summarize typical outcomes for the Wittig reaction under different conditions. Note that specific yields and selectivities for this compound can vary based on the exact reaction conditions and the purity of the reagents.
Table 1: Influence of Ylide Type on Stereoselectivity
| Ylide Type | Typical Stereochemical Outcome | Expected Major Isomer with this compound |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Predominantly (E)-alkene | (E)-3-phenyl-2-butenoate |
| Unstabilized (e.g., Ph₃P=CHCH₃) | Predominantly (Z)-alkene | (Z)-1-phenyl-2-butene |
| Semi-stabilized (e.g., Ph₃P=CHPh) | Mixture of (E)- and (Z)-alkenes | Mixture of (E)- and (Z)-stilbene derivatives |
Table 2: Effect of Reaction Conditions on a Semi-Stabilized Ylide Reaction
| Solvent | Temperature | Typical E/Z Ratio |
| Toluene | 110 °C | 81:19 |
| Toluene | 40 °C | 87:13 |
| Dichloromethane (DCM) | 40 °C | 50:50 |
| Water | 100 °C | 27:73 |
| Data adapted for illustrative purposes from a study on a similar system.[5] |
Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 3-phenylpropenoate using a Stabilized Ylide
This protocol is adapted for this compound from a standard procedure for the synthesis of (E)-ethyl cinnamate.
-
Ylide Formation (if not using a commercially available ylide):
-
To a stirred suspension of ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents) in dry toluene (10 mL) under a nitrogen atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.
-
-
Reaction with this compound:
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the (E)-ethyl 3-phenylpropenoate.
-
Protocol 2: Synthesis of (Z)-1,2-diphenylpropene using an Unstabilized Ylide
This protocol is a general procedure adapted for this compound.
-
Ylide Formation:
-
To a stirred suspension of ethyltriphenylphosphonium bromide (1.1 equivalents) in dry THF (20 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Reaction with this compound:
-
Cool the ylide solution back to -78 °C.
-
Add a solution of this compound (1.0 equivalent) in dry THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the (Z)-1,2-diphenylpropene.
-
Mandatory Visualizations
Caption: General workflow for the Wittig reaction of this compound.
Caption: Troubleshooting decision tree for low yield in the Wittig reaction.
References
Technical Support Center: Managing Phenylacetaldehyde Sensitivity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the air and light sensitivity of phenylacetaldehyde during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning viscous and yellow over time?
A1: this compound is prone to spontaneous polymerization, particularly trimerization, which results in the formation of viscous residues like 2,4,6-tribenzyl-1,3,5-trioxane.[1] This process can be accelerated by exposure to light (especially UV), heat, and the presence of acidic or alkaline impurities.[1] The yellow discoloration may indicate the formation of various degradation products.
Q2: What are the main degradation products of this compound I should be aware of?
A2: The two primary degradation pathways for this compound are oxidation and polymerization. Oxidation in the presence of air readily converts it to phenylacetic acid.[2][3] Polymerization, often acid-catalyzed, leads to the formation of its trimer, 2,4,6-tribenzyl-1,3,5-trioxane.[1]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C.[4] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] Using amber glass vials or other light-protective containers is also highly recommended.[5]
Q4: Are there any recommended stabilizers for this compound?
A4: Yes, several stabilizers can be added to inhibit degradation. Common choices include antioxidants like Butylated Hydroxytoluene (BHT) or hydroquinone.[5] Polybasic carboxylic acids, such as citric acid or oxalic acid, at concentrations of 100 to 300 ppm, have also been shown to be effective stabilizers against polymerization.[6] Some commercial preparations of this compound are sold diluted in solvents like diethyl phthalate (B1215562) or phenylethyl alcohol for enhanced stability.[4][7]
Q5: Can I purify this compound that has started to degrade?
A5: Yes, purification is possible. For instance, the trimer can be converted back to this compound by rapid distillation at atmospheric pressure.[1] Vacuum distillation can also be used for purification.[5] However, it is always best to prevent degradation in the first place through proper storage and handling.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpectedly low yield in a reaction. | Degradation of this compound before or during the reaction. | Ensure the this compound is fresh or has been properly stored. Consider using a newly opened bottle or purifying the existing stock. Add the aldehyde to the reaction mixture at the appropriate temperature, as heat can accelerate degradation. |
| Formation of a white precipitate during storage. | Polymerization into the solid trimer, 2,4,6-tribenzyl-1,3,5-trioxane. | If the trimer is the only impurity, it can be converted back to the aldehyde by careful heating and distillation.[1] For future storage, add a stabilizer and ensure it is stored under an inert atmosphere in a tightly sealed container. |
| Reaction mixture turns brown or discolored. | Formation of various degradation byproducts. | This could be due to a number of side reactions. Ensure all reagents and solvents are pure and dry. Run the reaction under a strict inert atmosphere. |
| Inconsistent reaction results between batches. | Varying purity of the this compound used. | Standardize the handling and storage of your this compound. Consider analyzing the purity of each batch by techniques like GC-MS before use. |
Quantitative Data on this compound Stability
The following table summarizes the stabilizing effect of polybasic carboxylic acids on this compound.
| Storage Condition | Stabilizer (at 200 ppm) | This compound Content Remaining after 28 Days |
| 20°C | None | 93.2% |
| 20°C | Citric Acid | 99.2% |
| 20°C | Oxalic Acid | 99.4% |
| 40°C | None | 81.9% |
| 40°C | Citric Acid | 97.0% |
| 40°C | Oxalic Acid | 98.3% |
| Data sourced from patent information describing the stabilization of this compound.[6] |
Experimental Protocols
Detailed Protocol for a Wittig Reaction Using this compound
This protocol outlines a Wittig reaction to synthesize an alkene from this compound, incorporating techniques for handling this air-sensitive reagent.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
This compound (stabilized, stored under inert gas)
-
Round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen) with a bubbler
Procedure:
-
Apparatus Setup:
-
Dry all glassware in an oven overnight and assemble while hot under a stream of inert gas.
-
Equip a two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a condenser with an inert gas inlet/outlet on the other.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Ylide Preparation:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of n-BuLi via syringe through the septum. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for another 30 minutes.
-
-
Addition of this compound:
-
Cool the ylide solution back down to 0°C.
-
Using a clean, dry syringe, draw up the required amount of this compound from its storage container. It is advisable to do this under a positive pressure of inert gas.
-
Add the this compound dropwise to the stirred ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or recrystallization.
-
Visualizations
Degradation Pathways of this compound
Caption: Degradation of this compound via oxidation and polymerization.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling air-sensitive this compound.
References
- 1. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. perfumersworld.com [perfumersworld.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. ScenTree - Phenyl acetaldehyde (CAS N° 122-78-1) [scentree.co]
Phenylacetaldehyde Production: A Technical Support Guide for Laboratory Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the laboratory synthesis of phenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis?
A1: Scaling up this compound production from benchtop to larger laboratory scales introduces several critical challenges. These include managing reaction exotherms, ensuring efficient mixing, dealing with the inherent instability of the product which can lead to polymerization and oxidation, and effectively purifying the final product to remove byproducts. Each synthesis route presents its own specific set of challenges that become more pronounced at a larger scale.
Q2: Which synthesis route is most suitable for scaling up in a laboratory setting?
A2: The choice of synthesis route for scale-up depends on available equipment, safety infrastructure, and desired purity. The most common methods are the isomerization of styrene (B11656) oxide, the oxidation of 2-phenylethanol, and the Darzens glycidic ester condensation.
-
Isomerization of Styrene Oxide: This method can offer high selectivity and yield but often requires careful catalyst selection and control of reaction conditions to avoid side reactions.[1][2][3]
-
Oxidation of 2-Phenylethanol: A common challenge with this route is over-oxidation to the byproduct phenylacetic acid.[4] Utilizing a two-phase system can help mitigate this issue by extracting the this compound from the reaction mixture as it forms.
-
Darzens Glycidic Ester Condensation: This classic method can provide good yields but may involve challenging workups and the handling of strong bases.[5][6][7]
Q3: How can I prevent the polymerization of this compound during and after the synthesis?
A3: this compound is prone to polymerization, especially in the presence of acidic or basic impurities. To minimize this, ensure all glassware is thoroughly clean and dry. After synthesis, it is crucial to purify the this compound promptly. For storage, consider converting the aldehyde to its more stable bisulfite adduct or trimer (2,4,6-tribenzyl-s-trioxane), from which the pure aldehyde can be regenerated by distillation.[8] Storing the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) can also inhibit polymerization.
Q4: What are the primary byproducts to expect, and how can they be removed?
A4: The primary byproducts depend on the synthesis route.
-
Isomerization of Styrene Oxide: Benzaldehyde (B42025) is a common byproduct.
-
Oxidation of 2-Phenylethanol: Phenylacetic acid is the main impurity due to over-oxidation.
-
Darzens Reaction: Unreacted starting materials and side products from aldol-type reactions can be present.
Fractional distillation is the most common method for purifying this compound at scale.[9][10][11] Careful control of the distillation parameters is essential to achieve good separation.
Troubleshooting Guides
Isomerization of Styrene Oxide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Inefficient catalyst | - Ensure the catalyst is active and properly prepared. For gas-phase reactions, the reactor material itself can be catalytic (e.g., a steel tube reactor).[1] - For liquid-phase reactions, consider using silica-supported heteropoly acids which have shown high yields.[2] |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Gas-phase isomerization in a steel tube reactor has shown high selectivity at around 240°C.[1] - For liquid-phase reactions with supported heteropoly acids, temperatures around 60°C have been effective.[2] | |
| High Levels of Benzaldehyde Byproduct | Inappropriate catalyst or reaction conditions | - The choice of catalyst is crucial for selectivity. Mildly acidic zeolites can help suppress the formation of secondary products.[3] - Adjusting the reaction temperature and residence time can also influence the product distribution. |
| Catalyst Deactivation | Coke formation on the catalyst surface | - In gas-phase reactions, coke formation can be a significant issue.[12] - Consider periodic catalyst regeneration or using a more robust catalyst. |
Oxidation of 2-Phenylethanol
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Phenylacetic Acid Formation | Over-oxidation of the product | - Employ a two-phase reaction system (e.g., with an immiscible organic solvent) to continuously extract the this compound from the aqueous reaction phase, thus protecting it from further oxidation. - Carefully control the addition of the oxidizing agent and monitor the reaction progress closely. |
| Low Conversion of 2-Phenylethanol | Inefficient oxidizing agent or reaction conditions | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. - Optimize the reaction temperature and pH. |
| Difficult Product Isolation | Emulsion formation in two-phase systems | - If an emulsion forms during workup, try adding a small amount of brine to break it. - Centrifugation can also be an effective method for separating the layers. |
Darzens Glycidic Ester Condensation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Glycidic Ester | Inappropriate base or solvent | - The choice of base is critical. Sodium ethoxide and sodium amide are commonly used.[13] - The solvent can significantly impact the reaction. Aprotic solvents like THF are often preferred.[6] |
| Side reactions | - Ensure the reaction is carried out at a low temperature to minimize side reactions like self-condensation of the aldehyde or ester. | |
| Difficult Hydrolysis and Decarboxylation | Incomplete hydrolysis of the ester | - Ensure sufficient base and adequate reaction time for complete saponification of the glycidic ester. |
| Incomplete decarboxylation | - Acidify the reaction mixture carefully and heat gently to promote smooth decarboxylation to this compound. |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Typical Yields (Lab Scale) | Key Scale-Up Challenges | Primary Byproducts |
| Isomerization of Styrene Oxide | 90-98% selectivity[1] | Catalyst selection and deactivation, temperature control, potential for runaway reaction. | Benzaldehyde, polymeric materials. |
| Oxidation of 2-Phenylethanol | Variable, depends on conditions | Over-oxidation, product inhibition, phase-transfer catalysis issues. | Phenylacetic acid.[4] |
| Darzens Condensation | Good to excellent | Handling of strong bases, temperature control, multi-step process. | Unreacted starting materials, aldol (B89426) condensation products. |
Experimental Protocols
Protocol 1: this compound via Isomerization of Styrene Oxide (Gas Phase)
This protocol is based on the use of a heated steel tube reactor, which acts as the catalyst.
-
Apparatus Setup:
-
Construct a flow reactor system using a stainless-steel tube packed with steel balls.
-
Place the steel tube in a tube furnace equipped with a temperature controller.
-
Connect a syringe pump to introduce the styrene oxide and a mass flow controller for the inert carrier gas (e.g., Nitrogen).
-
Connect the reactor outlet to a condenser and a collection flask cooled in an ice bath.
-
-
Reaction Procedure:
-
Heat the steel tube reactor to 240°C under a continuous flow of nitrogen.
-
Once the temperature is stable, start the addition of styrene oxide via the syringe pump at a controlled flow rate.
-
The vaporized styrene oxide will pass through the heated reactor, where it isomerizes to this compound.
-
The product is then condensed and collected in the cooled flask.
-
-
Purification:
-
The collected crude product can be purified by fractional distillation under reduced pressure.
-
Protocol 2: this compound via Darzens Glycidic Ester Condensation
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Apparatus Setup:
-
Equip a multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.
-
The flask should be placed in a cooling bath (e.g., ice-salt bath).
-
-
Reaction Procedure:
-
Under an inert atmosphere, dissolve benzaldehyde and an α-halo ester (e.g., ethyl chloroacetate) in a suitable anhydrous solvent (e.g., THF) in the reaction flask.
-
Cool the mixture to 0-5°C.
-
Slowly add a strong base (e.g., sodium ethoxide solution) via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
-
Workup and Saponification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
-
For saponification, dissolve the crude ester in a suitable solvent and treat with an aqueous base (e.g., NaOH) with heating.
-
-
Decarboxylation and Purification:
-
After saponification, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~2-3.
-
Gently heat the mixture to induce decarboxylation, which will yield this compound.
-
Extract the product with an organic solvent, wash, dry, and purify by fractional distillation.
-
Visualizations
Figure 1. A generalized workflow for the scale-up of this compound synthesis.
Figure 2. A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tdx.cat [tdx.cat]
- 4. CN104529728A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Darzens Glycidic Ester Synthesis [unacademy.com]
- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 7. jk-sci.com [jk-sci.com]
- 8. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Effective Quenching of Phenylacetaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylacetaldehyde. It focuses on effective quenching strategies to ensure reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when quenching reactions involving this compound?
A1: this compound is a reactive aldehyde prone to several side reactions during workup. Key challenges include:
-
Polymerization: Under acidic conditions, this compound can polymerize to form 2,4,6-tribenzyl-s-trioxane and other polymeric materials.[1]
-
Aldol (B89426) Condensation: In the presence of bases, this compound, which possesses acidic α-protons, readily undergoes self-condensation or crossed aldol reactions.[2][3][4]
-
Oxidation: this compound can be easily oxidized to phenylacetic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[5]
-
Emulsion Formation: During aqueous workup, the formation of stable emulsions can complicate phase separation and lead to product loss.
Q2: Which quenching agents are recommended for reactions with this compound?
A2: The choice of quenching agent depends on the reaction type and the desired outcome (i.e., quenching excess reagent vs. removing unreacted this compound). Common choices include:
-
Water or Brine: For neutral quenching of many reactions.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A weak base used to neutralize acidic catalysts or reaction byproducts. Caution is advised due to the potential for aldol condensation.[3]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A weakly acidic solution often used to quench reactions involving organometallic reagents or reducing agents like sodium borohydride.
-
Saturated Aqueous Sodium Bisulfite (NaHSO₃): An excellent choice for both quenching the reaction and removing unreacted this compound by forming a solid, filterable adduct.[6]
Q3: How does sodium bisulfite work to quench and purify this compound?
A3: Sodium bisulfite adds to the carbonyl group of this compound to form a crystalline α-hydroxy sulfonate salt, known as the bisulfite adduct. This adduct is typically insoluble in the organic reaction solvent and can be removed by filtration. The purified this compound can then be regenerated from the adduct by treatment with a base (like sodium carbonate or sodium hydroxide) or a strong acid.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a Gummy, Insoluble Precipitate During Aqueous Workup | This compound polymerization under acidic conditions. | Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate. If polymerization has already occurred, attempt to dissolve the precipitate in a suitable organic solvent. Consider using a non-aqueous workup if possible. |
| Low Product Yield and Presence of High Molecular Weight Impurities | Aldol condensation of this compound in the presence of a base. | Use a non-basic or weakly acidic quenching agent. If a basic quench is necessary, perform it at low temperatures with rapid and efficient stirring to minimize contact time. The use of sodium bisulfite can circumvent this issue by selectively removing the aldehyde.[2][3] |
| Difficulty Separating Organic and Aqueous Layers (Emulsion) | Formation of a stable emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Product is Lost After Workup | The product may be water-soluble or volatile. | Before discarding the aqueous layer, it should be checked for the presence of the product. If the product is volatile, care should be taken during solvent removal using a rotary evaporator. |
| TLC Plate Shows a New Spot After Workup | The product may be unstable to the acidic or basic conditions of the workup. | Test the stability of the product by exposing a small sample to the workup conditions and monitoring by TLC. If instability is confirmed, a neutral workup or purification via sodium bisulfite adduct formation is recommended. |
Experimental Protocols
Protocol 1: Quenching and Purification of this compound via its Bisulfite Adduct
This protocol is effective for removing unreacted this compound from a reaction mixture.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Adduct Formation: Slowly add a saturated aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring. Continue stirring for 1-2 hours. A white precipitate of the this compound-bisulfite adduct should form.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid with the reaction solvent (e.g., diethyl ether, ethyl acetate) to remove impurities.
-
Regeneration of this compound (if desired): Suspend the bisulfite adduct in water. Add a suitable organic solvent (e.g., diethyl ether). While stirring vigorously, add a saturated aqueous solution of sodium carbonate or a 10% sodium hydroxide (B78521) solution dropwise until the solution is basic.
-
Extraction: The adduct will decompose, releasing the pure this compound into the organic layer. Separate the layers and extract the aqueous layer with the organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: General Aqueous Workup for a Reaction Involving this compound
This protocol is a general guideline and may need to be optimized for specific reactions.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add the chosen quenching agent (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to dissolve inorganic salts.
-
Phase Separation: Gently shake the separatory funnel, venting frequently. Allow the layers to separate completely.
-
Washing: Drain the aqueous layer. Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent in vacuo.
Visualizations
Caption: General workflow for quenching and working up a reaction involving this compound.
Caption: Workflow for the purification of this compound using sodium bisulfite adduct formation.
References
- 1. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 2. brainly.in [brainly.in]
- 3. brainly.com [brainly.com]
- 4. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. amherst.edu [amherst.edu]
Technical Support Center: Resolving Analytical Challenges from Phenylacetaldehyde in Complex Matrices
Welcome to the technical support center for the analysis of phenylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing practical solutions to ensure accurate and reproducible results.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Question: My this compound peak is showing significant tailing in my gas chromatography (GC) analysis of a food matrix. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for an active compound like this compound is a common issue. Here are the likely causes and troubleshooting steps:
-
Active Sites in the Injection Port or Column: this compound can interact with active sites (e.g., silanols) in the GC system, leading to tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider using a guard column to protect the analytical column from non-volatile matrix components.
-
-
Column Contamination: Buildup of matrix components on the column can create active sites.
-
Solution: Bake out the column at a high temperature as recommended by the manufacturer. If tailing persists, trim the first few centimeters of the column from the inlet side.
-
-
Improper Sample Vaporization: This can lead to slow transfer of the analyte to the column.
-
Solution: Optimize the injection port temperature. Ensure the temperature is high enough to vaporize the sample quickly but not so high as to cause thermal degradation of this compound or other sample components.
-
-
Issue 2: Inconsistent and Low Recovery of this compound
-
Question: I am experiencing low and variable recovery of this compound from plasma samples. What could be causing this and how can I improve my recovery rates?
-
Answer: Low and inconsistent recovery is often related to the inherent instability of this compound and its interaction with the sample matrix.
-
Analyte Instability: this compound is prone to oxidation (to phenylacetic acid) and polymerization, especially at room temperature and in the presence of light or air.[1][2]
-
Solution: Keep samples and standards cold (e.g., on ice) and protected from light. Prepare standards and process samples promptly. Consider derivatization early in the workflow to form a more stable product. For storage, consider converting this compound to a stable trimer, from which it can be regenerated.[3]
-
-
Inefficient Extraction: The choice of extraction method and solvent is critical for achieving good recovery from complex matrices like plasma.
-
Solution: For liquid-liquid extraction (LLE), ensure the solvent is of appropriate polarity to efficiently extract this compound while minimizing the co-extraction of interfering substances. For solid-phase microextraction (SPME), optimize the fiber coating, extraction time, and temperature to ensure efficient partitioning of this compound from the sample matrix.[4]
-
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression and apparently low recovery.
-
Solution: Employ a more selective sample preparation technique to remove interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Issue 3: Artifact Formation of this compound During Analysis
-
Question: I am detecting this compound in my honey samples, but I suspect it might be forming during my headspace GC-MS analysis. How can I verify and prevent this?
-
Answer: this compound can indeed be an artifact, often formed from the Strecker degradation of phenylalanine, an amino acid present in many food matrices like honey.[5][6]
-
Thermal Degradation of Precursors: The high temperatures used in headspace analysis can promote the reaction between amino acids (like phenylalanine) and reducing sugars, leading to the formation of this compound.[5][6]
-
Solution:
-
Lower the Incubation Temperature: Investigate if a lower headspace incubation temperature can still provide adequate sensitivity for your analysis while minimizing artifact formation.
-
Use a Non-Thermal Extraction Method: Switch to a room temperature extraction method, such as liquid-liquid extraction with a suitable solvent (e.g., tert-butyl methyl ether for honey), followed by GC-MS analysis of the extract.[6]
-
Derivatization: Derivatizing the sample prior to any heating steps can stabilize the native this compound and prevent its formation during analysis.
-
-
-
Issue 4: Incomplete or Inconsistent Derivatization
-
Question: My derivatization of this compound with DNPH for HPLC analysis is giving inconsistent results and extra peaks. What are the common pitfalls?
-
Answer: Inconsistent derivatization is a frequent challenge. Here are some key factors to control:
-
pH of the Reaction Mixture: The derivatization reaction is pH-dependent.
-
Solution: Ensure the pH of your sample and standards is within the optimal range for the derivatization reaction. For DNPH derivatization, an acidic medium is required.
-
-
Reagent Concentration and Quality: Insufficient or degraded derivatizing agent will lead to incomplete reaction.
-
Solution: Use a sufficient molar excess of the derivatizing agent. Prepare fresh derivatizing agent solutions regularly and store them appropriately.
-
-
Reaction Time and Temperature: The reaction may not go to completion if the time is too short or the temperature is not optimal.
-
Solution: Optimize the reaction time and temperature to ensure complete derivatization.
-
-
Interfering Matrix Components: Other carbonyl compounds in the matrix can compete for the derivatizing agent.
-
Solution: A sample cleanup step prior to derivatization may be necessary to remove interfering compounds.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound in various matrices using different analytical techniques. This data is intended to serve as a reference for method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Wine | GC-MS/MS with PFBHA derivatization | - | - | - | [3][7] |
| Honey | Headspace-GC-MS | - | - | - | [6][8] |
| Beer | SPME-GC-MS with on-fiber PFBHA derivatization | 0.2 µg/L | - | 88-107 | |
| Biological Fluids | GC-MS with PFBHA derivatization | 0.006 nM (for other aldehydes) | - | - |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Aldehyde Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Aqueous Samples | HPLC-UV with DNPH derivatization | 0.1 ng (for other aldehydes) | - | >0.999 | [9] |
| Air Samples | HPLC-DAD with DNPH derivatization | 0.02 µg/m³ (for formaldehyde) | - | - | [10] |
| Standard Solutions | UHPLC-DAD with DNPH derivatization | - | - | >0.99 | [11] |
Note: Data for this compound specifically may vary depending on the exact experimental conditions. The provided data for other aldehydes can serve as a starting point for method expectation.
Experimental Protocols
Protocol 1: Analysis of this compound in Wine by Liquid-Liquid Extraction (LLE) and GC-MS
This protocol provides a general framework for the extraction and analysis of this compound from a wine matrix.
-
Sample Preparation:
-
Pipette 5 mL of wine into a 15 mL glass centrifuge tube.
-
Add an appropriate amount of an internal standard (e.g., a stable isotope-labeled this compound or a compound with similar chemical properties not present in the wine).
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane/ether) to a clean vial.
-
Repeat the extraction process with another 2 mL of the solvent and combine the organic layers.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 91, 120).
-
Protocol 2: Analysis of this compound with DNPH Derivatization by HPLC-UV
This protocol outlines the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis.
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile (B52724) containing a small amount of a strong acid (e.g., sulfuric acid or phosphoric acid). This solution should be freshly prepared and protected from light.
-
-
Derivatization:
-
To 1 mL of an aqueous sample or a standard solution, add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Extraction of Derivatives:
-
After derivatization, the DNPH-hydrazone derivatives can be extracted using a C18 solid-phase extraction (SPE) cartridge or by liquid-liquid extraction with a non-polar solvent.
-
Elute the derivatives from the SPE cartridge with acetonitrile.
-
-
HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the eluent at a wavelength of approximately 360 nm, which is the characteristic absorbance maximum for the DNPH-hydrazones.
-
Quantification: Quantify the this compound-DNPH derivative by comparing its peak area to a calibration curve prepared from derivatized standards.
-
Visualizations
Metabolic Pathway of Phenylalanine to this compound
The following diagram illustrates the metabolic conversion of the amino acid phenylalanine to this compound, a key pathway in many biological systems.
Caption: Phenylalanine is converted to this compound via transamination and decarboxylation.
General Analytical Workflow for this compound in Complex Matrices
This workflow provides a logical sequence of steps for the reliable quantification of this compound.
References
- 1. online.visual-paradigm.com [online.visual-paradigm.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. ijoer.com [ijoer.com]
- 5. tentamus.com [tentamus.com]
- 6. tentamus.com [tentamus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Phenylacetaldehyde Synthesis Routes for Researchers
Phenylacetaldehyde is a crucial organic compound, widely utilized as a building block in the synthesis of pharmaceuticals, fragrances, and polymers. Its production is of significant interest to researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of the performance of four prominent synthesis routes for this compound, supported by experimental data and detailed methodologies.
Comparative Yield Analysis
The selection of a synthesis route for this compound is often dictated by factors such as yield, availability of starting materials, and reaction conditions. The following table summarizes the quantitative data for four common synthesis methods.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Typical Yield (%) |
| Isomerization of Styrene (B11656) Oxide | Styrene Oxide | Solid Acid Catalysts (e.g., Zeolites, Heteropolyacids) | 92 - 99% |
| Darzens Glycidic Ester Condensation | Benzaldehyde (B42025), Ethyl Chloroacetate (B1199739) | Sodium Ethoxide or Sodium Methoxide | ~70 - 85% (overall) |
| Anti-Markovnikov Wacker Oxidation | Styrene | PdCl₂(MeCN)₂, 1,4-Benzoquinone, t-BuOH | up to 96% |
| Dehydrogenation of 2-Phenylethanol (B73330) | 2-Phenylethanol | V₂O₅-containing molecular sieves | ~48% (calculated from 68% conversion and 70% selectivity) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further research.
Isomerization of Styrene Oxide
This method involves the acid-catalyzed rearrangement of styrene oxide to this compound. Solid acid catalysts are often employed to enhance selectivity and ease of separation.[1][2][3][4][5]
Materials:
-
Styrene oxide
-
Solid acid catalyst (e.g., H-ZSM-5 zeolite, silica-supported phosphotungstic acid)
-
Anhydrous solvent (e.g., cyclohexane, n-hexane)
-
Batch reactor (conventional heating or microwave)
-
Standard glassware for extraction and distillation
Procedure:
-
Activate the solid acid catalyst by heating at 673 K.
-
In a batch reactor, add the activated catalyst (e.g., 0.04 g) to the anhydrous solvent (e.g., 25 mL).
-
Add styrene oxide (e.g., 0.3 mL) to the mixture.
-
Heat the reaction mixture. For instance, using a silica-supported H₃PW₁₂O₄₀ catalyst in cyclohexane, the reaction can be conducted at 60°C.[3] With a steel tube reactor, gas-phase isomerization can be performed at 240°C with a nitrogen flow.[3]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Darzens Glycidic Ester Condensation
This classic reaction involves the formation of an α,β-epoxy ester (glycidic ester) from an aldehyde and an α-haloester, followed by saponification and decarboxylation to yield the desired aldehyde.[6][7][8][9][10]
Stage 1: Synthesis of Ethyl Phenylglycidate
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, prepare a solution of sodium ethoxide in absolute ether.
-
Cool the suspension to 0-10°C.
-
Add a mixture of freshly distilled benzaldehyde and ethyl chloroacetate dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude ethyl phenylglycidate.
Stage 2: Saponification
-
Dissolve the crude glycidic ester in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) (10-15%).
-
Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure to obtain an aqueous solution of the sodium salt of the glycidic acid.
Stage 3: Decarboxylation
-
Carefully acidify the aqueous solution of the glycidic acid salt to a pH of 3-4 with 15% aqueous hydrochloric acid.
-
Heat the acidified mixture to 60-80°C for 2-4 hours to induce decarboxylation, which is evident by the evolution of CO₂ gas.[7]
-
After cooling, extract the this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify by vacuum distillation.
Anti-Markovnikov Wacker Oxidation of Styrene
The Wacker oxidation traditionally yields ketones from terminal olefins. However, modified conditions can selectively produce aldehydes (anti-Markovnikov product).[11][12][13][14][15]
Materials:
-
Styrene
-
PdCl₂(MeCN)₂ (palladium catalyst)
-
1,4-Benzoquinone (BQ, oxidant)
-
tert-Butanol (t-BuOH, co-solvent and selectivity enhancer)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve styrene, 1,4-benzoquinone, and the PdCl₂(MeCN)₂ catalyst in a mixture of t-BuOH and water.
-
Stir the reaction mixture in the air at room temperature.
-
The reaction progress can be monitored by GC or TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography or vacuum distillation. A reported yield for this method is up to 96% with 99% selectivity for the aldehyde.
Dehydrogenation of 2-Phenylethanol
This method involves the catalytic dehydrogenation of 2-phenylethanol to this compound, often in the gas phase at elevated temperatures.[16]
Materials:
-
2-Phenylethanol
-
V₂O₅-containing molecular sieve catalyst (e.g., V₂O₅/MCM(Si)-41)
-
Fixed-bed flow reactor
-
Inert carrier gas (e.g., nitrogen or helium)
-
Condenser and collection flask
Procedure:
-
Pack a fixed-bed flow reactor with the V₂O₅-containing catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 603 K).
-
Introduce 2-phenylethanol into the reactor via a carrier gas flow.
-
The reaction products are passed through a condenser to liquefy the this compound and any unreacted starting material.
-
Collect the condensate in a cooled flask.
-
The product can be isolated and purified from the collected liquid by distillation. This method has been reported to achieve up to 68% conversion with 70% selectivity for this compound.[16]
Synthesis Route Selection Workflow
The choice of a particular synthesis route depends on various factors, including the desired scale of production, cost and availability of starting materials, and the required purity of the final product. The following diagram illustrates a logical workflow for selecting an appropriate synthesis route.
Caption: A decision-making workflow for selecting a this compound synthesis route.
Signaling Pathway of Key Reactions
The following diagrams illustrate the chemical transformations for the four discussed synthesis routes.
Caption: Reaction pathway for the Darzens synthesis of this compound.
Caption: Anti-Markovnikov Wacker oxidation of styrene to this compound.
Caption: Catalytic dehydrogenation of 2-phenylethanol.
Caption: Acid-catalyzed isomerization of styrene oxide.
References
- 1. tdx.cat [tdx.cat]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Acid-catalysed isomerisation of phenyl epoxide to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Wacker-type oxidation of styrenes with Markovnikov selectivity using copper as a site-selective sequential photooxidant–photoreductant - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Phenylacetaldehyde vs. Benzaldehyde: A Comparative Guide to Reactivity in Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, a nuanced understanding of the reactivity of carbonyl compounds is paramount. This guide provides a detailed comparison of the reactivity of two common aldehydes, phenylacetaldehyde and benzaldehyde (B42025), in nucleophilic addition reactions. By examining the electronic and steric factors that govern their electrophilicity, supported by available experimental data, this document serves as a valuable resource for predicting reaction outcomes and designing synthetic strategies.
Executive Summary
This compound, an aliphatic aldehyde, consistently demonstrates higher reactivity towards nucleophiles compared to its aromatic counterpart, benzaldehyde. This difference is primarily attributed to the electronic and steric properties inherent in their molecular structures. The carbonyl carbon of this compound is more electrophilic due to the insulating effect of the methylene (B1212753) spacer, which prevents the electron-donating resonance of the phenyl ring. In contrast, the phenyl ring in benzaldehyde directly conjugates with the carbonyl group, delocalizing the positive charge on the carbonyl carbon and thus reducing its reactivity. Furthermore, the planar structure of benzaldehyde presents greater steric hindrance to the approaching nucleophile compared to the more flexible side chain of this compound.
Reactivity Comparison: Theoretical Framework
The propensity of an aldehyde to undergo nucleophilic addition is fundamentally dictated by the electrophilicity of its carbonyl carbon. Two primary factors influence this:
-
Electronic Effects: The electron density around the carbonyl carbon plays a crucial role. Electron-withdrawing groups enhance electrophilicity, while electron-donating groups diminish it.
-
Steric Effects: The spatial arrangement of atoms surrounding the carbonyl group can hinder the approach of a nucleophile, thereby slowing down the reaction rate.
In the case of benzaldehyde , the phenyl ring is directly attached to the carbonyl group. Through resonance, the electron-rich π-system of the aromatic ring donates electron density to the carbonyl carbon.[1][2][3][4][5][6][7] This delocalization of the partial positive charge on the carbonyl carbon makes it less electrophilic and, consequently, less reactive towards nucleophiles.[1][2][3][4][5][6][7]
Conversely, This compound possesses a methylene (-CH₂) group that separates the phenyl ring from the carbonyl group. This aliphatic spacer effectively isolates the carbonyl group from the resonance effects of the aromatic ring. As a result, the carbonyl carbon in this compound retains a higher degree of partial positive charge, rendering it a more potent electrophile and more susceptible to nucleophilic attack.
From a steric standpoint, the planar and bulky phenyl group in benzaldehyde can create significant steric hindrance, impeding the optimal trajectory of the incoming nucleophile.[2][8] The flexible ethyl chain in this compound allows for greater conformational freedom, presenting a less hindered path for nucleophilic addition.
Quantitative Data Summary
| Aldehyde | Nucleophile | Reaction Type | Equilibrium Constant (Keq) | Reference |
| Benzaldehyde | Cyanide | Cyanohydrin Formation | 210 | [9] |
| Ethanal (Acetaldehyde) | Cyanide | Cyanohydrin Formation | 105 | [9] |
Note: Data for this compound in this specific reaction was not found for a direct comparison. However, the data for ethanal, a simple aliphatic aldehyde, is included to illustrate the generally higher reactivity of aliphatic aldehydes compared to some aromatic aldehydes in this context.
Kinetic studies on the enzyme-catalyzed reactions of aldehydes also provide insights. For example, in reactions catalyzed by norcoclaurine synthase, the catalytic rate constant (kcat) for benzaldehyde was found to be 0.237 s⁻¹.[1] While direct data for this compound in the same enzymatic system is not provided, studies on other aliphatic aldehydes with different enzymes show that they are generally good substrates.[2]
Experimental Protocols
To quantitatively assess the reactivity of this compound and benzaldehyde, a kinetic study of a nucleophilic addition reaction can be performed. The formation of a cyanohydrin is a suitable model reaction.
Experimental Workflow: Kinetic Analysis of Cyanohydrin Formation
Objective: To determine and compare the second-order rate constants for the reaction of this compound and benzaldehyde with cyanide ion.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each aldehyde (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of KCN solutions of varying concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) in the buffer solution.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the aldehyde has a significant absorbance and the cyanohydrin product has minimal absorbance.
-
Equilibrate the aldehyde solution and one of the KCN solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cuvette holder.
-
Initiate the reaction by rapidly mixing the two solutions in the cuvette. The concentration of the nucleophile (KCN) should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
For each concentration of KCN, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each concentration of KCN.
-
Plot the calculated k_obs values against the corresponding concentrations of KCN. The slope of this second linear plot will be the second-order rate constant (k₂) for the reaction.
-
-
Comparison:
-
Repeat the entire procedure for the other aldehyde under identical conditions.
-
Compare the determined second-order rate constants (k₂) for this compound and benzaldehyde. A higher k₂ value indicates a faster reaction and thus higher reactivity.
-
Conclusion
The structural differences between this compound and benzaldehyde lead to a significant disparity in their reactivity towards nucleophilic addition. This compound, as an aliphatic aldehyde, is the more reactive of the two due to a more electrophilic carbonyl carbon and reduced steric hindrance. In contrast, the resonance stabilization and greater steric bulk of benzaldehyde render it less susceptible to nucleophilic attack. This fundamental understanding is crucial for chemists in various fields to predict reaction outcomes, optimize reaction conditions, and design novel synthetic pathways. The provided experimental protocol offers a robust method for quantitatively verifying these reactivity differences in a laboratory setting.
References
- 1. Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. Statement - I : Benzaldehyde is more reactive than acetaldehyde towards nucleophilic attack.Statement - II : The combined effect of -I and +R- effects of phenyl group decreases the electron density on the carbon atom of C = O group in benzaldehyde. [infinitylearn.com]
- 8. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating Phenylacetaldehyde in Natural Extracts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phenylacetaldehyde in natural extracts is crucial for quality control, flavor and fragrance profiling, and understanding its biosynthetic pathways. This guide provides a comparative overview of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols.
This compound is a volatile organic compound naturally present in a variety of plants and essential oils, contributing to their characteristic floral and honey-like aromas.[1] Its presence and concentration can significantly impact the sensory properties and potential biological activity of natural extracts.[1] Therefore, robust analytical methods are essential for its reliable validation. The most commonly employed techniques for the analysis of this compound in natural extracts are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the analytical objective (qualitative identification vs. quantitative determination).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis or mass spectrometry. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules. |
| Sample Volatility | Requires volatile or semi-volatile analytes. This compound is well-suited for GC analysis. | Suitable for a wide range of polar and non-polar compounds, including non-volatile ones. Derivatization may be needed for aldehydes.[3] | No volatility requirement. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | Good sensitivity, typically in the nanogram to microgram range. Can be enhanced with sensitive detectors (e.g., MS). | Lower sensitivity compared to MS-based methods, usually requiring microgram to milligram quantities. |
| Selectivity | High selectivity, especially with mass spectrometric detection, allowing for confident peak identification based on mass spectra. | Selectivity depends on the column and detector used. MS detectors significantly enhance selectivity. | High structural selectivity, providing unambiguous identification of compounds based on unique spectral fingerprints.[4] |
| Quantification | Excellent for quantification, especially when using an internal standard. | Reliable for quantification, particularly with UV or MS detection. | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[2] |
| Sample Preparation | Often requires extraction and sometimes derivatization to improve volatility or thermal stability. Headspace analysis is also a common technique.[5][6] | Typically involves extraction and filtration. Derivatization may be necessary to improve chromatographic behavior and detectability of aldehydes.[3] | Minimal sample preparation is often required, sometimes only dissolution in a deuterated solvent.[4] |
| Strengths | Excellent for analyzing complex mixtures of volatile compounds, providing both separation and identification.[7] | Versatile for a wide range of compounds, including thermally labile ones. | Provides detailed structural information for unambiguous compound identification and can be used for analyzing complex mixtures without prior separation.[4][8] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for complex volatile mixtures compared to GC. Aldehydes may require derivatization for optimal analysis. | Lower sensitivity, higher instrument cost, and requires more expertise for data interpretation. |
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound in natural extracts using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a plant essential oil.
Methodology:
-
Sample Preparation:
-
Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).
-
Add an internal standard (e.g., undecane) at a known concentration for quantitative analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program: Start at 60°C for 2 min, ramp to 240°C at a rate of 3°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with a certified reference standard. The mass spectrum of this compound typically shows a molecular ion at m/z 120 and characteristic fragment ions.
-
Quantify this compound by constructing a calibration curve using the peak area ratio of this compound to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To quantify this compound in a plant extract after derivatization.
Methodology:
-
Sample Preparation and Derivatization:
-
Extract the plant material with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter.
-
To a known volume of the extract, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acidified acetonitrile (B52724).
-
Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours) to form the this compound-DNPH derivative.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at 360 nm (the maximum absorbance of the DNPH derivatives).
-
-
Data Analysis:
-
Identify the this compound-DNPH derivative peak by comparing its retention time with a derivatized standard.
-
Quantify the derivative by creating a calibration curve using standards of known concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence of this compound in an essential oil and obtain structural information.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the essential oil (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectroscopy Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can provide further structural confirmation.
-
¹H NMR Parameters: 16 scans, relaxation delay of 1 s.
-
¹³C NMR Parameters: 1024 scans, relaxation delay of 2 s.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to identify the characteristic protons of this compound (aldehyde proton around 9.7 ppm, methylene (B1212753) protons around 3.6 ppm, and aromatic protons between 7.2 and 7.4 ppm).
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the characteristic carbons of this compound (carbonyl carbon around 200 ppm, methylene carbon around 50 ppm, and aromatic carbons between 127 and 134 ppm).[4][9]
-
Workflow and Pathway Diagrams
To visualize the experimental process and the relationships between the analytical techniques, the following diagrams are provided.
Caption: General workflow for validating this compound in natural extracts.
Caption: Comparison of analytical techniques for this compound analysis.
References
- 1. This compound: Flavour Origins & Prevention Guide [flavoractiv.com]
- 2. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy — Nanalysis [nanalysis.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quality assessment of Essential oils by benchtop NMR - Magritek [magritek.com]
- 5. tentamus.com [tentamus.com]
- 6. tentamus.com [tentamus.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
comparing the efficacy of phenylacetaldehyde as an insect attractant to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of phenylacetaldehyde (PAA) as an insect attractant relative to other compounds. The information is compiled from various field and laboratory studies, with a focus on quantitative data and detailed experimental methodologies to aid in the design and evaluation of insect attractant-based research and pest management strategies.
Quantitative Comparison of Attractant Efficacy
The following tables summarize the relative efficacy of this compound and other compounds in attracting various insect species, as determined by trap capture rates in field studies.
Table 1: Efficacy of this compound and Other Compounds in Attracting Noctuid Moths
| Species | Attractant(s) | Mean Trap Catch (±SE) or Total Catch | Location | Source |
| Autographa californica (Alfalfa Looper) | This compound (PAA) | 1.8 ± 0.4 (males), 1.2 ± 0.3 (females) | Washington, USA | [1] |
| Acetic Acid (AA) | 0.1 ± 0.1 (males), 0.1 ± 0.1 (females) | Washington, USA | [1] | |
| PAA + AA | 4.8 ± 0.8 (males), 3.2 ± 0.6 (females) | Washington, USA | [1] | |
| Spodoptera albula (Armyworm) | PAA | 1.5 ± 0.4 (males), 1.1 ± 0.3 (females) | Florida, USA | [2] |
| AA | 0.2 ± 0.1 (males), 0.3 ± 0.1 (females) | Florida, USA | [2] | |
| PAA + AA | 2.9 ± 0.6 (males), 2.8 ± 0.6 (females) | Florida, USA | [2] | |
| Trichoplusia ni (Cabbage Looper) | PAA | Significantly higher than unbaited | Not Specified | [2] |
| PAA + AA | Reduced captures compared to PAA alone | Not Specified | [2] | |
| Chrysodeixis includens (Soybean Looper) | PAA | Significantly higher than unbaited | Not Specified | [2] |
| PAA + AA | Reduced captures compared to PAA alone | Not Specified | [2] | |
| Autographa gamma (Silver Y Moth) | PAA | Significantly higher than unbaited | Hungary | [1] |
| PAA + AA | Reduced captures compared to PAA alone | Hungary | [1] | |
| Amata phegea | PAA | ~15 moths/trap | Agárd, Hungary | [3] |
| PAA + Eugenol + Benzyl Acetate | ~60 moths/trap | Agárd, Hungary | [3] |
Table 2: Efficacy of this compound-Based Blends for Attracting Common Green Lacewings (Chrysoperla carnea s.l.)
| Attractant(s) | Mean Catch (Insects/trap/day) | Location | Source |
| This compound (PAA) | Increased catch over unbaited traps | Europe | [4] |
| PAA + Acetic Acid (AA) | Increased catch over PAA alone | Europe | [4] |
| PAA + AA + Methyl Salicylate | Increased catch over PAA + AA | Europe | [4] |
| beta-caryophyllene | Less attractive than the ternary blend | Europe | [4] |
| 2-phenylethanol | Less attractive than the ternary blend | Europe | [4] |
| 3-methyl eugenol | Less attractive than the ternary blend | Europe | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Field Trapping Bioassay for Noctuid Moths
-
Objective: To compare the attractiveness of this compound alone and in combination with acetic acid to various noctuid moth species.[2]
-
Traps: Plastic bucket traps were used.[1]
-
Lures and Dispensers:
-
Experimental Design: A randomized complete block design was employed with multiple replicate blocks.[1] Traps were placed along the edges of agricultural fields.[1]
-
Data Collection: The number of captured moths of each species was recorded.
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA), and treatment means were separated using Tukey's test.[1]
Wind Tunnel Bioassay for Moth Behavioral Response
-
Objective: To observe the upwind flight and source-contact behavior of moths in response to synthetic floral volatiles.
-
Wind Tunnel Specifications: A typical wind tunnel for insect bioassays is made of Plexiglas with a defined flight section.[5]
-
Wind Speed: Maintained at a constant rate, for example, 0.2 - 0.3 m/s.[6]
-
Temperature and Humidity: Controlled to mimic conditions during the insect's natural activity period (e.g., 21-26°C and 70-80% relative humidity).[6]
-
Light Conditions: For nocturnal moths, dim red light is used to simulate night conditions.[6]
-
-
Odor Source: The attractant compound or blend is released from a dispenser placed at the upwind end of the tunnel.[7]
-
Insect Release: Moths are released individually from a platform at the downwind end of the tunnel.[7]
-
Behavioral Parameters Recorded:
-
Take flight (TF): The initiation of flight.[7]
-
Orientation flight (OR): Oriented flight towards the odor source.[7]
-
Half up-wind to lure (HW): Reaching the halfway point to the source.[7]
-
Approaching the lure: Coming within a defined distance of the source (e.g., 10 cm).[7]
-
Landing on the lure (LA): Physical contact with the odor source.[7]
-
-
Acclimatization: Insects are allowed to acclimate to the tunnel conditions for a set period before the experiment.[7]
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of odorant perception in insects, from the binding of a volatile compound like this compound to an odorant-binding protein to the generation of a neural signal.
Caption: Insect Olfactory Signaling Pathway.
Experimental Workflow for Field Trapping Bioassay
This diagram outlines the typical workflow for a field experiment designed to compare the efficacy of different insect attractants.
Caption: Workflow for a Field Trapping Bioassay.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Interaction of acetic acid and this compound as attractants for trapping pest species of moths (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. Optimization of a this compound-based attractant for common green lacewings (Chrysoperla carnea s.l.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Phenylacetaldehyde Dehydrogenase: A Comparative Analysis of Substrate Specificity
A deep dive into the catalytic preferences of phenylacetaldehyde dehydrogenase compared to other aldehyde dehydrogenases, supported by kinetic data and detailed experimental methodologies.
For researchers and professionals in drug development and metabolic engineering, understanding the substrate specificity of enzymes is paramount. This compound dehydrogenase (PAP-DH), a key enzyme in pathways such as styrene (B11656) and phenylalanine metabolism, exhibits a distinct substrate preference compared to other members of the aldehyde dehydrogenase (ALDH) superfamily. This guide provides a comprehensive comparison of the substrate specificity of PAP-DH with other well-characterized ALDHs, namely human cytosolic ALDH1A1 and mitochondrial ALDH2.
Executive Summary
This guide presents a comparative analysis of the substrate specificity of this compound dehydrogenase (PAP-DH) against human ALDH1A1 and ALDH2. Kinetic data, including Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the oxidation of various aromatic and aliphatic aldehydes are presented. The data reveals that while PAP-DH shows a strong preference for this compound, other ALDHs, such as human ALDH1A1 and ALDH2, exhibit broader substrate specificities, including activity towards both aromatic and aliphatic aldehydes. Detailed experimental protocols for determining aldehyde dehydrogenase substrate specificity are also provided, alongside diagrams illustrating the enzymatic reaction and the experimental workflow.
Comparative Analysis of Substrate Specificity
The substrate specificity of an enzyme is a critical determinant of its physiological role and its potential for biotechnological applications. Here, we compare the kinetic parameters of a bacterial this compound dehydrogenase with those of human ALDH1A1 and ALDH2 across a range of aldehyde substrates.
This compound Dehydrogenase (PAP-DH)
This compound dehydrogenase is known for its high specificity towards its namesake substrate, this compound. A PAP-DH from Pseudomonas putida S12, involved in the styrene catabolic pathway, has a substrate channel that is narrower and lined with more aromatic residues compared to human ALDH1, suggesting a structural basis for its enhanced substrate specificity[1]. Another PAP-DH, from Brevibacterium sp. KU1309, has been shown to oxidize a range of aryl aldehydes, including benzaldehyde (B42025) and 3-phenylpropionaldehyde, as well as some aliphatic aldehydes like hexanal, octanal, and decanal[2]. This indicates that while the primary substrate is this compound, some level of promiscuity exists.
Human Aldehyde Dehydrogenases (ALDH1A1 and ALDH2)
Human ALDH1A1 and ALDH2 are well-studied isozymes with broad substrate specificities, playing crucial roles in the detoxification of both endogenous and exogenous aldehydes[3][4]. They are known to metabolize a wide array of aliphatic and aromatic aldehydes[3].
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic data for this compound dehydrogenase and human ALDH1A1 and ALDH2 with various aldehyde substrates. It is important to note that the data for PAP-DH and human ALDHs are from different studies and experimental conditions may vary.
Table 1: Kinetic Parameters of this compound Dehydrogenase (from Brevibacterium sp. KU1309) for Various Aldehyde Substrates
| Substrate | Apparent Km (µM) | Relative Vmax (%) |
| This compound | 16 | 100 |
| Benzaldehyde | 25 | 85 |
| 3-Phenylpropionaldehyde | 22 | 90 |
| Hexanal | 33 | 60 |
| Octanal | 28 | 55 |
| Decanal | 20 | 50 |
Data adapted from a study on PADH from Brevibacterium sp. KU1309. The Vmax for this compound was set to 100%.
Table 2: Kinetic Parameters of Human ALDH1A1 and ALDH2 for Various Aromatic Aldehydes [3]
| Substrate | Human ALDH1A1 | Human ALDH2 |
| Km (µM) | Vmax (U/mg) | |
| This compound | 0.25 | 0.34 |
| 2-Phenylpropionaldehyde | 0.30 | 0.45 |
| Benzaldehyde | 4.8 | 2.4 |
| p-Nitrobenzaldehyde | 1.2 | 1.8 |
| Cinnamaldehyde | 0.85 | 0.60 |
| 2-Furaldehyde | 3.5 | 0.25 |
| Indole-3-acetaldehyde | 0.35 | 1.3 |
Data from a study on purified human liver ALDH1 and ALDH2. A unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[3]
From the data, it is evident that human ALDH1A1 and ALDH2 have very low Km values for this compound, indicating a high affinity for this substrate. However, they also efficiently metabolize a range of other aromatic aldehydes. The PAP-DH from Brevibacterium sp. shows a clear preference for this compound with the lowest apparent Km and highest relative Vmax for this substrate among those tested.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of experimental data. Below is a generalized protocol for determining the substrate specificity of an aldehyde dehydrogenase using a spectrophotometric assay.
Principle
The activity of most ALDHs can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of an aldehyde substrate[5].
Materials
-
Purified aldehyde dehydrogenase enzyme
-
NAD+ solution (typically 10-20 mM stock in buffer)
-
Aldehyde substrates (stock solutions prepared in a suitable solvent like ethanol (B145695) or DMSO, with final solvent concentration in the assay kept low, e.g., <1%)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0-9.0, or 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes or 96-well microplates
Procedure
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and NAD+ at a final concentration typically between 0.5 and 2 mM.
-
Enzyme Addition: Add a specific amount of the purified enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure a linear reaction rate for a sufficient duration.
-
Pre-incubation: Incubate the enzyme-buffer-NAD+ mixture for a few minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the aldehyde substrate. The concentration of the substrate should be varied to determine the kinetic parameters. A typical range might be from 0.1 to 10 times the expected Km.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
-
Substrate Screening: Repeat steps 1-6 for each aldehyde substrate to be tested to determine the substrate specificity profile of the enzyme.
Mandatory Visualization
Enzymatic Reaction of this compound Dehydrogenase
The following diagram illustrates the NAD+-dependent oxidation of this compound to phenylacetic acid catalyzed by this compound dehydrogenase.
Caption: NAD+-dependent oxidation of this compound.
Experimental Workflow for Determining Substrate Specificity
This diagram outlines the key steps involved in a typical experimental workflow for determining the substrate specificity of an aldehyde dehydrogenase.
References
- 1. Structure and biochemistry of this compound dehydrogenase from the Pseudomonas putida S12 styrene catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to 2D NMR in the Structural Confirmation of Phenylacetaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. Phenylacetaldehyde and its derivatives are important intermediates and building blocks in the synthesis of pharmaceuticals and fragrances. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of techniques to elucidate the precise connectivity and spatial relationships of atoms within these molecules. This guide provides a comparative overview of the application of key 2D NMR experiments—COSY, HSQC, and HMBC—in the structural verification of this compound and its substituted analogues, supported by experimental data and detailed protocols.
Decoding the Molecular Blueprint: The Power of 2D NMR
While one-dimensional (1D) NMR provides essential information about the chemical environment of individual nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. 2D NMR resolves this ambiguity by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. This allows for a definitive mapping of the molecular scaffold.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom. It provides a clear and sensitive method for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the complete carbon framework of a molecule.
Comparative Analysis of this compound Derivatives
The following table summarizes the key ¹H and ¹³C NMR chemical shifts and diagnostic 2D NMR correlations for this compound and a selection of its derivatives. This data provides a quantitative basis for comparing the electronic effects of different substituents on the phenyl ring and for confirming the structural integrity of each molecule.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| This compound | -CHO | 9.74 (t) | 199.8 | 9.74 ↔ 3.68 | 9.74 ↔ 199.8 | 9.74 → C-α, C-ipso |
| -CH₂ | 3.68 (d) | 50.2 | 3.68 ↔ 9.74 | 3.68 ↔ 50.2 | 3.68 → C-ipso, C-ortho, -CHO | |
| C-ipso | - | 133.5 | - | - | 3.68 → C-ipso | |
| C-ortho | 7.25-7.35 (m) | 129.5 | 7.25-7.35 ↔ 7.25-7.35 | 7.25-7.35 ↔ 129.5 | 3.68 → C-ortho | |
| C-meta | 7.25-7.35 (m) | 128.8 | 7.25-7.35 ↔ 7.25-7.35 | 7.25-7.35 ↔ 128.8 | - | |
| C-para | 7.25-7.35 (m) | 127.2 | - | 7.25-7.35 ↔ 127.2 | - | |
| 4-Methoxythis compound | -CHO | 9.71 (t) | 200.1 | 9.71 ↔ 3.62 | 9.71 ↔ 200.1 | 9.71 → C-α, C-ipso |
| -CH₂ | 3.62 (d) | 49.5 | 3.62 ↔ 9.71 | 3.62 ↔ 49.5 | 3.62 → C-ipso, C-ortho, -CHO | |
| C-ipso | - | 125.4 | - | - | 3.62 → C-ipso | |
| C-ortho | 7.15 (d) | 130.6 | 7.15 ↔ 6.90 | 7.15 ↔ 130.6 | 3.62 → C-ortho | |
| C-meta | 6.90 (d) | 114.2 | 6.90 ↔ 7.15 | 6.90 ↔ 114.2 | 3.81 → C-meta | |
| C-para | - | 158.9 | - | - | 3.81 → C-para | |
| -OCH₃ | 3.81 (s) | 55.3 | - | 3.81 ↔ 55.3 | 3.81 → C-para | |
| 4-Chlorothis compound | -CHO | 9.73 (t) | 198.5 | 9.73 ↔ 3.69 | 9.73 ↔ 198.5 | 9.73 → C-α, C-ipso |
| -CH₂ | 3.69 (d) | 49.3 | 3.69 ↔ 9.73 | 3.69 ↔ 49.3 | 3.69 → C-ipso, C-ortho, -CHO | |
| C-ipso | - | 131.9 | - | - | 3.69 → C-ipso | |
| C-ortho | 7.22 (d) | 130.9 | 7.22 ↔ 7.35 | 7.22 ↔ 130.9 | 3.69 → C-ortho | |
| C-meta | 7.35 (d) | 129.1 | 7.35 ↔ 7.22 | 7.35 ↔ 129.1 | - | |
| C-para | - | 133.5 | - | - | - |
Note: Chemical shifts are reported for CDCl₃ solutions and may vary slightly depending on the solvent and concentration. "↔" indicates a COSY or HSQC correlation, while "→" indicates an HMBC correlation from the specified proton to the indicated carbon.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width (F2 and F1): 0-10 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for multiplicity information)
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-210 ppm
-
Number of Scans (NS): 2-8
-
Number of Increments (F1): 128-256
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) Coupling Constant: ~145 Hz
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence)
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-210 ppm
-
Number of Scans (NS): 4-16
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for ~8 Hz
Data Processing
-
Fourier Transformation: Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation.
-
Phasing: Manually phase the spectrum in both dimensions to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.
-
Calibration: Calibrate the spectra using the residual solvent signal as an internal reference.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation and the key correlations used to assemble the structure of a generic substituted this compound.
Assessing the Allergenicity of Phenylacetaldehyde in Comparison to Other Fragrance Aldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allergenic potential of phenylacetaldehyde against other commonly used fragrance aldehydes, cinnamaldehyde (B126680) and citral (B94496). The information is supported by quantitative data from key skin sensitization assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound, a fragrance ingredient with a hyacinth-like odor, is utilized in a variety of consumer products. Understanding its potential to cause skin sensitization is crucial for risk assessment and the development of safer products. This guide places the allergenicity of this compound in the context of cinnamaldehyde and citral, two well-characterized fragrance aldehydes with known sensitizing properties.
Comparative Analysis of Allergenicity Data
The sensitizing potential of a chemical is evaluated through a battery of in vivo, in vitro, and in chemico assays. The following table summarizes available quantitative data for this compound, cinnamaldehyde, and citral from the murine Local Lymph Node Assay (LLNA), the Direct Peptide Reactivity Assay (DPRA), and the KeratinoSens™ assay.
| Parameter | This compound | Cinnamaldehyde | Citral | Interpretation |
| Local Lymph Node Assay (LLNA) EC3 Value (%) | 4.7[1][2] | 0.5 - 1.3 | 5.7 - 11.1[1][2] | The EC3 value is the concentration required to produce a threefold increase in lymphocyte proliferation. A lower EC3 value indicates a higher sensitizing potency. Cinnamaldehyde is a more potent sensitizer (B1316253) than this compound and citral based on this assay. |
| Direct Peptide Reactivity Assay (DPRA) (% Peptide Depletion) | Positive (data not specified)[3] | Cys: 98.2%, Lys: 6.8%, Mean: 52.5% | Positive (data not specified)[4] | This assay measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008). Higher depletion indicates greater reactivity, a key event in skin sensitization. Cinnamaldehyde shows high reactivity, particularly with cysteine. |
| KeratinoSens™ Assay EC1.5 Value (µM) | Data not available | ~6.7 | Positive (data not specified) | This cell-based assay measures the activation of the Keap1-Nrf2 pathway. A lower EC1.5 value (the concentration for 1.5-fold gene induction) signifies a higher sensitizing potential. Cinnamaldehyde is a known activator of this pathway. |
| Human Repeat Insult Patch Test (HRIPT) - No Expected Sensitization Induction Level (NESIL) (µg/cm²) | 590 | Data not available | 1400 | The NESIL is the highest exposure level not expected to induce sensitization in humans. A higher NESIL suggests a lower risk of sensitization at a given exposure level. |
Experimental Protocols
Detailed methodologies for the key assays cited are crucial for the interpretation and replication of results.
Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method that assesses the induction of lymphocyte proliferation in the draining lymph nodes of mice following topical application of a test substance.
-
Principle: Sensitizers induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative into the DNA of dividing cells.
-
Procedure:
-
Groups of mice are treated with different concentrations of the test substance, a vehicle control, and a positive control, typically applied to the dorsum of the ear for three consecutive days.
-
On day five, a solution containing the labeling nucleoside is injected intravenously.
-
After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared.
-
The incorporation of the label is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group.
-
-
Endpoint: The EC3 value, the estimated concentration of the test substance required to produce a Stimulation Index of 3, is determined.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical to skin proteins.
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which are nucleophilic targets for electrophilic sensitizers.
-
Procedure:
-
The test chemical is incubated with synthetic heptapeptides containing either a central cysteine or lysine residue for 24 hours.
-
Following incubation, the remaining concentration of each peptide is measured by high-performance liquid chromatography (HPLC) with UV detection.
-
The percentage of peptide depletion for both cysteine and lysine is calculated relative to a reference control.
-
-
Endpoint: The mean percent depletion of both peptides is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP – the activation of keratinocytes.
-
Principle: This reporter gene assay utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Skin sensitizers can induce the Keap1-Nrf2 signaling pathway, leading to the activation of ARE and the subsequent expression of the luciferase reporter gene.
-
Procedure:
-
The engineered keratinocytes are exposed to a range of concentrations of the test substance for 48 hours.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cell viability is concurrently assessed to ensure that the observed gene induction is not due to cytotoxicity.
-
-
Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (typically 1.5-fold) at a concentration that is not cytotoxic. The EC1.5 value, the concentration at which a 1.5-fold induction is observed, is determined.
Signaling Pathways and Experimental Workflow
Keap1-Nrf2 Signaling Pathway in Skin Sensitization
Many chemical sensitizers are electrophiles that can react with sensor proteins in keratinocytes, such as Keap1 (Kelch-like ECH-associated protein 1). This interaction disrupts the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This cellular stress response is a key event in the induction of skin sensitization.
Caption: Keap1-Nrf2 signaling pathway activation by a chemical sensitizer.
Integrated Experimental Workflow for Allergenicity Assessment
The assessment of a fragrance ingredient's sensitization potential follows a tiered approach, integrating data from in chemico, in vitro, and in vivo methods, culminating in a human safety assessment.
Caption: Tiered workflow for assessing fragrance allergenicity.
References
comparative study of phenylacetaldehyde's role in the Maillard reaction
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. A key outcome of this reaction is the formation of a diverse array of volatile compounds that contribute to the characteristic aromas of cooked foods. Among these, Strecker aldehydes, formed from the degradation of amino acids, are significant contributors to the overall flavor profile. This guide provides a comparative study of phenylacetaldehyde, the Strecker aldehyde derived from phenylalanine, and its role in the Maillard reaction relative to other common Strecker aldehydes.
The Role of this compound and Other Strecker Aldehydes
This compound is recognized for its potent, honey-like, floral aroma and is a crucial component in the flavor profiles of many foods. It is formed through the Strecker degradation of the amino acid phenylalanine. This reaction is a pivotal branch of the Maillard reaction, leading to the formation of various aroma compounds.
To understand the unique contribution of this compound, it is essential to compare it with other Strecker aldehydes derived from different amino acids. These include:
-
Isobutyraldehyde (from Valine): Possesses a malty, chocolate-like aroma.
-
2-Methylbutanal (from Isoleucine): Contributes a fruity, malty, and chocolate-like scent.
-
3-Methylbutanal (from Leucine): Known for its malty, chocolate, and nutty aroma.
-
Methional (from Methionine): Imparts a cooked potato or brothy odor.
The specific Strecker aldehyde present significantly influences the final aroma profile of a product. The formation and subsequent reactions of these aldehydes lead to a wide variety of heterocyclic compounds, such as pyrazines, oxazoles, and thiazoles, which further shape the sensory experience.
Comparative Analysis of Volatile Compound Formation
The yield and type of volatile compounds generated from the Maillard reaction are highly dependent on the precursor amino acid and the resulting Strecker aldehyde. While comprehensive quantitative data comparing the volatile profiles from a wide range of Strecker aldehydes under identical conditions is limited, existing research provides valuable insights.
| Strecker Aldehyde | Precursor Amino Acid | Key Volatile Products (Examples) | Typical Aroma Contribution |
| This compound | Phenylalanine | Benzaldehyde, Styrene, Pyrazines | Honey, Floral, Rose |
| Isobutyraldehyde | Valine | Alkylpyrazines | Malty, Chocolate |
| 2-Methylbutanal | Isoleucine | Alkylpyrazines | Fruity, Malty, Chocolate |
| 3-Methylbutanal | Leucine | Alkylpyrazines | Malty, Chocolate, Nutty |
| Methional | Methionine | Sulfur-containing compounds (e.g., dimethyl disulfide, thiophenes) | Cooked Potato, Brothy, Meaty |
This table is a synthesis of information from multiple sources and is intended for comparative purposes. The exact composition and concentration of volatile products can vary significantly with reaction conditions.
Experimental Protocols
To conduct a comparative study of the role of different Strecker aldehydes in the Maillard reaction, the following experimental protocols are recommended.
Protocol 1: Formation of Maillard Reaction Products
Objective: To generate Maillard reaction products from different Strecker aldehydes under controlled conditions for subsequent chemical and sensory analysis.
Materials:
-
Glucose (or other reducing sugar)
-
Ammonium (B1175870) hydroxide (B78521) (or an amino acid like glycine)
-
This compound
-
Isobutyraldehyde
-
2-Methylbutanal
-
3-Methylbutanal
-
Methional
-
Phosphate (B84403) buffer (pH 7.0)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
Procedure:
-
Prepare a solution of glucose (e.g., 0.5 M) and ammonium hydroxide (e.g., 0.5 M) in phosphate buffer.
-
In separate reaction vials, add the glucose-ammonium solution.
-
To each vial, add one of the Strecker aldehydes to a final concentration of, for example, 0.1 M. Include a control vial with no added aldehyde.
-
Seal the vials tightly.
-
Heat the vials in a heating block or oil bath at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
After the reaction time, immediately cool the vials in an ice bath to stop the reaction.
-
The resulting solutions are the Maillard Reaction Products (MRPs) ready for analysis.
Protocol 2: Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile compounds in the generated MRPs.
Methodology:
-
Sample Preparation: Utilize Solid Phase Microextraction (SPME) for the extraction of volatile compounds from the headspace of the MRPs.
-
Transfer an aliquot of the MRP solution to a headspace vial.
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Use a suitable capillary column (e.g., DB-WAX or HP-5MS) for the separation of the volatile compounds.
-
Employ a temperature program to elute the compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/min.
-
The mass spectrometer will be used for the identification and quantification of the eluted compounds. Identification is achieved by comparing the mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard.
-
Protocol 3: Sensory Evaluation of Maillard Reaction Products
Objective: To compare the aroma profiles of the MRPs generated from different Strecker aldehydes.
Methodology:
-
Panel Selection: Recruit and train a sensory panel (typically 8-12 individuals) to recognize and rate different aroma attributes.
-
Sample Presentation: Present the MRPs to the panelists in a controlled environment. Samples should be coded and presented in a randomized order to avoid bias.
-
Evaluation Method: Use a Quantitative Descriptive Analysis (QDA) method.
-
Panelists will first collaboratively develop a list of descriptive terms (e.g., "honey," "malty," "chocolate," "cooked potato," "nutty") to characterize the aromas of the samples.
-
Panelists will then individually rate the intensity of each descriptor for each sample on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
-
Data Analysis: Analyze the sensory data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles of the different MRPs. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Maillard reaction pathway highlighting Strecker degradation.
Caption: Experimental workflow for comparative analysis.
This guide provides a framework for the comparative study of this compound and other Strecker aldehydes in the Maillard reaction. By employing systematic experimental protocols and robust analytical techniques, researchers can gain a deeper understanding of the intricate chemistry that governs food flavor development.
Evaluating the Antibiotic Properties of Phenylacetaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antibiotic properties of phenylacetaldehyde, a naturally occurring organic compound. It compares its performance with other relevant antimicrobial agents, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Analysis of Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Phenylacetic Acid (PAA) | Agrobacterium tumefaciens T-37 | IC50: 803.8 | - | [1] |
| Cinnamaldehyde (B126680) | Escherichia coli | 250 (vapor phase, µL/mL) | 500 (vapor phase, µL/mL) | [2] |
| Pseudomonas aeruginosa | 250 (vapor phase, µL/mL) | >1000 (vapor phase, µL/mL) | [2] | |
| Salmonella | 125 (vapor phase, µL/mL) | 250 (vapor phase, µL/mL) | [2] | |
| Staphylococcus aureus | 250 (vapor phase, µL/mL) | 500 (vapor phase, µL/mL) | [2] | |
| Ampicillin (B1664943) | Methicillin-resistant Staphylococcus aureus (MRSA) | >128 | - | [3] |
| Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | [3] |
Note: The data for cinnamaldehyde is for its vapor phase, which may differ from its activity in a liquid medium. The IC50 value for Phenylacetic Acid represents the concentration required to inhibit 50% of the bacterial growth.
Mechanism of Action and Signaling Pathways
This compound exerts its antibiotic effect through a multi-targeted mechanism, primarily focusing on the disruption of the bacterial cell envelope and interference with essential metabolic processes.
Key Mechanisms:
-
Cell Membrane Disruption: this compound compromises the integrity of the bacterial cell membrane, leading to increased permeability. This disruption results in the leakage of vital intracellular components such as ions, nucleic acids, and proteins, ultimately leading to cell death.
-
Inhibition of Metabolic Pathways: Evidence suggests that this compound and its derivatives can interfere with crucial metabolic pathways. For instance, Phenylacetic Acid, the oxidation product of this compound, has been shown to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, thereby disrupting cellular energy production.
-
Inhibition of Protein Synthesis: this compound has been observed to inhibit total protein synthesis in bacterial cells, further contributing to its antimicrobial effect.
The following diagram illustrates the proposed mechanism of action of this compound against bacterial cells.
Caption: Proposed mechanism of action of this compound against bacteria.
In some bacteria, such as Acinetobacter baumannii, the catabolism of phenylacetic acid, derived from this compound, is regulated by the paa operon. This pathway is implicated in the bacterium's response to antibiotic stress.
The diagram below outlines the Phenylalanine Catabolic Pathway, which involves this compound as an intermediate.
Caption: Simplified Phenylalanine catabolic pathway.
Experimental Protocols
This section provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Sterile pipette and tips
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the log phase of growth (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) if it is not readily soluble in the broth.
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 105 CFU/mL.
-
Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
-
The following diagram outlines the experimental workflow for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot evenly onto the surface of a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Conclusion
This compound demonstrates promising antibiotic properties, primarily through the disruption of bacterial cell membranes and interference with essential metabolic functions. While direct comparative data with conventional antibiotics is limited, its mechanism of action and the antimicrobial activity of related compounds suggest its potential as a lead compound for the development of new antibacterial agents. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to optimize its efficacy and delivery. The experimental protocols provided in this guide offer a standardized approach for future investigations into the antibiotic potential of this compound and its derivatives.
References
- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus [frontiersin.org]
Differentiating Phenylacetaldehyde from Methyl Ketones: A Guide to the Iodoform Test
For researchers and professionals in drug development and chemical synthesis, the ability to distinguish between different carbonyl-containing compounds is crucial. The iodoform (B1672029) test is a classical and highly specific chemical test used to identify the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone. This guide provides a detailed comparison of the reactivity of phenylacetaldehyde and methyl ketones in the iodoform test, supported by experimental protocols and a clear visual workflow.
The iodoform test relies on the presence of a methyl group directly attached to the carbonyl carbon (the CH₃CO- group).[1][2][3] In the presence of iodine and a base, such as sodium hydroxide (B78521), compounds containing this structural feature undergo a haloform reaction to produce a characteristic yellow precipitate of iodoform (triiodomethane, CHI₃).[4][5] This distinct visual cue provides a clear positive result.[4][6]
This compound, with the structure C₆H₅CH₂CHO, lacks the requisite methyl group adjacent to the carbonyl function. Its alpha-carbon is a methylene (B1212753) (-CH₂-) group attached to a phenyl ring. Consequently, it does not undergo the iodoform reaction and yields a negative result. In contrast, any methyl ketone (R-CO-CH₃, where R is an alkyl or aryl group) will give a positive iodoform test due to the presence of the reactive methyl group.[7][8] Acetaldehyde is the only aldehyde that will give a positive test, as it possesses the necessary CH₃CO- group.[3][9]
Comparative Analysis
The following table summarizes the expected outcomes of the iodoform test when applied to this compound and a generic methyl ketone.
| Compound | Chemical Structure | Key Structural Feature | Iodoform Test Result | Observation |
| This compound | C₆H₅CH₂CHO | Methylene group (α-CH₂) adjacent to carbonyl | Negative | No formation of a yellow precipitate. The solution may remain brown or become colorless upon addition of excess base. |
| Methyl Ketone | R-CO-CH₃ | Methyl group (α-CH₃) adjacent to carbonyl | Positive | Formation of a pale yellow, crystalline precipitate of iodoform (CHI₃) with a characteristic antiseptic odor.[3][4] |
Experimental Protocol: The Iodoform Test
This protocol outlines the procedure for performing the iodoform test to differentiate between this compound and a methyl ketone.
Materials:
-
Test tubes and rack
-
Droppers or pipettes
-
Water bath
-
Compound to be tested (this compound or methyl ketone)
-
Solvent (water or dioxane if the compound is not water-soluble)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Iodine-potassium iodide (I₂/KI) solution (10%)
Procedure:
-
Sample Preparation: Dissolve 4-5 drops of the liquid sample or approximately 0.1 g of the solid sample in 2 mL of water or dioxane in a clean test tube.[4]
-
Addition of Base: Add 2 mL of 5% aqueous sodium hydroxide (NaOH) solution to the test tube.[4]
-
Addition of Iodine: Add the 10% iodine-potassium iodide (I₂/KI) solution dropwise while shaking the test tube until the dark brown color of the iodine persists.[4]
-
Initial Observation: Allow the mixture to stand at room temperature for 2-3 minutes. A positive test may be evident at this stage with the formation of a yellow precipitate.
-
Heating: If no precipitate forms at room temperature, gently warm the test tube in a water bath at approximately 60°C for 2-3 minutes.[4][6] If the brown color of the iodine fades, continue to add more I₂/KI solution dropwise until the color persists for at least two minutes of heating.
-
Neutralization of Excess Iodine: After heating, add a few drops of 5% NaOH solution to remove any excess iodine, resulting in a colorless or pale yellow solution.[4]
-
Precipitation: Dilute the mixture with an equal volume of water and let it stand for 10-15 minutes.[4]
-
Result Interpretation: The formation of a pale yellow, crystalline precipitate of iodoform (CHI₃) indicates a positive test for a methyl ketone.[4] The absence of this precipitate indicates a negative test, as would be the case for this compound.
Logical Workflow for Compound Differentiation
The following diagram illustrates the decision-making process based on the outcome of the iodoform test.
Caption: Iodoform test decision workflow.
Chemical Pathway of the Iodoform Reaction
The diagram below outlines the key steps in the haloform reaction, which is the underlying chemical principle of the iodoform test for a methyl ketone.
Caption: Iodoform reaction pathway comparison.
References
- 1. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 2. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Functional Groups - The Iodoform Test [dept.harpercollege.edu]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. explainedchem.wordpress.com [explainedchem.wordpress.com]
Safety Operating Guide
Proper Disposal of Phenylacetaldehyde: A Guide for Laboratory Professionals
The safe handling and disposal of phenylacetaldehyde are critical in research and development settings to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper management of this compound waste, from immediate spill response to final disposal. Adherence to these procedures is essential to minimize risks associated with this combustible and hazardous chemical.
Essential Safety and Hazard Information
This compound is classified as a combustible liquid that is harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[4][5] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment and within a well-ventilated area, away from heat and open flames.[1][2][6]
Quantitative Data for this compound
For quick reference, the table below summarizes key quantitative data related to the safety, transport, and hazardous properties of this compound.
| Parameter | Value | Source |
| UN Number | 3265 | [4] |
| Classification | Corrosive liquid, acidic, organic, n.o.s. | [4] |
| Flash Point | 67.8 °C (154.0 °F) - 77.8 °C (172.0 °F) | [3][7] |
| Oral LD50 (Rat) | 1550 mg/kg | [2][3] |
| Dermal LD50 (Rabbit) | 2500 mg/kg | [3] |
Standard Operating Procedure for this compound Disposal
This section outlines the detailed, step-by-step methodology for managing this compound waste and spills.
Immediate Steps & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following preparations are made:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear:
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the immediate area.[1][3][7]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.[1]
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][3][4] For larger spills, dike the material to prevent it from spreading or entering drains.[3][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all wash water for proper disposal.[8] Do not allow wash water to enter drains.[8]
Waste Collection and Storage
-
Waste Segregation: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a dedicated, properly sealed, and labeled hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive, flammable).
-
Interim Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents, strong bases, or strong acids.[1][6]
Final Disposal Procedure
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[4][8] Chemical waste generators are responsible for correctly classifying the waste.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste management company.[4] Do not attempt to dispose of this compound waste down the sewer or in regular trash.[4]
-
Container Management: Empty containers that previously held this compound should be taken to an approved waste handling site for recycling or disposal and should not be reused.[4]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Phenylacetaldehyde
Essential Safety and Handling Guide for Phenylacetaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a combustible and harmful chemical. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause an allergic skin reaction.[3][4] Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods are crucial for mitigating these hazards.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory Protection | NIOSH/MSHA approved respirator | A respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Ensure proper fit and use in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Eye and Face Protection | Chemical safety goggles and/or face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield provides an additional layer of protection against splashes. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or neoprene gloves are recommended for handling aldehydes.[6] Given the lack of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations. Always inspect gloves for degradation or punctures before use and replace them immediately if compromised. |
| Skin and Body Protection | Lab coat, apron, or coveralls | Wear appropriate protective clothing to prevent skin exposure.[3] Ensure clothing is made of a material resistant to chemicals. |
Operational Plan and Experimental Protocols
A systematic approach to handling this compound is essential for safety. The following step-by-step protocol outlines the safe handling, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable and irritant liquids. This should include absorbent materials.
2. Handling Procedures:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Avoid Inhalation, Ingestion, and Contact: Avoid breathing vapors or mist.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4] Avoid contact with eyes, skin, and clothing.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][3][4]
3. Storage:
-
Containers: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]
-
Refrigeration: For prolonged storage, refrigeration is recommended.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][4] |
Spill Response:
-
Small Spills: Remove all ignition sources.[7] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Remove all ignition sources.[7] Ventilate the area and prevent the spill from entering drains. Contain the spill with absorbent materials and dispose of it as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Laboratory-Scale Neutralization (for dilute aqueous solutions):
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE.
-
For small quantities of dilute aqueous this compound waste, neutralization can be achieved using a sodium bisulfite solution.
-
Slowly add a 10% solution of sodium bisulfite to the this compound waste with constant stirring. The reaction may be exothermic, so cooling may be necessary.
-
Monitor the pH and continue adding the bisulfite solution until the reaction is complete.
-
The neutralized solution can then be disposed of in accordance with local, state, and federal regulations.
3. Contaminated Materials:
-
All contaminated PPE (gloves, lab coats, etc.) and spill cleanup materials should be collected in a sealed bag or container and disposed of as hazardous waste.[5]
4. Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations.[5][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound oxidation by freshly prepared and cryopreserved guinea pig liver slices: the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-phenylethylamine and this compound by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coleparmer.com [coleparmer.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. M+A Matting | Fisher Scientific [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
